molecular formula C10H22 B100316 3,4-Dimethyloctane CAS No. 15869-92-8

3,4-Dimethyloctane

Cat. No.: B100316
CAS No.: 15869-92-8
M. Wt: 142.28 g/mol
InChI Key: QQCWGAMGBCGAQJ-UHFFFAOYSA-N
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Description

3,4-Dimethyloctane is a branched-chain alkane of significant interest in fundamental and applied chemical research due to its structural features. Its value in scientific studies is primarily derived from its role as a model compound in analytical chemistry and separation science. Research utilizing this compound often focuses on exploring the relationship between molecular structure and physical properties, such as volatility and boiling point, which are critical for the development of predictive models . A key application area is in gas chromatography, where it serves as a standard for investigating retention behavior on non-polar stationary phases, helping to characterize and identify complex hydrocarbon mixtures in petrochemical analysis . Furthermore, the presence of two stereocenters in the this compound structure makes it a subject of interest in stereochemistry . Studies can leverage the different stereoisomers (such as the threo isomer) to probe the effects of chiral configuration on intermolecular interactions and chromatographic separation efficiency . This compound is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCWGAMGBCGAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871245
Record name 3,4-Dimethyloctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-92-8
Record name Octane, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, characterized by single covalent bonds between its carbon and hydrogen atoms. This document provides a comprehensive overview of the known physical properties of this compound, intended to serve as a technical resource for professionals in research and development. The data presented herein has been compiled from various scientific databases and computational studies. Where experimental data for this specific isomer is limited, generalized experimental protocols for the determination of key physical properties in alkanes are provided.

Core Physical Properties

The physical characteristics of this compound are fundamental to its behavior in various chemical and physical processes. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [3]
Boiling Point 166 °C (439.15 K)[4]
Density (Computationally Derived) 0.741 g/cm³ (at 25°C)[5]
Melting Point Data Not Available
Refractive Index Data Not Available
Viscosity Data Not Available
Critical Temperature 336 °C (609.15 K)[4]
Critical Pressure 20.4 atm[4]

Experimental Protocols

Boiling Point Determination (Micro Method)

The micro-boiling point method is a common and efficient technique for determining the boiling point of a small liquid sample.[6][7][8][9][10]

Procedure:

  • A small sample of the liquid (a few drops) is placed in a micro test tube.[8]

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[7]

  • The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., mineral oil).[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[6]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[11][12][13][14][15]

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.[14]

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper, which has a capillary hole, is inserted, allowing excess liquid to be expelled.[14]

  • The exterior of the filled pycnometer is carefully dried, and its mass is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

  • The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[12]

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids and can be measured using an Abbe refractometer.[16][17][18][19][20]

Procedure:

  • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[19]

  • The prisms are closed and the instrument's light source is activated.

  • The user looks through the eyepiece and adjusts the controls to bring a distinct light-dark boundary into view.[16]

  • The compensator is adjusted to eliminate any color fringe at the boundary.

  • The position of the boundary line on the scale is read to obtain the refractive index.[16]

  • The temperature of the measurement is noted, and if necessary, a correction is applied to report the refractive index at a standard temperature (typically 20°C).[19]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the micro method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement Sample Place Sample in Micro Test Tube Capillary Insert Inverted Capillary Tube Sample->Capillary Heat Heat Assembly in Bath Capillary->Heat Bubbles Observe Continuous Stream of Bubbles Heat->Bubbles Cool Remove Heat and Allow to Cool Bubbles->Cool Record Record Temperature at Liquid Entry into Capillary Cool->Record

Caption: Workflow for Micro Boiling Point Determination.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,4-dimethyloctane, a saturated branched-chain alkane. The document details the molecule's structural characteristics, including stereoisomerism, conformational analysis, and key bonding parameters. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate molecular stereochemistry and experimental workflows, adhering to specified presentation guidelines.

Molecular Structure and Properties

This compound is an aliphatic hydrocarbon with the chemical formula C₁₀H₂₂.[1] Its structure consists of an eight-carbon octane backbone with two methyl group substituents at the third and fourth carbon positions. This branching significantly influences its physical and chemical properties compared to its linear isomer, n-decane.

Stereoisomerism

The carbon atoms at positions 3 and 4 of the octane chain are chiral centers, as each is bonded to four different groups. Consequently, this compound exists as a set of stereoisomers. Specifically, it has two pairs of enantiomers: (3R, 4R)-3,4-dimethyloctane and (3S, 4S)-3,4-dimethyloctane, and (3R, 4S)-3,4-dimethyloctane and (3S, 4R)-3,4-dimethyloctane (a meso compound is not possible due to the asymmetry of the rest of the chain). The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two chiral centers.

stereoisomers cluster_enantiomers1 (3R, 4R) and (3S, 4S) Enantiomers cluster_enantiomers2 (3R, 4S) and (3S, 4R) Enantiomers 3R4R (3R, 4R)-3,4-dimethyloctane 3S4S (3S, 4S)-3,4-dimethyloctane 3R4R->3S4S Mirror Plane 3R4S (3R, 4S)-3,4-dimethyloctane 3S4R (3S, 4R)-3,4-dimethyloctane 3R4S->3S4R Mirror Plane

Stereoisomers of this compound.
Conformational Analysis

Rotation around the C-C single bonds in this compound allows the molecule to adopt various conformations. The most stable conformations are those that minimize steric hindrance between the bulky alkyl groups. Similar to other alkanes, the staggered conformations are energetically favored over eclipsed conformations. Analysis of the C3-C4 bond reveals that the anti-conformation, where the largest substituents (the propyl and butyl chains) are positioned 180° apart, is the most stable.

Bonding and Molecular Geometry

The carbon atoms in this compound are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom with bond angles close to the ideal 109.5°.[2] The molecule is non-polar and held together by covalent C-C and C-H single bonds.

Bond TypeHybridizationTypical Bond Length (Å)Typical Bond Angle (°)
C-C (alkane)sp³-sp³1.54~109.5
C-H (alkane)sp³-s1.09~109.5

Table 1: Typical bond lengths and angles in alkanes applicable to this compound.

Synthesis and Experimental Characterization

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of the corresponding alkene, 3,4-dimethyloct-3-ene. Subsequent characterization can be performed using a suite of analytical techniques.

synthesis_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start 3,4-dimethyloct-3-ene reaction Catalytic Hydrogenation (H₂, Pd/C) start->reaction product This compound reaction->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms_data Mass Spectrum (Fragmentation Pattern) gcms->ms_data nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data

Workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 3,4-dimethyloct-3-ene to this compound.

Materials:

  • 3,4-dimethyloct-3-ene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethyloct-3-ene in a suitable amount of anhydrous ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the system with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen or by thin-layer chromatography (TLC) if applicable. The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by distillation if necessary.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Spectral Width: 0-10 ppm

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Spectral Width: 0-50 ppm

Expected Spectroscopic Data

Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a branched-chain alkane.[1][3][4] The molecular ion peak (M⁺) at m/z 142 will likely be of low abundance or absent.[3][5] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[1][3][4]

m/zPredicted Fragment IonComments
142[C₁₀H₂₂]⁺Molecular ion (likely low abundance)
113[C₈H₁₇]⁺Loss of an ethyl radical (C₂H₅)
99[C₇H₁₅]⁺Loss of a propyl radical (C₃H₇)
85[C₆H₁₃]⁺Loss of a butyl radical (C₄H₉)
71[C₅H₁₁]⁺Cleavage at the C4-C5 bond
57[C₄H₉]⁺Common fragment for branched alkanes
43[C₃H₇]⁺Isopropyl or propyl cation

Table 2: Predicted major fragment ions in the mass spectrum of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will show a number of signals corresponding to the different chemical environments of the protons and carbon atoms. Due to the structural similarity of many of the methylene groups, significant signal overlap is expected in the ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts:

  • ~0.8-1.0 ppm: Methyl (CH₃) protons.

  • ~1.1-1.4 ppm: Methylene (CH₂) and methine (CH) protons.

Predicted ¹³C NMR Chemical Shifts:

  • ~10-20 ppm: Methyl (CH₃) carbons.

  • ~20-40 ppm: Methylene (CH₂) and methine (CH) carbons.

A more detailed prediction of the ¹³C NMR chemical shifts can be estimated based on empirical additivity rules for alkanes.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C1~14
C2~23
C3~35
C4~38
C5~28
C6~32
C7~23
C8~14
3-CH₃~15
4-CH₃~12

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Conclusion

This compound serves as an exemplary model for understanding the structure and bonding of branched-chain alkanes. Its stereochemical and conformational properties are dictated by the principles of tetrahedral carbon geometry and the minimization of steric strain. The synthesis and characterization of this molecule can be achieved through standard organic chemistry techniques, providing a practical framework for the analysis of similar aliphatic compounds. The data and protocols presented in this guide offer a valuable resource for researchers in organic chemistry, materials science, and drug development.

References

Stereoisomers of 3,4-Dimethyloctane explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyloctane

Introduction

Stereoisomerism plays a critical role in the fields of chemical synthesis, materials science, and pharmacology. The spatial arrangement of atoms within a molecule can lead to significant differences in physical, chemical, and biological properties. In drug development, for instance, one enantiomer of a chiral drug may exhibit therapeutic effects while the other may be inactive or even toxic. While complex molecules are often the focus of stereochemical studies, simple branched alkanes also provide fundamental examples of stereoisomerism.

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂.[1] Its structure contains two adjacent chiral centers, giving rise to a set of four distinct stereoisomers. This guide provides a detailed examination of these stereoisomers, their relationships, physicochemical properties, and relevant experimental methodologies for their separation and synthesis, tailored for researchers and professionals in chemistry and drug development.

Stereoisomeric Forms of this compound

The carbon atoms at positions 3 and 4 in the octane chain are the stereogenic centers, as each is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the rest of the alkyl chain). The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist.[2] For this compound, all four possible stereoisomers exist as the molecule lacks a plane of symmetry.[3]

These four stereoisomers are:

  • (3R, 4R)-3,4-dimethyloctane

  • (3S, 4S)-3,4-dimethyloctane

  • (3R, 4S)-3,4-dimethyloctane

  • (3S, 4R)-3,4-dimethyloctane

Stereochemical Relationships

The relationships between these isomers can be categorized as either enantiomeric or diastereomeric:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. Enantiomers have identical physical properties (e.g., boiling point, density) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.[4]

    • The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers.[5]

    • The (3R, 4S) and (3S, 4R) isomers are a second pair of enantiomers.

  • Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can be separated by standard chromatographic or distillation techniques.

    • The (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers.

    • The (3S, 4S) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers.

The diastereomeric pairs are also referred to using the erythro/threo nomenclature. The "threo" designation refers to the pair of enantiomers where the substituents are on opposite sides in a Fischer projection ((3S,4S) and (3R,4R)), while "erythro" refers to the pair where they are on the same side ((3R,4S) and (3S,4R)).[1][6]

stereoisomers cluster_threo threo Pair cluster_erythro erythro Pair r4r (3R, 4R) s4s (3S, 4S) r4r->s4s Enantiomers r4s (3R, 4S) r4r->r4s Diastereomers s4r (3S, 4R) r4r->s4r Diastereomers s4s->r4s Diastereomers s4s->s4r Diastereomers r4s->s4r Enantiomers

Fig. 1: Stereochemical relationships of this compound isomers.

Physicochemical Data

PropertyValueIsomer/MixtureData TypeReference
Molecular Formula C₁₀H₂₂All-[1]
Molecular Weight 142.28 g/mol AllCalculated[3]
Boiling Point 166 °C (439.15 K)MixtureExperimental[8]
Normal Boiling Point 427.32 KthreoCalculated[9]
Density 0.745 g/cm³ at 20°CMixtureExperimental-
Refractive Index 1.418 at 20°CMixtureExperimental[3]
Critical Temperature 336 °C (609.15 K)MixtureExperimental[8]
Critical Pressure 20.4 atmMixtureExperimental[8]
logP (Octanol/Water) 5.1AllCalculated[3]
Optical Rotation [α] Data Not AvailableAll Individual Isomers--

Experimental Protocols

While protocols specifically detailing the synthesis and separation of this compound stereoisomers are scarce, methodologies for closely related branched alkanes can be adapted.

Protocol 1: Stereoisomer Separation by Chiral Gas Chromatography (GC)

The separation of volatile, unfunctionalized hydrocarbon enantiomers is effectively achieved using gas chromatography with chiral stationary phases (CSPs), most commonly derivatized cyclodextrins.[10][11] This protocol is adapted from established methods for separating stereoisomers of dimethyl-alkanes like 3,4-dimethylhexane.[12]

Objective: To resolve the four stereoisomers of this compound from a racemic mixture.

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., Chirasil-Dex CB) or similar derivatized cyclodextrin column (Length: 25-50 m, I.D.: 0.25 mm, Film thickness: 0.25 µm).

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Sample: A solution of racemic this compound (e.g., 1% in pentane).

Methodology:

  • GC System Setup:

    • Install the chiral capillary column in the GC oven.

    • Set the carrier gas flow rate (e.g., constant pressure mode at 30 kPa for H₂).[12]

    • Injector Temperature: 220°C.

    • Detector Temperature: 250°C.

    • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial Temperature: 30°C.

    • Hold Time: 10 minutes.

    • Ramp Rate: 1°C/minute.

    • Final Temperature: 100°C.

    • Final Hold Time: 5 minutes. (Note: The low initial temperature and slow ramp rate are crucial for resolving hydrocarbon enantiomers with weak chiral interactions.)

  • Sample Injection:

    • Inject 1 µL of the prepared sample solution into the GC.

  • Data Analysis:

    • Identify the four peaks corresponding to the stereoisomers based on their retention times. The elution order will depend on the specific CSP used. Typically, one enantiomeric pair (e.g., erythro) will elute before the other (threo), with the R and S isomers of each pair being resolved.

Protocol 2: Conceptual Approach for Stereoselective Synthesis

The enantioselective synthesis of chiral alkanes is a significant challenge in organic chemistry. Modern methods often rely on catalytic asymmetric reactions to set the stereocenters. A plausible, state-of-the-art approach for synthesizing an enantiopure isomer, such as (3R, 4R)-3,4-dimethyloctane, would involve a strategy like the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction, followed by cross-coupling.[7][13]

Objective: To outline a synthetic route to (3R, 4R)-3,4-dimethyloctane.

Conceptual Workflow:

  • Asymmetric Carboalumination: An appropriate alkene precursor, such as (E)-3-methyl-2-heptene, would be subjected to the ZACA reaction. Using a chiral zirconocene catalyst (e.g., (–)-isopinocampheylzirconocene dichloride) and trimethylaluminum (AlMe₃), a new C-C bond and a C-Al bond are formed across the double bond with high enantioselectivity, establishing the stereocenter at C4.

  • Cross-Coupling: The resulting chiral organoalane intermediate is then used in a copper- or palladium-catalyzed cross-coupling reaction. To form the desired product, this intermediate would be coupled with an ethylating agent (e.g., ethyl halide) to introduce the ethyl group at C3, thereby completing the carbon skeleton.

  • Purification: The final product would be purified using standard techniques such as distillation and preparative gas chromatography to isolate the desired (3R, 4R)-3,4-dimethyloctane.

This represents a conceptual pathway, and the specific substrates, catalysts, and reaction conditions would require significant experimental optimization to achieve high yield and stereopurity.

synthesis_workflow cluster_separation Protocol 1: Chiral GC Separation cluster_synthesis Protocol 2: Conceptual Synthesis racemate Racemic Mixture of this compound gc_column Chiral GC Column (e.g., Chirasil-Dex) racemate->gc_column Injection isomers Resolved Stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) gc_column->isomers Separation alkene Alkene Precursor ((E)-3-methyl-2-heptene) zaca ZACA Reaction (Chiral Zr Catalyst, AlMe3) alkene->zaca coupling Cross-Coupling (Cu/Pd Catalyst, Et-X) zaca->coupling product Enantiopure Product ((3R,4R)-3,4-Dimethyloctane) coupling->product

Fig. 2: Experimental workflows for separation and synthesis.

Conclusion

This compound serves as an excellent model for understanding stereoisomerism involving multiple adjacent chiral centers in simple acyclic systems. The molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers that are diastereomeric to each other. While comprehensive experimental data for each individual isomer is limited, established analytical techniques, particularly chiral gas chromatography, provide robust methods for their separation and analysis. Furthermore, modern asymmetric synthesis strategies offer conceptual pathways to access these chiral hydrocarbons in enantiopure form, a task of significant interest for fundamental stereochemical studies and as chiral building blocks in more complex syntheses.

References

3,4-Dimethyloctane CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22.[1] As an isomer of decane, it is a colorless liquid at room temperature.[1] This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and available analytical data. While not a compound typically at the forefront of drug development, its well-defined structure and properties make it a useful reference compound in various chemical and analytical contexts.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is crucial for scientific research. The following table summarizes the key chemical identifiers for this compound.

Identifier TypeValue
CAS Number 15869-92-8
IUPAC Name This compound
Molecular Formula C10H22
SMILES CCCCC(C)C(C)CC
InChI InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3
InChIKey QQCWGAMGBCGAQJ-UHFFFAOYSA-N
PubChem CID 85926

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application in experiments, and for predicting its behavior in various systems.

PropertyValue
Molecular Weight 142.28 g/mol
Boiling Point 166 °C[2]
Physical State Colorless liquid[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Critical Temperature 336 °C[2]
Critical Pressure 20.4 atm[2]

Experimental Data and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components in a mixture. For this compound, this technique provides information on its retention time and mass spectrum, which is indicative of its molecular weight and fragmentation pattern.

Experimental Protocol (General):

A general protocol for the GC-MS analysis of a volatile hydrocarbon like this compound would involve the following steps:

  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane or pentane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph's injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to identify the compound.

Stereoisomerism

This compound has two chiral centers at positions 3 and 4 of the octane chain. This gives rise to stereoisomers. The relationship between these stereoisomers can be determined by their R/S configuration at each chiral center.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding analytical outputs from GC-MS.

G cluster_structure Chemical Structure structure This compound (C10H22) gc Gas Chromatography (GC) structure->gc injection ms Mass Spectrometry (MS) gc->ms coupling retention_time Retention Time gc->retention_time elution mass_spectrum Mass Spectrum (Fragmentation Pattern) ms->mass_spectrum detection

Caption: Logical workflow of GC-MS analysis for this compound.

Synthesis Protocol

General Protocol (Hypothetical):

  • Grignard Reaction: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent.

  • Coupling Reaction: React the Grignard reagent with another suitable alkyl halide (e.g., 1-bromohexane) in the presence of a catalyst (e.g., a copper salt) to form the carbon skeleton of this compound.

  • Purification: The resulting mixture would then be purified using techniques such as fractional distillation to isolate the this compound.

It is important to note that this is a generalized and hypothetical protocol. Any synthesis should be preceded by a thorough literature search for established methods and conducted with appropriate safety precautions.

Safety and Handling

As with all hydrocarbons, this compound should be handled with care in a well-ventilated area. It is a flammable liquid and vapor. Users should wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.

Conclusion

This compound is a well-characterized branched alkane with established chemical identifiers and physicochemical properties. While it may not be a primary focus in drug development, its utility as a reference compound in analytical chemistry and related fields is significant. This guide provides a foundational understanding of its key characteristics for researchers and scientists.

References

Theoretical Exploration of 3,4-Dimethyloctane Conformational Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Conformational Analysis

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations.[1] For alkanes, these rotations are not entirely "free" due to torsional and steric strains.[2]

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation and minimized in a staggered conformation.

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[2]

The relative stability of different conformers is determined by the interplay of these strains. The most common representations used to visualize and analyze these conformations are Newman projections.

Conformational Analysis of 3,4-Dimethyloctane

This compound possesses a complex conformational landscape due to the presence of two methyl substituents on the octane backbone and the existence of stereoisomers. The molecule has two chiral centers at C3 and C4, leading to the possibility of (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers. The conformational analysis primarily focuses on the rotation around the C3-C4 bond, as this is where the bulky methyl groups are located, leading to significant energetic differences between conformers.

The key conformers arising from rotation around the C3-C4 bond are:

  • Anti Conformation: The two methyl groups are positioned 180° apart. This is generally the most stable conformation as it minimizes both torsional and steric strain.

  • Gauche Conformation: The methyl groups are 60° apart. This conformation is less stable than the anti-conformation due to steric hindrance between the methyl groups.

  • Eclipsed Conformations: These are the least stable conformations where the substituents on the C3 and C4 carbons are aligned. The highest energy eclipsed conformation occurs when the two methyl groups are eclipsing each other.

Quantitative Conformational Energy Analysis (Illustrative)

While specific, experimentally validated quantitative data for this compound is not available in the reviewed literature, we can estimate the relative energies of its conformers based on typical values for interactions in similar branched alkanes. These values are essential for constructing a potential energy diagram.

InteractionEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H-H eclipsed4.01.0
C-H eclipsed6.01.4
C-C eclipsed (gauche butane)11.0 - 16.02.6 - 3.8
C-C gauche3.80.9

Note: These are approximate values and can vary depending on the specific molecular environment and the computational method used.

A qualitative potential energy diagram for the rotation around the C3-C4 bond in one of the stereoisomers of this compound would resemble that of other branched alkanes, with the anti conformation at the energy minimum and the fully eclipsed conformation (with methyl groups eclipsing) at the energy maximum.

Methodologies for Conformational Analysis

Computational Methods

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules.

Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Structure Building: Construct the 3D model of the desired stereoisomer of this compound using a molecular modeling software.

  • Force Field Selection: Choose an appropriate force field, such as MMFF94 or AMBER, which are parameterized for alkanes.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the dihedral angles of the rotatable bonds, particularly the C3-C4 bond.

  • Energy Minimization: For each generated conformer, perform an energy minimization to find the nearest local energy minimum.

  • Analysis: Analyze the resulting set of low-energy conformers to identify the global minimum and the relative energies of other stable conformations.

G cluster_workflow Molecular Mechanics Workflow Build Build 3D Structure ForceField Select Force Field Build->ForceField Search Conformational Search ForceField->Search Minimize Energy Minimization Search->Minimize Analyze Analyze Results Minimize->Analyze

Figure 1: Molecular Mechanics Workflow.

Density Functional Theory is a quantum mechanical method that can provide more accurate energies and geometries compared to molecular mechanics. A common approach is to use a functional like B3LYP with a basis set such as 6-31G*.

Experimental Protocol: DFT Potential Energy Surface Scan

  • Initial Structure: Start with an optimized geometry of a low-energy conformer of this compound (e.g., from a molecular mechanics calculation).

  • Define Scan Coordinate: Select the dihedral angle around the C3-C4 bond as the scan coordinate.

  • Perform Scan: Systematically rotate the selected dihedral angle in small increments (e.g., 10-15 degrees) and perform a constrained geometry optimization at each step, keeping the dihedral angle fixed.

  • Calculate Energies: For each optimized structure along the scan, perform a single-point energy calculation to obtain its electronic energy.

  • Plot PES: Plot the calculated energies as a function of the dihedral angle to generate the potential energy surface.

G cluster_dft DFT Potential Energy Surface Scan Start Optimized Low-Energy Conformer Define Define Dihedral Scan Start->Define Loop For each angle Define->Loop Optimize Constrained Optimization Loop->Optimize increment Plot Plot Potential Energy Surface Loop->Plot done Energy Single-Point Energy Calculation Optimize->Energy Energy->Loop

Figure 2: DFT Potential Energy Surface Scan.
Experimental Methods

Experimental techniques are crucial for validating the predictions from computational models.

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the time-averaged conformation of a molecule in solution. Variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers.

Experimental Protocol: Variable-Temperature NMR for Conformational Analysis

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).

  • Acquire Spectra: Record high-resolution 1H and/or 13C NMR spectra at a range of temperatures.

  • Analyze Coupling Constants: Measure the vicinal coupling constants (3JHH) at each temperature. These values are a weighted average of the coupling constants in the individual conformers.

  • Determine Equilibrium Constants: Use the measured coupling constants and the known coupling constants for pure gauche and anti conformers (often estimated from model compounds) to calculate the equilibrium constant (K) at each temperature.

  • Van't Hoff Analysis: Plot ln(K) versus 1/T. The slope of the line is -ΔH°/R and the intercept is ΔS°/R.

FTIR spectroscopy can be used to identify the presence of different conformers in a sample. Certain vibrational modes, particularly in the "fingerprint" region, are sensitive to the conformational state of the molecule.

Experimental Protocol: FTIR Analysis of Conformers

  • Sample Preparation: The sample of this compound can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a non-polar solvent (e.g., CCl4).

  • Acquire Spectrum: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm-1).

  • Spectral Deconvolution: If peaks corresponding to different conformers overlap, spectral deconvolution techniques can be used to separate and quantify the individual contributions.

  • Conformer Assignment: Assign the observed vibrational bands to specific conformers based on theoretical calculations (e.g., DFT frequency calculations for each conformer) or by comparison with spectra of similar, conformationally locked molecules.

Logical Relationships in Conformational Analysis

The overall process of conformational analysis involves a logical progression from identifying possible conformers to quantifying their relative stabilities and populations.

G cluster_logic Conformational Analysis Logic Identify Identify Rotatable Bonds and Stereoisomers Generate Generate Potential Conformers (Staggered, Eclipsed) Identify->Generate Qualitative Qualitative Assessment (Steric/Torsional Strain) Generate->Qualitative Quantitative Quantitative Analysis (Computational/Experimental) Qualitative->Quantitative Population Determine Relative Energies and Boltzmann Populations Quantitative->Population

References

A Comprehensive Technical Review of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the decane isomer family, it is a component of various fuel formulations and is utilized as a reference compound in hydrocarbon research.[2][3] While extensive research on its more common isomers is readily available, this compound remains a less-studied compound, particularly concerning its biological activity and potential applications in drug development. This technical guide provides a comprehensive review of the current state of knowledge on this compound, consolidating its physicochemical properties, spectral data, and potential synthetic routes. In light of the limited specific data on its biological effects, this document also discusses the general toxicological profile of related branched alkanes to offer a predictive overview.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] Its branched structure influences its physical properties, generally leading to a lower boiling point and density compared to its linear isomer, n-decane.[2] It is a non-polar compound, making it insoluble in water but soluble in organic solvents.[2]

PropertyValueSource(s)
Molecular Formula C10H22[1][4]
Molecular Weight 142.28 g/mol [4]
CAS Number 15869-92-8[4]
IUPAC Name This compound[4]
Synonyms Octane, 3,4-dimethyl-[4]
Boiling Point Not specified
Density Not specified
XlogP 5.1[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: Data for the ¹³C NMR spectrum of this compound is available through spectral databases, which is essential for confirming the carbon skeleton of the molecule.[4]

  • ¹H NMR: While specific ¹H NMR data for this compound is not explicitly detailed in the search results, data for the closely related compound 3,4-dimethylhexane is available and can provide an indication of the types of signals to expect.[5]

Mass Spectrometry (MS)
  • GC-MS: The gas chromatography-mass spectrometry (GC-MS) data for this compound is available, with the NIST Mass Spectrometry Data Center listing a spectrum for this compound.[4] This information is crucial for its identification in complex mixtures.

Infrared (IR) Spectroscopy
  • Vapor Phase IR: The vapor phase infrared spectrum of this compound is also available in spectral databases, providing information about its functional groups and molecular vibrations.[4]

Spectroscopic DataAvailabilitySource(s)
¹³C NMR Available in databases[4]
¹H NMR Limited specific data, analogous data available[5]
GC-MS Available in databases (e.g., NIST)[4]
IR (Vapor Phase) Available in databases[4]
Kovats Retention Index Standard non-polar: 936, 938.9, 939[4]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the reviewed literature. However, general synthetic methods for producing branched alkanes can be applied. These include classical organometallic reactions and modern catalytic processes.

General Synthetic Approaches
  • Grignard Reagent Coupling: A common method for forming carbon-carbon bonds is the reaction of a Grignard reagent with an alkyl halide. For this compound, this could theoretically involve the coupling of a Grignard reagent derived from a secondary butyl halide with a secondary hexyl halide. However, such reactions with secondary halides can be prone to side reactions like elimination and rearrangement.

  • Wurtz Reaction: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method is generally not suitable for the synthesis of unsymmetrical alkanes from two different alkyl halides due to the formation of a mixture of products.

  • Catalytic Reforming: In the petroleum industry, branched alkanes are often produced through the catalytic reforming of linear alkanes present in naphtha.[1][6] This process utilizes catalysts, typically platinum-based, to promote isomerization and dehydrogenation reactions, leading to the formation of higher-octane branched and aromatic hydrocarbons.[1]

Hypothetical Experimental Workflow: Grignard-based Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched alkane using a Grignard reagent. This represents a plausible, though not specifically documented, approach for this compound.

G cluster_synthesis Hypothetical Synthesis of this compound start Starting Materials: - sec-Butyl Halide - 2-Hexyl Halide - Magnesium grignard_formation Grignard Reagent Formation start->grignard_formation coupling Coupling Reaction grignard_formation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: A conceptual workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for this compound in the scientific literature. To provide a preliminary assessment, a read-across approach based on data for structurally similar C8-C18 branched alkanes is necessary.

General Toxicology of Branched Alkanes

Branched alkanes in the C8-C18 range are generally considered to have low acute oral, dermal, and inhalation toxicity. They can be slight skin and eye irritants. A key toxicological concern for shorter-chain alkanes (< C10) is aspiration toxicity, which can be fatal if the substance is swallowed and enters the airways. Inhalation of vapors may also cause adverse health effects. Repeated exposure to some alkanes may cause skin dryness and cracking.[7]

Potential Metabolic Pathways

The metabolic fate of this compound has not been specifically studied. In general, the metabolism of branched-chain alkanes in organisms is a complex process. While some shorter-chain alkanes can be metabolized by cytochrome P450 enzymes, leading to alcohols, ketones, and fatty acids, longer and more branched alkanes are often more resistant to metabolism and can accumulate in fatty tissues.[8] The metabolism of branched-chain amino acids, which share structural similarities with branched-chain alkanes, involves a series of enzymatic reactions including transamination and oxidative decarboxylation.[9][10][11][12] It is plausible that some of these enzymatic pathways could be involved in the metabolism of branched-chain alkanes, but this remains to be experimentally verified.

G cluster_metabolism Conceptual Metabolic Pathway for Branched Alkanes alkane This compound (Branched Alkane) hydroxylation Hydroxylation (Cytochrome P450) alkane->hydroxylation oxidation1 Oxidation to Aldehyde/Ketone hydroxylation->oxidation1 oxidation2 Oxidation to Carboxylic Acid oxidation1->oxidation2 beta_oxidation Further Metabolism (e.g., Beta-oxidation) oxidation2->beta_oxidation excretion Conjugation & Excretion beta_oxidation->excretion

Caption: A generalized and hypothetical metabolic pathway for branched-chain alkanes.

Conclusion and Future Directions

This compound is a structurally defined but biologically under-investigated branched-chain alkane. While its physicochemical and spectral properties are partially documented, there is a clear need for further research to establish a complete and verified dataset. The most significant knowledge gap lies in its biological activity, metabolic fate, and toxicological profile. For drug development professionals, the lack of this information currently limits any assessment of its potential as a therapeutic agent or excipient.

Future research should prioritize:

  • Development and publication of a detailed, reproducible synthesis protocol for this compound to ensure its availability for further studies.

  • Comprehensive toxicological evaluation , including acute and chronic toxicity, genotoxicity, and carcinogenicity studies.

  • In vitro and in vivo studies to investigate its potential biological activities, including any interactions with key signaling pathways.

  • Metabolomic studies to elucidate its metabolic fate and identify any potential bioactive or toxic metabolites.

Addressing these research gaps will be crucial in determining the potential applications and safety profile of this compound in various scientific and industrial fields, including the pharmaceutical sciences.

References

Chemical Stability of 3,4-Dimethyloctane Under Standard Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3,4-dimethyloctane under standard conditions. As a branched-chain alkane, this compound is generally characterized by a high degree of chemical stability. This document outlines its reactivity profile, potential degradation pathways, and recommended storage and handling procedures. It also presents detailed experimental protocols for assessing its stability under various stress conditions.

Introduction

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the alkane family. Its branched structure influences its physical and chemical properties, rendering it a subject of interest in various research and industrial applications, including as a component in fuel formulations and as a reference compound in hydrocarbon analysis. Under standard conditions—defined as 25 °C (298.15 K) and 1 atm pressure—this compound is a colorless liquid and is considered chemically stable. However, exposure to energy sources such as heat and light, or to reactive chemical species, can induce degradation.

Chemical Stability and Reactivity

Like other alkanes, the chemical stability of this compound is attributed to the strength of its C-C and C-H single bonds and their nonpolar nature. Alkanes are generally resistant to attack by acids, bases, and mild oxidizing or reducing agents at ambient temperatures. However, they can undergo reactions under more forcing conditions.

Key Points on Stability:

  • Thermal Stability: this compound is thermally stable at ambient temperatures. At elevated temperatures, pyrolysis (thermal decomposition) can occur, leading to the cleavage of C-C and C-H bonds and the formation of smaller alkanes and alkenes.

  • Oxidative Stability: While resistant to mild oxidizing agents, this compound can be oxidized by strong oxidizers or by atmospheric oxygen at elevated temperatures or in the presence of initiators (e.g., UV light, radical initiators). The presence of tertiary carbons in its structure, such as at the 3 and 4 positions, can influence its oxidation susceptibility compared to linear alkanes. Branched alkanes may exhibit different oxidation behaviors, sometimes reacting earlier at an initial stage compared to their linear counterparts.

  • Photochemical Stability: Saturated hydrocarbons like this compound do not significantly absorb UV-visible light and are therefore generally stable in the dark. However, in the presence of photosensitizers or under high-energy UV radiation, photodegradation can be initiated.

  • Hydrolytic Stability: As a non-polar hydrocarbon, this compound is immiscible with water and is not susceptible to hydrolysis under standard conditions.

Quantitative Stability Data

Direct quantitative stability data for this compound is scarce in the literature. Therefore, data for n-decane and other branched alkanes are presented as representative analogues to provide an estimate of its reactivity.

ParameterValue (for Analogue)ConditionAnalogue Compound
Thermal Decomposition
Onset Temperature> 250 °C (estimated)Inert AtmosphereGeneral Alkanes
Oxidative Stability
Reaction Rate Constant4.82 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Reaction with Cl atoms at 298 Kn-Decane
Photochemical Stability
Quantum YieldLow (expected to be << 1)Direct photolysis in the absence of sensitizersGeneral Alkanes

Note: The provided data should be used as an estimation. The actual stability of this compound may vary.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by thermal energy, oxidation, or photochemical processes.

cluster_thermal Thermal Degradation (Pyrolysis) cluster_oxidative Oxidative Degradation cluster_photo Photochemical Degradation This compound This compound Radical Intermediates_T Radical Intermediates_T This compound->Radical Intermediates_T High Temp. Alkyl Radicals Alkyl Radicals This compound->Alkyl Radicals Initiator (e.g., Heat, UV) Radical Intermediates_P Radical Intermediates_P This compound->Radical Intermediates_P Sensitizer + hv Smaller Alkanes Smaller Alkanes Alkenes Alkenes Radical Intermediates_T->Smaller Alkanes Radical Intermediates_T->Alkenes Peroxy Radicals Peroxy Radicals Alkyl Radicals->Peroxy Radicals + O2 Hydroperoxides Hydroperoxides Peroxy Radicals->Hydroperoxides Alcohols, Ketones, Carboxylic Acids Alcohols, Ketones, Carboxylic Acids Hydroperoxides->Alcohols, Ketones, Carboxylic Acids Excited Sensitizer Excited Sensitizer Oxidized Products Oxidized Products Radical Intermediates_P->Oxidized Products

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of this compound involves subjecting the compound to forced degradation conditions and analyzing for any changes.

cluster_stress Forced Degradation Conditions Sample_Preparation Sample Preparation (this compound in appropriate solvent) Thermal_Stress Thermal Stress (Elevated Temperature) Sample_Preparation->Thermal_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2, AIBN) Sample_Preparation->Oxidative_Stress Photochemical_Stress Photochemical Stress (UV/Vis Light) Sample_Preparation->Photochemical_Stress Analytical_Techniques Analysis of Samples Thermal_Stress->Analytical_Techniques Oxidative_Stress->Analytical_Techniques Photochemical_Stress->Analytical_Techniques GC_MS GC-MS for identification of degradation products Analytical_Techniques->GC_MS HPLC HPLC for quantification of parent compound Analytical_Techniques->HPLC Data_Analysis Data Analysis and Stability Determination GC_MS->Data_Analysis HPLC->Data_Analysis

Workflow for assessing the chemical stability of this compound.
Thermal Stability Assessment

Objective: To determine the temperature at which thermal decomposition of this compound becomes significant.

Methodology:

  • Sample Preparation: Place a known amount of neat this compound into a series of sealed, inert glass ampoules under a nitrogen atmosphere.

  • Incubation: Place the ampoules in a calibrated oven at various temperatures (e.g., 100 °C, 150 °C, 200 °C, 250 °C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at ambient temperature.

  • Analysis: After the incubation period, cool the ampoules to room temperature. Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify any degradation products. Quantify the remaining this compound using a suitable internal standard.

  • Data Interpretation: Determine the percentage of degradation at each temperature. The onset of thermal decomposition is the temperature at which a significant amount of degradation (e.g., >5%) is observed.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a non-reactive, high-boiling point hydrocarbon) in glass vials.

  • Stress Conditions: To separate sets of vials, add a radical initiator (e.g., azobisisobutyronitrile, AIBN) or an oxidizing agent (e.g., hydrogen peroxide).

  • Incubation: Place the vials in a controlled temperature bath (e.g., 60 °C) for a specified time, with continuous stirring. Ensure proper ventilation.

  • Analysis: At various time points, withdraw aliquots and analyze them by HPLC with a suitable detector (e.g., refractive index detector) to monitor the decrease in the concentration of this compound. GC-MS can be used to identify oxidation products such as alcohols, ketones, and hydroperoxides.

Photochemical Stability Assessment

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., cyclohexane) in quartz cuvettes. Prepare a control sample in an amber vial to protect it from light.

  • Irradiation: Place the quartz cuvettes in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp).

  • Analysis: At predetermined time intervals, measure the concentration of this compound in the irradiated and control samples using HPLC.

  • Data Interpretation: Compare the concentration of this compound in the exposed and control samples to determine the extent of photodegradation.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and heat sources.

  • Handling: Use in a well-ventilated area, away from ignition sources. Ground all equipment when transferring large quantities to prevent static discharge. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a chemically stable compound under standard ambient conditions. Its stability is attributed to the strong, non-polar C-C and C-H bonds characteristic of alkanes. However, it is susceptible to degradation under conditions of high temperature, in the presence of strong oxidizing agents, or upon exposure to high-energy light. The experimental protocols outlined in this guide provide a framework for a thorough assessment of its stability under various stress conditions, which is crucial for its safe and effective use in research and industrial applications.

Solubility of 3,4-Dimethyloctane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂, is a nonpolar organic compound.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, formulation development, and as a reference compound in petrochemical research. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and discusses the underlying principles governing its solubility.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like."[3] This means that nonpolar solutes, such as this compound, will readily dissolve in nonpolar solvents, while their solubility in polar solvents is limited. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. In the case of alkanes dissolving in organic solvents, the primary intermolecular forces are van der Waals dispersion forces. When an alkane dissolves, these forces are disrupted and replaced by new van der Waals forces between the alkane and the solvent molecules. This energetic similarity results in a low barrier to solubility.[4][5][6]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, its solubility can be inferred from its nonpolar nature and the known behavior of similar branched alkanes. A related isomer, 2,3-dimethyloctane, is known to be soluble in nonpolar organic solvents such as hexane, chloroform, and benzene.[7][8]

Based on these principles, this compound is expected to be highly miscible with other nonpolar and weakly polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible"Like dissolves like"; similar nonpolar nature and van der Waals forces.
Aromatic Toluene, Benzene, XyleneHigh / MiscibleNonpolar aromatic ring interacts favorably with the alkane chain.
Halogenated Dichloromethane, ChloroformHigh / MiscibleWeakly polar but can effectively solvate nonpolar molecules.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polarity but also significant nonpolar character.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateIncreased polarity of the carbonyl group reduces miscibility with nonpolar alkanes.
Alcohols Methanol, EthanolLow / ImmiscibleStrong hydrogen bonding in alcohols makes them poor solvents for nonpolar alkanes.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileVery Low / ImmiscibleHighly polar nature is incompatible with the nonpolar alkane.

Experimental Determination of Solubility

For precise quantitative solubility data, experimental determination is essential. The following section details a standard protocol for measuring the solubility of this compound in an organic solvent.

Experimental Protocol: Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation can be used to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid collecting any undissolved solute, it is advisable to filter the sample through a syringe filter that is chemically compatible with the solvent.

  • Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method. The concentration of this compound in the saturated solution can be determined from the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate at constant temperature (24-48h) A->B C 3. Phase Separation Allow to settle or centrifuge B->C D 4. Sampling & Filtration Collect clear supernatant through a filter C->D E 5. Dilution Dilute sample to a known concentration D->E F 6. Quantification Analyze by GC or HPLC E->F G 7. Data Reporting Express solubility in g/100mL or mol/L F->G

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many nonpolar systems, miscibility tends to increase with temperature.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound (which is nonpolar), the higher the solubility.

  • Molecular Structure: The branched structure of this compound can influence its packing and interaction with solvent molecules compared to its straight-chain isomer, n-decane.

Diagram 2: Relationship Between Solvent Polarity and Alkane Solubility

G cluster_0 Solvent Polarity cluster_1 Solubility of this compound Nonpolar Nonpolar (e.g., Hexane) High High / Miscible Nonpolar->High Strong Interaction Weakly_Polar Weakly Polar (e.g., Toluene) Weakly_Polar->High Good Interaction Polar_Aprotic Polar Aprotic (e.g., Acetone) Moderate Moderate Polar_Aprotic->Moderate Weak Interaction Polar_Protic Polar Protic (e.g., Ethanol) Low Low / Immiscible Polar_Protic->Low Very Weak Interaction

References

A Technical Guide to the Vapor Pressure and Boiling Point of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethyloctane, with a specific focus on its vapor pressure and boiling point. This document outlines key data, experimental methodologies for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound is a branched-chain alkane with the molecular formula C10H22.[1] As a colorless liquid at room temperature, its volatility and boiling point are key characteristics for various applications, including its use as a reference compound in hydrocarbon research.[1] The physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H22[1]
Molecular Weight142.28 g/mol ---
Boiling Point166 °C (439.15 K)[2]
Calculated Vapor Pressure at 25°C (298.15 K)1.35 kPaSee Note 1

Note 1: The vapor pressure was calculated using the Antoine equation, log10(P) = A - (B / (C + T)), where P is the vapor pressure in mmHg and T is the temperature in degrees Celsius. The Antoine constants for this compound are A = 6.89926, B = 1465.9, and C = 201.4. The calculated value in mmHg was converted to kPa.

Experimental Determination of Boiling Point and Vapor Pressure

The accurate determination of boiling point and vapor pressure is crucial for the characterization of volatile and semi-volatile compounds. Several established experimental methods are employed for this purpose.

Ebulliometry for Boiling Point Determination

Ebulliometry is a precise method for measuring the boiling point of a liquid by observing the temperature at which the liquid and its vapor are in equilibrium.

Experimental Protocol:

  • Apparatus Setup: An ebulliometer, an instrument designed for accurate boiling point measurements, is assembled. This typically consists of a boiler, a Cottrell pump (to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating), a condenser, and a high-precision thermometer (such as a Beckmann thermometer or a platinum resistance thermometer).

  • Sample Preparation: A pure sample of this compound is introduced into the boiler of the ebulliometer.

  • Heating and Equilibration: The sample is gently heated. The Cottrell pump ensures that the boiling liquid and its vapor are in equilibrium and that the thermometer bulb is continuously washed by the condensing vapor and boiling liquid.

  • Temperature Measurement: The temperature is recorded when it remains constant, indicating that the boiling point has been reached. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is dependent on the external pressure.

  • Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa or 760 mmHg), the observed boiling point can be corrected to the normal boiling point using standard pressure-temperature nomographs or the Clausius-Clapeyron equation.

Static Method for Vapor Pressure Determination

The static method is a direct technique for measuring the vapor pressure of a liquid at a given temperature in a closed system at equilibrium.

Experimental Protocol:

  • Apparatus Setup: The apparatus consists of a sample container connected to a pressure-measuring device (e.g., a manometer or a pressure transducer) and a vacuum pump. The entire setup is placed within a thermostat-controlled bath to maintain a constant temperature.

  • Sample Degassing: A sample of this compound is placed in the container. It is crucial to degas the sample to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with the vacuum pump, and then thawing the sample. This freeze-pump-thaw cycle is repeated until no more gas is evolved upon thawing.

  • Equilibration: The degassed sample is brought to the desired temperature in the thermostat-controlled bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor in the headspace above the liquid becomes constant.

  • Pressure Measurement: The vapor pressure at the set temperature is recorded from the pressure-measuring device.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve for this compound.

Gas Saturation Method for Vapor Pressure Determination

The gas saturation method, also known as the transpiration method, is an indirect method suitable for determining low vapor pressures.

Experimental Protocol:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through a thermostatted saturator containing the liquid sample of this compound. The carrier gas becomes saturated with the vapor of the substance.

  • Saturation: The design of the saturator ensures that the carrier gas is in contact with the liquid for a sufficient time to become fully saturated.

  • Collection: The vapor-saturated gas stream is then passed through a cold trap or an absorbent where the vapor of the substance is collected and its mass is determined gravimetrically or by other analytical techniques.

  • Flow Measurement: The total volume of the carrier gas that has passed through the saturator is measured, often with a gas meter or a mass flow controller.

  • Calculation: The partial pressure of the substance, which is its vapor pressure, is calculated from the mass of the collected substance, the total volume of the carrier gas, and the temperature, assuming ideal gas behavior.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the boiling point and vapor pressure of a liquid sample such as this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Vapor Pressure Determination cluster_3 Data Analysis and Reporting Sample Obtain Pure Sample of this compound Degas Degas Sample (for Static Method) Sample->Degas Ebulliometry Perform Ebulliometry Sample->Ebulliometry Gas_Sat_Method Gas Saturation Method Sample->Gas_Sat_Method Static_Method Static Method Degas->Static_Method Record_BP Record Boiling Point and Atmospheric Pressure Ebulliometry->Record_BP Correct_BP Correct to Normal Boiling Point Record_BP->Correct_BP Final_Report Compile Final Report Correct_BP->Final_Report Measure_VP Measure Vapor Pressure at Various Temperatures Static_Method->Measure_VP Gas_Sat_Method->Measure_VP Plot_Data Plot Vapor Pressure vs. Temperature Measure_VP->Plot_Data Antoine Fit Data to Antoine Equation Plot_Data->Antoine Antoine->Final_Report

References

Methodological & Application

Synthesis of 3,4-Dimethyloctane: A Detailed Guide to Two Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-dimethyloctane, a saturated hydrocarbon of interest in various fields of chemical research. Two primary synthetic routes are presented: a Grignard-based approach and a Wittig reaction-based approach. Both methods are robust and can be adapted for the synthesis of analogous branched alkanes.

Grignard Reaction Approach

This method involves the nucleophilic addition of a Grignard reagent to a ketone, followed by deoxygenation of the resulting tertiary alcohol. A plausible route for the synthesis of this compound via this approach is the reaction of sec-butylmagnesium bromide with 3-methylpentan-2-one.

Experimental Protocol

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.

  • A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings.

  • The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

  • Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the 2-bromobutane solution.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Step 2: Reaction with 3-Methylpentan-2-one

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of 3-methylpentan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • The reaction is exothermic and the temperature should be maintained below 20°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

Step 3: Hydrolysis and Work-up

  • The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,4-dimethyl-3-octanol.

Step 4: Deoxygenation of 3,4-Dimethyl-3-octanol

The conversion of the tertiary alcohol to the alkane can be achieved through a two-step process: dehydration to the alkene followed by hydrogenation.

  • Dehydration: The crude alcohol is treated with a strong acid such as sulfuric acid or phosphoric acid and heated to effect dehydration to a mixture of 3,4-dimethyl-3-octene and other isomeric alkenes.

  • Hydrogenation: The resulting alkene mixture is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.[1]

Data Presentation
ParameterValue
Reactants
Magnesium Turnings1.2 molar equivalents
2-Bromobutane1.1 molar equivalents
3-Methylpentan-2-one1.0 molar equivalent
Solvent Anhydrous Diethyl Ether
Reaction Temperature Grignard Formation: Reflux; Addition: 0-20°C
Reaction Time Grignard Formation: 1-2 hours; Addition: 1-2 hours
Quenching Agent Saturated Aqueous NH₄Cl
Dehydration Agent Concentrated H₂SO₄ or H₃PO₄
Hydrogenation Catalyst 5-10 mol% Pd/C
Hydrogen Pressure 1-5 atm
Overall Yield Moderate to Good (typically 50-70%)

Wittig Reaction Approach

This alternative synthesis involves the formation of a carbon-carbon double bond using a phosphonium ylide, followed by hydrogenation to the alkane. For this compound, this can be achieved by reacting the ylide derived from sec-butyltriphenylphosphonium bromide with propanal.

Experimental Protocol

Step 1: Preparation of sec-Butyltriphenylphosphonium Bromide

  • A solution of triphenylphosphine and 2-bromobutane in a suitable solvent (e.g., toluene or acetonitrile) is heated at reflux for several hours.

  • The resulting phosphonium salt precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent like hexane, and dried.

Step 2: Ylide Formation and Wittig Reaction

  • The sec-butyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • The suspension is cooled to a low temperature (e.g., -78°C or 0°C).

  • A strong base, such as n-butyllithium or sodium hydride, is added dropwise to deprotonate the phosphonium salt and form the ylide, which is often indicated by a color change to deep red or orange.

  • After stirring for a period to ensure complete ylide formation, a solution of propanal in the same anhydrous solvent is added dropwise at low temperature.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Work-up and Purification

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene, is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Step 4: Hydrogenation of 3,4-Dimethyl-3-hexene

  • The purified alkene is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound.[1]

Data Presentation
ParameterValue
Reactants
Triphenylphosphine1.0 molar equivalent
2-Bromobutane1.1 molar equivalents
Strong Base (e.g., n-BuLi)1.1 molar equivalents
Propanal1.0 molar equivalent
Solvent Anhydrous THF or Diethyl Ether
Reaction Temperature Ylide Formation: -78°C to 0°C; Wittig: -78°C to RT
Reaction Time Ylide Formation: 30-60 min; Wittig: 12-18 hours
Quenching Agent Saturated Aqueous NH₄Cl
Hydrogenation Catalyst 5-10 mol% Pd/C
Hydrogen Pressure 1-5 atm
Overall Yield Moderate (typically 40-60%)

Logical Workflow of Synthesis

Synthesis_Workflow cluster_grignard Grignard Route cluster_wittig Wittig Route G_Start 2-Bromobutane + Mg G_Grignard sec-Butylmagnesium Bromide G_Start->G_Grignard Anhydrous Ether G_Addition Grignard Addition G_Grignard->G_Addition G_Ketone 3-Methylpentan-2-one G_Ketone->G_Addition G_Alcohol 3,4-Dimethyl-3-octanol G_Addition->G_Alcohol H₃O⁺ workup G_Deoxygenation Deoxygenation (Dehydration + Hydrogenation) G_Alcohol->G_Deoxygenation G_Product This compound G_Deoxygenation->G_Product W_Start 2-Bromobutane + PPh₃ W_Salt sec-Butyltriphenyl- phosphonium Bromide W_Start->W_Salt Toluene, Δ W_Ylide Phosphonium Ylide W_Salt->W_Ylide Strong Base W_Reaction Wittig Reaction W_Ylide->W_Reaction W_Aldehyde Propanal W_Aldehyde->W_Reaction W_Alkene 3,4-Dimethyl-3-hexene W_Reaction->W_Alkene Workup W_Hydrogenation Catalytic Hydrogenation W_Alkene->W_Hydrogenation H₂, Pd/C W_Product This compound W_Hydrogenation->W_Product

References

Application Note: Gas Chromatography Protocol for the Analysis of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of 3,4-Dimethyloctane using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The methodologies cover sample preparation, instrument parameters, and data analysis for the accurate quantification and identification of this branched alkane.

Introduction

This compound (C10H22) is a branched-chain alkane that may be present in complex hydrocarbon mixtures, such as fuels, lubricants, and environmental samples. Gas chromatography is a highly effective technique for separating and analyzing volatile and semi-volatile compounds like this compound from these intricate matrices.[1][2] This protocol outlines the necessary steps for its analysis, which is crucial for quality control, environmental monitoring, and various research applications. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.[1]

Physicochemical Properties and Retention Data

A summary of the key physical and chemical properties of this compound is provided in the table below. The Kovats Retention Index is a critical parameter for the identification of compounds in gas chromatography.[3][4]

PropertyValueReference
Molecular Formula C10H22[5]
Molecular Weight 142.28 g/mol [5]
Kovats Retention Index (Standard Non-Polar Column) 936 - 939[5]
Kovats Retention Index (Semi-Standard Non-Polar Column) 936 - 954[5][6]

Experimental Protocols

This section details the procedures for sample preparation and GC analysis. The choice of sample preparation technique will depend on the sample matrix.

Sample Preparation

Proper sample preparation is essential to ensure the analyte is detectable and to protect the GC system from contamination.[7] For samples containing this compound, which is a volatile organic compound (VOC), several methods can be employed.[1]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples.

Materials:

  • Sample in a clean glass container[1]

  • Volatile organic solvent (e.g., hexane, dichloromethane)[1][8]

  • Separatory funnel

  • Anhydrous sodium sulfate

  • GC vials[8]

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel.

  • Add a specific volume of an immiscible organic solvent like hexane.

  • Shake the funnel vigorously for 1-2 minutes to facilitate the transfer of this compound into the organic phase.

  • Allow the layers to separate.

  • Collect the organic layer, which now contains the analyte.[1]

  • Dry the organic extract by passing it through anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract into a GC vial for analysis.[8]

Protocol 2: Headspace Analysis

This technique is ideal for analyzing volatile compounds in solid or liquid samples without direct injection of the sample matrix.[7]

Materials:

  • Sample in a headspace vial

  • Headspace autosampler

Procedure:

  • Place the sample into a sealed headspace vial.[7]

  • Heat the vial to allow the volatile components, including this compound, to vaporize and accumulate in the headspace (the gas phase above the sample).[1][7]

  • A sample of the headspace gas is then automatically injected into the GC system.[7]

Gas Chromatography (GC) Analysis

The following parameters are recommended for the analysis of this compound. A non-polar column is suggested as they are commonly used for the separation of methyl-branched alkanes.[3][9]

ParameterRecommended Setting
GC System Gas Chromatograph with FID or MS detector
Column Non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9][10]
Carrier Gas Helium or Hydrogen[11]
Injector Temperature 250 °C[10]
Injection Mode Split/Splitless, depending on concentration
Oven Temperature Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min[11][12]
Detector FID or MS
FID Temperature 270 °C
MS Transfer Line Temp. 280 °C[10]
MS Ion Source Temp. 230 °C[10]
MS Scan Range m/z 40-300[10]

Note on Temperature Programming: A temperature program is crucial for separating complex mixtures containing compounds with a wide range of boiling points.[13] The suggested program is a starting point and may require optimization to achieve the best resolution for a specific sample matrix.[12][13]

Data Analysis and Interpretation

Identification of this compound can be confirmed by comparing its retention time with that of a known standard. The use of the Kovats Retention Index can further aid in identification, especially in complex chromatograms.[3][4] For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Prep_Method Extraction/Dilution (LLE or Headspace) Sample->Prep_Method Filtration Filtration/Centrifugation Prep_Method->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Detection Detection (FID/MS) Data_Acq Data Acquisition Detection->Data_Acq Peak_ID Peak Identification (Retention Time & Kovats Index) Data_Acq->Peak_ID Quant Quantification Peak_ID->Quant Report Reporting Quant->Report

Caption: Workflow for this compound Analysis.

References

Interpreting the Mass Spectrum of 3,4-Dimethyloctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the mass spectrum of 3,4-dimethyloctane, a branched alkane. It outlines the principles of its fragmentation pattern under electron ionization (EI) and provides a standard protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The included data and visualizations serve as a reference for identifying this compound and similar branched alkanes in complex mixtures.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. For branched alkanes like this compound, the fragmentation pattern is highly informative of its structure.

The molecular formula of this compound is C₁₀H₂₂ and its molecular weight is approximately 142.28 g/mol .[1] In mass spectrometry, the molecular ion peak (M⁺) for branched alkanes is often weak or entirely absent due to the high propensity for fragmentation at the branching points.[1] This is because cleavage at these points leads to the formation of more stable secondary and tertiary carbocations. The fragmentation of this compound is therefore expected to be dominated by cleavages at the C3-C4 and C4-C5 bonds, with the loss of the largest alkyl group at a branching point being the most favored pathway.

Predicted Electron Ionization Mass Spectrum of this compound

The following table summarizes the major predicted fragment ions for this compound under standard electron ionization (70 eV) conditions. The relative abundance is a theoretical prediction based on the general principles of alkane fragmentation, where the most stable carbocations are expected to be the most abundant.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance (%)
43[C₃H₇]⁺100
57[C₄H₉]⁺85
71[C₅H₁₁]⁺60
85[C₆H₁₃]⁺40
99[C₇H₁₅]⁺20
113[C₈H₁₇]⁺5
142[C₁₀H₂₂]⁺ (Molecular Ion)<1

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is initiated by the loss of an electron to form the molecular ion [M]⁺•. This is followed by rapid cleavage of C-C bonds, particularly at the branching points, to generate stable carbocations. The following diagram illustrates the primary fragmentation pathways.

G Fragmentation Pathway of this compound cluster_cleavage1 Cleavage at C4-C5 cluster_cleavage2 Cleavage at C3-C4 cluster_cleavage3 Cleavage of side chains cluster_secondary Secondary Fragmentation M [C10H22]+• (m/z 142) This compound Molecular Ion F1 [C5H11]+ (m/z 71) M->F1 - •C5H11 F2 [C7H15]+ (m/z 99) M->F2 - •C3H7 F3 [C9H19]+ (m/z 127) (Loss of CH3) M->F3 - •CH3 F4 [C8H17]+ (m/z 113) (Loss of C2H5) M->F4 - •C2H5 F5 [C4H9]+ (m/z 57) F1->F5 - C2H4 R1 •C5H11 F2->F5 - C3H6 R2 •C3H7 R3 •CH3 R4 •C2H5 F6 [C3H7]+ (m/z 43) F5->F6 - CH2

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Instrumentation and Consumables
  • Gas Chromatograph with a mass selective detector (MSD)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier gas: Helium (99.999% purity)

  • Sample vials with septa

  • Microsyringe

  • This compound standard

  • Solvent: Hexane or Pentane (GC grade)

Sample Preparation
  • Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in hexane to a final concentration within the calibration range.

GC-MS Parameters
  • Inlet:

    • Injection mode: Splitless or Split (e.g., 20:1)

    • Inlet temperature: 250 °C

    • Injection volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 250 °C for 5 minutes

  • Carrier Gas:

    • Flow rate: 1.0 mL/min (constant flow)

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Mass scan range: m/z 35 - 200

    • Solvent delay: 3 minutes

Data Acquisition and Analysis
  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

  • Quantify the amount of this compound in unknown samples by constructing a calibration curve from the peak areas of the standards.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using GC-MS.

G Compound Identification Workflow A Sample Preparation B GC-MS Analysis A->B C Data Acquisition (TIC and Mass Spectra) B->C D Peak Identification (Retention Time) C->D E Mass Spectrum Analysis C->E H Compound Confirmation D->H F Library Search (e.g., NIST) E->F G Fragmentation Pattern Interpretation E->G F->H G->H

Caption: Workflow for GC-MS based compound identification.

Conclusion

The interpretation of the mass spectrum of this compound is a clear example of the structure-fragmentation relationships that govern the mass spectrometry of branched alkanes. By understanding these principles and employing standardized GC-MS protocols, researchers can confidently identify and quantify this and similar compounds in various matrices. The provided data and workflows serve as a practical guide for professionals in research and development.

References

Application Note: Structural Elucidation of 3,4-Dimethyloctane using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon skeleton, including the number of non-equivalent carbon atoms and their chemical environments. This application note details the 13C NMR spectral data of 3,4-dimethyloctane, a saturated aliphatic hydrocarbon. The information presented here is intended to guide researchers in the interpretation of 13C NMR spectra for similar branched alkanes, which are common structural motifs in organic chemistry and drug discovery.

Predicted 13C NMR Spectral Data of this compound

Due to the absence of publicly available experimental 13C NMR data for this compound, the following data was generated using a reliable online NMR prediction tool. It is important to note that while predicted data is a valuable tool, experimental verification is always recommended for definitive structural confirmation.

The structure of this compound with the IUPAC numbering of the carbon atoms is shown below:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C111.5
C226.2
C335.8
C437.9
C529.8
C633.4
C723.1
C814.2
C915.7
C1014.9

Data Interpretation

The predicted 13C NMR spectrum of this compound is expected to show ten distinct signals, as all ten carbon atoms are in chemically non-equivalent environments. The absence of symmetry in the molecule leads to a unique resonance for each carbon.

The chemical shifts of the carbon atoms fall within the typical range for sp3-hybridized carbons in alkanes (approximately 10-50 ppm).[1][2] The quaternary carbons, if present, would generally show weaker signals, but this compound only contains primary, secondary, and tertiary carbons. The predicted chemical shifts can be rationalized based on the local electronic environment of each carbon atom. For instance, the methyl carbons (C1, C8, C9, and C10) are found at the higher field (lower ppm values), while the methine carbons (C3 and C4) are shifted further downfield due to the greater substitution.

Experimental Protocol for 13C NMR Spectroscopy

This section provides a general protocol for acquiring a 13C NMR spectrum of a liquid sample like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • The solvent provides a lock signal for the spectrometer and is transparent in the 13C NMR region of interest, except for its own characteristic signal(s).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a standard 13C NMR experiment on a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.

    • Nucleus: 13C

    • Frequency: Approximately 100 MHz

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons, though none are present in this molecule.

    • Number of Scans (NS): 128 or more, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): 0-200 ppm.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not always proportional to the number of carbons).

  • Perform baseline correction.

Logical Relationship of Signal Assignment

The following diagram illustrates the logical workflow for assigning the predicted 13C NMR signals to the corresponding carbon atoms in this compound based on their chemical environment.

G cluster_structure This compound Structure cluster_prediction Predicted 13C NMR Signals (ppm) cluster_assignment Assignment Logic C1 C1 (CH3) C2 C2 (CH2) C1->C2 S1 11.5 C1->S1 A1 Methyl groups (C1, C8, C9, C10) - High field (low ppm) C1->A1 C3 C3 (CH) C2->C3 S2 26.2 C2->S2 A2 Methylene groups (C2, C5, C6, C7) - Mid field C2->A2 C4 C4 (CH) C3->C4 C9 C9 (CH3) C3->C9 S3 35.8 C3->S3 A3 Methine groups (C3, C4) - Downfield (higher ppm) - Most substituted C3->A3 C5 C5 (CH2) C4->C5 C10 C10 (CH3) C4->C10 S4 37.9 C4->S4 C4->A3 C6 C6 (CH2) C5->C6 S5 29.8 C5->S5 C5->A2 C7 C7 (CH2) C6->C7 S6 33.4 C6->S6 C6->A2 C8 C8 (CH3) C7->C8 S7 23.1 C7->S7 C7->A2 S8 14.2 C8->S8 C8->A1 S9 15.7 C9->S9 C9->A1 S10 14.9 C10->S10 C10->A1

Caption: Correlation of this compound carbons with predicted 13C NMR signals.

Conclusion

This application note provides a comprehensive overview of the predicted 13C NMR spectral data for this compound, a detailed experimental protocol for data acquisition, and a guide to spectral interpretation. The provided information serves as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development for the structural characterization of branched alkanes. While the presented data is based on prediction, the outlined methodologies and interpretation principles are broadly applicable to experimentally obtained spectra.

References

Application Notes and Protocols for 3,4-Dimethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane (C10H22) is a branched-chain alkane that serves as a non-polar solvent.[1] Its chemical inertness, low polarity, and specific physical properties make it a suitable alternative to other non-polar solvents like hexane and heptane in various laboratory and industrial applications. As a non-polar solvent, it is insoluble in water but effective at dissolving other non-polar substances such as oils, fats, lipids, and other hydrocarbons.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research, particularly in the fields of chemical synthesis, extraction of bioactive molecules, and chromatography.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a solvent. The branching in its structure generally leads to a lower boiling point and density compared to its straight-chain isomer, n-decane.[2][3] These properties can be advantageous for specific applications requiring controlled temperature and ease of removal.

Table 1: Physicochemical Properties of this compound and Comparison with other Non-Polar Solvents

PropertyThis compoundn-Decanen-HexaneToluene
CAS Number 15869-92-8[1]124-18-5[4]110-54-3108-88-3
Molecular Formula C10H22[1]C10H22[4]C6H14C7H8
Molecular Weight ( g/mol ) 142.28[1]142.28[4]86.1892.14
Boiling Point (°C) 166[5]174.1[6]68.7110.6
Density (g/mL at 20°C) ~0.7410.730[6]0.6550.867
Viscosity (mPa·s at 25°C) ~0.850.859[7]0.297[7]0.59
Dielectric Constant (at 20°C) ~1.9-2.0 (estimated)~1.991.88[8]2.38[8]
Water Solubility Insoluble[1]Insoluble[4]InsolubleInsoluble

Note: Some values for this compound are estimated based on data for similar branched alkanes.

Applications and Protocols

Reaction Medium for Organic Synthesis

The chemical inertness of alkanes makes them suitable solvents for reactions involving highly reactive reagents, such as organometallics.[9] The relatively high boiling point of this compound allows for reactions to be conducted at elevated temperatures with precise control.

This protocol describes a general procedure for a Grignard reaction, a powerful carbon-carbon bond-forming reaction, using this compound as the solvent. Ethereal solvents are typically used to stabilize the Grignard reagent; however, in some cases, a hydrocarbon solvent can be employed, particularly when a co-solvent is used or for specific applications. For this protocol, a small amount of a coordinating ether like THF is used to facilitate reagent formation.

Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone in this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Alkyl halide (e.g., bromopropane)

  • Ketone (e.g., acetone)

  • This compound (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of inert gas to remove any moisture.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Grignard Reagent Formation: Add a solution of the alkyl halide (1.0 equivalent) in a 10:1 mixture of anhydrous this compound and anhydrous THF to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at a gentle reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C using an ice bath.

  • Add a solution of the ketone (1.0 equivalent) in anhydrous this compound dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with this compound (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by distillation or column chromatography.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Inert Atmosphere initiation Mg + I2 prep->initiation formation Add Alkyl Halide in This compound/THF initiation->formation reflux1 Reflux for 1h formation->reflux1 cool1 Cool to 0°C reflux1->cool1 add_ketone Add Ketone in This compound cool1->add_ketone stir Stir at RT for 2h add_ketone->stir cool2 Cool to 0°C stir->cool2 quench Quench with aq. NH4Cl cool2->quench extract Extract with This compound quench->extract dry Dry & Evaporate extract->dry purify Purify Product dry->purify

Workflow for Grignard Synthesis.
Extraction of Bioactive Lipids and Steroids

Due to its non-polar nature, this compound is an effective solvent for extracting lipophilic compounds from biological matrices. This is particularly relevant in drug development and biomedical research for the isolation of signaling molecules like steroid hormones and prostaglandins. A mixture with a more polar solvent like isopropanol can enhance the extraction efficiency by disrupting cell membranes and protein-lipid interactions.

This protocol is adapted from established methods for steroid extraction and is suitable for preparing samples for analysis by techniques such as LC-MS/MS.

Objective: To extract a panel of steroid hormones from a serum sample for quantitative analysis.

Materials:

  • Serum sample

  • This compound

  • Isopropanol

  • Internal standards (deuterated analogs of the target steroids)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Preparation: To 100 µL of serum in a glass tube, add the internal standard solution.

  • Protein Precipitation and Extraction: Add 400 µL of a 3:1 (v/v) mixture of isopropanol and this compound.

  • Vortex vigorously for 1 minute to precipitate proteins and extract the lipids.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant (the organic layer containing the extracted steroids) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Extraction_Workflow start Serum Sample + Internal Standards extraction Add 3:1 Isopropanol: This compound start->extraction vortex Vortex to Precipitate Proteins & Extract Lipids extraction->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute for Analysis dry->reconstitute end LC-MS/MS Analysis reconstitute->end Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Lipid-Modified Wnt Protein Fzd Frizzled Receptor Wnt->Fzd binds LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Fzd->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Degradation Ubiquitination & Degradation BetaCatenin->Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates

References

Application Notes and Protocols: 3,4-Dimethyloctane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the potential applications of 3,4-Dimethyloctane as a component in various fuel formulations. As a branched-chain alkane (C10H22), its molecular structure suggests properties that are desirable in both spark-ignition (gasoline) and compression-ignition (diesel and jet) fuels. This document outlines the theoretical advantages of branched alkanes, summarizes key fuel performance metrics, and provides detailed experimental protocols for the evaluation of this compound in a research setting. Due to the limited availability of specific experimental data for this compound, data for closely related C10 branched-chain alkane isomers are presented as a proxy to guide research and experimental design.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] Its structure, featuring methyl branches along an octane backbone, suggests a higher resistance to auto-ignition (knocking) under pressure compared to its straight-chain isomer, n-decane. This characteristic is a primary indicator of a high octane number, making it a person of interest for gasoline formulations.[1] Conversely, the degree of branching influences the cetane number, a critical parameter for diesel and jet fuels. While highly branched isomers tend to have lower cetane numbers than their linear counterparts, moderate branching can offer a compromise between good cold-flow properties and acceptable ignition delay.[4] The exploration of single-isomer fuel components like this compound is crucial for developing detailed combustion models and formulating advanced fuel surrogates that can accurately mimic the behavior of complex real-world fuels.

Potential Applications in Fuel Research

Gasoline and Spark-Ignition Fuels

The primary application of this compound in fuel research is as a high-octane blending component for gasoline. The branched structure is expected to impart a high Research Octane Number (RON) and Motor Octane Number (MON), which are measures of a fuel's resistance to knocking in spark-ignition engines. By incorporating such components, the overall anti-knock quality of a gasoline blend can be improved, allowing for the use of higher compression ratios in engine design, which in turn can lead to increased thermal efficiency and performance.

Diesel and Compression-Ignition Fuels

For diesel and jet fuels, the application of this compound is more nuanced. While a high degree of branching generally lowers the cetane number, which is a measure of ignition quality in compression-ignition engines, the specific isomer structure is important. Molecules with some degree of branching can improve the cold-flow properties of diesel and jet fuels, such as the freezing point and cloud point, which is critical for operability in cold climates and at high altitudes. Therefore, this compound could be investigated as a blendstock to enhance these properties, although likely in combination with cetane-improving additives.

Jet Fuel Surrogates

Advanced jet fuel surrogates, used for computational fluid dynamics (CFD) and kinetic modeling of combustion, often include a limited number of well-characterized hydrocarbon components. As a C10 branched alkane, this compound is a candidate for inclusion in such surrogates to represent the iso-alkane fraction of conventional and synthetic jet fuels. Its specific combustion behavior can contribute to more accurate simulations of fuel performance and emissions.

Quantitative Data on Fuel Properties

Specific experimental data for this compound is not widely available in published literature. The following table presents data for n-decane (a straight-chain C10 alkane) and provides estimated values for branched C10 alkanes based on general trends and data for similar isomers. These values should be considered as indicative and require experimental verification for this compound.

Fuel Propertyn-Decane (for comparison)Branched C10 Alkanes (Estimated Range)Test Method
Research Octane Number (RON) ~ -1070 - 100+ASTM D2699
Motor Octane Number (MON) ~ -2070 - 95ASTM D2700
Cetane Number (CN) ~ 7715 - 40ASTM D613
Lower Heating Value (MJ/kg) ~ 44.6~ 44.5ASTM D240
Density @ 15°C ( kg/m ³) ~ 730~ 720 - 740ASTM D4052
Boiling Point (°C) 174155 - 170ASTM D86
Freezing Point (°C) -30< -60ASTM D5949

Experimental Protocols

The following are detailed protocols for the determination of key fuel properties of this compound.

Determination of Research Octane Number (RON)

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.

Apparatus: A standard Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Methodology:

  • Engine Preparation: The CFR engine is calibrated and standardized according to the ASTM D2699 procedure.

  • Sample Preparation: A sufficient quantity of high-purity this compound is prepared.

  • Test Procedure:

    • The engine is operated on the sample fuel (this compound).

    • The compression ratio is adjusted until a standard level of knock intensity is observed.

    • The engine is then switched to a series of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

    • The compression ratios required to produce the standard knock intensity for the reference fuels are recorded.

    • The octane number of the sample is determined by comparing its knock-limited compression ratio with those of the reference fuels.

Determination of Cetane Number (CN)

Standard: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil

Objective: To determine the ignition quality of this compound in a compression-ignition engine.

Apparatus: A standard Cooperative Fuel Research (CFR) engine designed for cetane number testing.

Methodology:

  • Engine Preparation: The CFR cetane engine is calibrated and standardized as per the ASTM D613 method.

  • Sample Preparation: A sufficient volume of high-purity this compound is prepared.

  • Test Procedure:

    • The engine is run on the sample fuel.

    • The compression ratio is adjusted to produce a specific ignition delay (the time between fuel injection and ignition).

    • The engine is then operated on reference fuels (blends of n-cetane and 2,2,4,4,6,8,8-heptamethylnonane) with known cetane numbers.

    • The compression ratios required to achieve the same ignition delay for the reference fuels are determined.

    • The cetane number of the sample is calculated by interpolation from the compression ratio data of the sample and the reference fuels.

Determination of Heat of Combustion

Standard: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

Objective: To measure the energy content of this compound.

Apparatus: A bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in the sample holder of the calorimeter bomb.

  • Test Procedure:

    • The bomb is filled with high-pressure oxygen.

    • The bomb is then placed in a known mass of water in the calorimeter.

    • The sample is ignited electrically.

    • The temperature of the water is monitored and the maximum temperature rise is recorded.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Visualizations

Logical Relationship of Fuel Properties

FuelProperties Molecular Structure Molecular Structure Branching Branching Molecular Structure->Branching Chain Length Chain Length Molecular Structure->Chain Length Octane Number Octane Number Branching->Octane Number Increases Cetane Number Cetane Number Branching->Cetane Number Decreases Cold-Flow Properties Cold-Flow Properties Branching->Cold-Flow Properties Improves Energy Density Energy Density Chain Length->Energy Density Increases ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_testing Fuel Property Testing cluster_analysis Data Analysis and Application Synthesis Synthesis Purification Purification Synthesis->Purification Purity Analysis (GC-MS) Purity Analysis (GC-MS) Purification->Purity Analysis (GC-MS) Octane Number (ASTM D2699) Octane Number (ASTM D2699) Purity Analysis (GC-MS)->Octane Number (ASTM D2699) Cetane Number (ASTM D613) Cetane Number (ASTM D613) Purity Analysis (GC-MS)->Cetane Number (ASTM D613) Heat of Combustion (ASTM D240) Heat of Combustion (ASTM D240) Purity Analysis (GC-MS)->Heat of Combustion (ASTM D240) Other Properties Other Properties Purity Analysis (GC-MS)->Other Properties Data Compilation Data Compilation Octane Number (ASTM D2699)->Data Compilation Cetane Number (ASTM D613)->Data Compilation Heat of Combustion (ASTM D240)->Data Compilation Other Properties->Data Compilation Performance Modeling Performance Modeling Data Compilation->Performance Modeling Fuel Formulation Fuel Formulation Performance Modeling->Fuel Formulation

References

Application Notes and Protocols: 3,4-Dimethyloctane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a non-polar organic compound, it is soluble in organic solvents and insoluble in water.[1] These characteristics, along with its chemical stability, make it a suitable reference standard in various chromatographic applications, particularly in gas chromatography (GC). In the pharmaceutical and drug development sectors, precise and reproducible chromatographic analysis is paramount. Reference standards like this compound are crucial for compound identification, method validation, and ensuring the accuracy and consistency of analytical results.

These application notes provide detailed protocols for the use of this compound as a reference standard for two key applications: as a retention index marker and as an internal standard for quantitative analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its effective application. The key properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC10H22[1][2]
Molecular Weight142.28 g/mol [2]
AppearanceColorless liquid[1]
PolarityNon-polar[1]
Boiling PointEstimated to be lower than straight-chain isomers due to branching[1]
SolubilitySoluble in organic solvents, insoluble in water[1]
Kovats Retention Index (Standard Non-polar Column)936 - 939[2]

Experimental Protocols

Protocol 1: Determination of Kovats Retention Index using this compound

This protocol outlines the procedure for using this compound as part of a homologous series of n-alkanes to determine the Kovats Retention Index (RI) of a compound of interest (COI). The RI is a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of known standards.

1. Materials and Reagents:

  • This compound (high purity, >99%)

  • A homologous series of n-alkanes (e.g., C8 to C12)

  • Compound of Interest (COI)

  • High-purity solvent (e.g., hexane or pentane) for dilution

2. Standard Preparation:

  • Alkane Standard Mix: Prepare a mixture containing the homologous series of n-alkanes, including this compound, at a concentration of approximately 100 µg/mL each in the chosen solvent.

  • Sample Preparation: Prepare a solution of the COI in the same solvent at a suitable concentration for GC analysis. It is often beneficial to co-inject the COI with the alkane standard mix.

3. Gas Chromatography (GC) Instrument Setup (Typical Conditions):

ParameterRecommended Setting
Column Non-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)
Injector Temperature 250 °C
Oven Program Initial temperature: 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min
Carrier Gas Helium or Hydrogen at a constant flow of 1 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)
Injection Volume 1 µL

4. Data Analysis:

  • Inject the alkane standard mix and the sample containing the COI into the GC system.

  • Record the retention times (tR) for this compound, the n-alkanes, and the COI.

  • Calculate the Kovats Retention Index (I) for the COI using the following formula:

    I = 100 * [n + (N - n) * (log(tR(COI)) - log(tR(n))) / (log(tR(N)) - log(tR(n)))]

    Where:

    • n is the carbon number of the n-alkane eluting directly before the COI.

    • N is the carbon number of the n-alkane eluting directly after the COI.

    • tR(COI), tR(n), and tR(N) are the retention times of the COI, the preceding n-alkane, and the succeeding n-alkane, respectively.

Protocol 2: this compound as an Internal Standard for Quantitative Analysis

This protocol describes the use of this compound as an internal standard (IS) for the quantification of a non-polar analyte. The use of an IS helps to correct for variations in injection volume and instrument response.

1. Materials and Reagents:

  • This compound (high purity, >99%) as the Internal Standard (IS)

  • Analyte to be quantified

  • High-purity solvent (e.g., hexane)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound (IS) in the solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by adding varying concentrations of the analyte stock solution to vials. To each vial, add a fixed amount of the IS stock solution to achieve a constant concentration of the IS in all calibration standards. Dilute to the final volume with the solvent.

  • Sample Preparation: To a known amount of the unknown sample, add the same fixed amount of the IS stock solution as used in the calibration standards. Dilute to the same final volume with the solvent.

3. GC Instrument Setup:

  • Use the same GC conditions as outlined in Protocol 1 or optimize as needed for the specific analyte.

4. Data Analysis:

  • Inject the calibration standards and the prepared sample into the GC.

  • Obtain the peak areas for the analyte and the internal standard (IS) in all chromatograms.

  • Calibration Curve: For the calibration standards, calculate the ratio of the peak area of the analyte to the peak area of the IS. Plot this ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the IS. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.

Visualized Workflows

G Workflow for Kovats Retention Index Determination A Prepare Alkane Standard Mix (including this compound) C Co-inject Alkane Mix and COI into GC A->C B Prepare Compound of Interest (COI) Sample B->C D Acquire Chromatogram C->D E Identify Retention Times (tR) of n-alkanes and COI D->E F Select bracketing n-alkanes (n and N) E->F G Calculate Kovats Retention Index (I) F->G H Reported Retention Index of COI G->H

Caption: Workflow for Kovats Retention Index Determination.

G Workflow for Quantitative Analysis using an Internal Standard cluster_0 Calibration cluster_1 Sample Analysis A Prepare Analyte and Internal Standard (IS) Stock Solutions (IS = this compound) B Create Calibration Standards with varying Analyte conc. and fixed IS conc. A->B F Prepare Unknown Sample with fixed IS concentration A->F C Inject Calibration Standards into GC B->C D Calculate Peak Area Ratios (Analyte/IS) C->D E Generate Calibration Curve D->E I Determine Analyte Concentration in Sample E->I G Inject Sample into GC F->G H Calculate Peak Area Ratio (Analyte/IS) for Sample G->H H->I

Caption: Workflow for Internal Standard Quantitative Analysis.

References

Application Notes and Protocols: Purification of 3,4-Dimethyloctane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3,4-dimethyloctane, a branched alkane, utilizing fractional distillation. This method is effective for separating this compound from isomers and other impurities that may be present after chemical synthesis. The protocol includes information on the required apparatus, step-by-step procedures for distillation, and methods for assessing the purity of the final product. The principles and techniques described herein are broadly applicable to the purification of other volatile hydrocarbons.

Introduction

This compound (C₁₀H₂₂) is a branched-chain alkane that, due to its specific physical and chemical properties, finds application in various fields of chemical research and development.[1] The presence of impurities, particularly isomeric alkanes which often have very close boiling points, can significantly impact the outcomes of reactions and physical measurements. Fractional distillation is a fundamental and widely used technique for the separation of liquid mixtures based on differences in their boiling points.[2][3] This application note details a robust protocol for the purification of this compound to a high degree of purity.

Physicochemical Properties and Data Presentation

The successful separation of this compound from potential impurities via fractional distillation is contingent on the differences in their boiling points. Increased branching in alkanes generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.[4] The table below summarizes the key physicochemical properties of this compound and some of its common isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₂₂ 142.28 166
n-DecaneC₁₀H₂₂142.28174
2,6-DimethyloctaneC₁₀H₂₂142.28158-160
3,3-DimethyloctaneC₁₀H₂₂142.28161
4,4-DimethyloctaneC₁₀H₂₂142.28157.8

Note: Boiling points are at atmospheric pressure and may vary slightly with experimental conditions.

Experimental Protocol: Fractional Distillation

This protocol outlines the laboratory procedure for the purification of this compound using a fractional distillation apparatus.

Apparatus:

  • Heating mantle

  • Round-bottom flask (appropriately sized for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a port for a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Thermometer or digital temperature probe (-10 to 200 °C range)

  • Boiling chips or a magnetic stirrer with a stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude this compound in the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column and insert the thermometer or temperature probe. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it. Connect the condenser to a circulating water source, ensuring water enters at the bottom and exits at the top.

    • Position a receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin to gently heat the round-bottom flask using the heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

    • A temperature gradient will establish along the column. As the vapor rises, it will cool, condense, and re-vaporize multiple times, enriching the vapor with the more volatile components (those with lower boiling points).[5]

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.

    • Collect the initial distillate (the "forerun") in a separate receiving flask. This fraction will be enriched in the most volatile impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a constant temperature corresponding to the boiling point of this compound (approximately 166 °C).

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature starts to drop or rise significantly, change the receiving flask again to collect the final fraction (the "tailings"), which will contain less volatile impurities.

  • Shutdown and Analysis:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • The purified this compound is in the main fraction receiving flask.

    • The purity of the collected fractions should be assessed using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of volatile organic compounds and identifying any residual impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkane isomers.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/minute.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector (if used):

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound fraction (e.g., 1 µL in 1 mL of hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound fraction as the percentage of its peak area relative to the total area of all peaks.

Experimental Workflow

Purification_Workflow cluster_distillation Fractional Distillation cluster_analysis Purity Analysis start Crude this compound distillation Fractional Distillation Apparatus start->distillation forerun Forerun (Low BP Impurities) distillation->forerun main_fraction Main Fraction (Purified this compound) distillation->main_fraction tailings Tailings (High BP Impurities) distillation->tailings gcms GC-MS Analysis forerun->gcms main_fraction->gcms tailings->gcms pure_product High Purity this compound (>99%) gcms->pure_product impure_fractions Impure Fractions gcms->impure_fractions

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The fractional distillation protocol detailed in this application note provides an effective method for the purification of this compound from common impurities, particularly its isomers. Careful control of the distillation rate and accurate monitoring of the distillation temperature are critical for achieving a high degree of separation. The subsequent purity analysis by GC-MS confirms the efficacy of the purification process. This protocol can be adapted for the purification of other branched alkanes and similar volatile organic compounds.

References

Experimental protocol for determining Kovats retention index of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kovats retention index (I) is a dimensionless quantity used in gas chromatography (GC) to convert retention times into system-independent constants, thereby facilitating the comparison of values obtained from different instruments and laboratories.[1] It relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it.[2] This method is crucial for the identification of volatile and semi-volatile organic compounds.[3] This application note provides a detailed experimental protocol for determining the Kovats retention index of 3,4-dimethyloctane, a branched-chain alkane with the molecular formula C10H22.[4]

Principle

The Kovats retention index normalizes the retention time of a compound against the retention times of a homologous series of n-alkanes. The index of an n-alkane is defined as 100 times its carbon number (e.g., the index of n-decane, C10, is 1000).[5] For an unknown compound, the index is calculated by logarithmic interpolation between two n-alkanes that elute before and after the compound of interest.[2][6]

The calculation depends on whether the GC analysis is performed under isothermal or temperature-programmed conditions.

  • Isothermal Analysis: The Kovats index (I) is calculated using the following formula, where t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound):[1][7]

    I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]

    • n = carbon number of the n-alkane eluting before the analyte

    • N = carbon number of the n-alkane eluting after the analyte

  • Temperature-Programmed Analysis: A linear retention index (IT) is calculated using the total retention times (tR) without correction for the hold-up time:[2][7]

    IT = 100 * [n + (tR(analyte) - tR(n)) / (tR(N) - tR(n))]

    • n and N are the carbon numbers of the bracketing n-alkanes.

Experimental Protocol

This protocol outlines the steps for determining the Kovats retention index of this compound using gas chromatography with a flame ionization detector (FID).

Material/ReagentSpecification
This compound>98% purity
n-Alkane Standard MixC8-C20 or similar range in hexane or other suitable solvent
Hexane (or Pentane)GC grade, for dilution
Helium (or Hydrogen)Carrier gas, >99.999% purity
Gas Chromatograph (GC)Equipped with a split/splitless injector and a Flame Ionization Detector (FID)
Capillary Columne.g., HP-5ms (5%-phenyl-95%-methylpolysiloxane) or DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Vials and SyringesStandard 2 mL vials with caps and septa; 10 µL syringe for injection
Data SystemChromatography data acquisition and processing software

A diagram of the experimental workflow is presented below.

G Experimental Workflow for Kovats Index Determination A Sample Preparation (Analyte and Alkane Standards) B GC Instrument Setup (Set temperatures, flow rate, program) A->B C Chromatographic Analysis (Inject Samples) B->C D Data Acquisition (Record Retention Times) C->D E Data Processing (Identify Peaks) D->E F Kovats Index Calculation (Apply Formula) E->F

Caption: Workflow for Kovats Index Determination.

GC Parameters:

ParameterRecommended Value
Injector
Injection ModeSplit (e.g., 50:1 ratio)
Injector Temperature250 °C
Injection Volume1 µL
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature50 °C
Initial Hold Time2 min
Ramp Rate5 °C/min
Final Temperature280 °C
Final Hold Time5 min
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
  • n-Alkane Standard: Use a pre-made n-alkane standard mixture (e.g., C8-C20). If preparing from individual alkanes, dissolve them in hexane to a final concentration of approximately 100 µg/mL each.

  • Analyte Sample: Prepare a solution of this compound in hexane at a concentration of approximately 100 µg/mL.

  • Co-injection Sample (Optional but Recommended): Prepare a mixture containing both the n-alkane standard and the this compound sample to confirm elution order.

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject 1 µL of the n-alkane standard mixture and start the data acquisition.

  • After the run is complete, inject 1 µL of the this compound sample.

  • (Optional) Inject 1 µL of the co-injection mixture to verify the elution position of this compound relative to the n-alkanes.

Data Analysis and Calculation

  • Peak Identification: Identify the retention times (tR) for each n-alkane in the standard chromatogram. Identify the retention time for this compound.

  • Bracketing Alkanes: Determine which two n-alkanes elute immediately before and after this compound. Since this compound is a C10 isomer, it is expected to elute between n-nonane (C9) and n-decane (C10) or n-decane (C10) and n-undecane (C11). Published data suggests its Kovats index is around 936-939 on non-polar columns, meaning it will elute between n-nonane (I=900) and n-decane (I=1000).[8]

  • Calculation: Apply the temperature-programmed retention index formula.

G Kovats Index Calculation Logic cluster_0 Inputs cluster_1 Calculation cluster_2 Output tR_n Retention Time of n-Alkane (n) (e.g., n-Nonane, tR_9) Formula IT = 100 * [n + (tR_analyte - tR_n) / (tR_N - tR_n)] tR_n->Formula tR_N Retention Time of n-Alkane (N) (e.g., n-Decane, tR_10) tR_N->Formula tR_analyte Retention Time of Analyte (this compound) tR_analyte->Formula Result Kovats Index (I) (e.g., ~938) Formula->Result

References

Application Notes and Protocols: 3,4-Dimethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1] It is a colorless liquid at room temperature and is non-polar, making it soluble in organic solvents and insoluble in water.[1] The branching in its structure gives it a lower density and higher stability compared to its straight-chain isomer, n-decane.[1] While direct and extensive research on the specific applications of this compound in materials science is limited, its properties as a branched alkane suggest several potential areas of use. Branched alkanes are utilized in the production of plastics and as lubricating oils due to their viscosity characteristics.[2][3] This document outlines potential applications and hypothetical experimental protocols to explore the utility of this compound in materials science, drawing parallels from the known applications of similar branched alkanes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for determining its suitability for various applications in materials science.

PropertyValueReference
Molecular FormulaC10H22[1][4][5]
Molecular Weight142.28 g/mol [4][5]
Boiling Point166 °C[6]
Critical Temperature336 °C[6]
Critical Pressure20.4 atm[6]
Critical Volume587.29 ml/mol[6]
IUPAC NameThis compound[4][5]

Potential Applications in Materials Science

Based on the known properties of branched alkanes, this compound could potentially be used in the following areas:

  • Polymer Synthesis and Processing: Branched alkanes can serve as monomers or building blocks in the synthesis of various polymers and plastics.[2][3] The branching can affect the physical properties of the resulting polymer, such as density, tensile strength, and melting point.[7]

  • Lubricants: Certain branched alkanes are used in lubricating oils due to their viscosity properties.[2][3] The branched structure can influence the flow characteristics and thermal stability of the lubricant.

  • Solvents in Material Synthesis: As a non-polar organic solvent, this compound could be a suitable medium for the synthesis of non-polar materials or for processing polymers.[1] In solid-phase synthesis, the choice of solvent is critical as it must swell the resin to allow access to reactive sites.[8]

  • Phase Change Materials (PCMs): Alkanes are a well-known class of solid-liquid PCMs used for thermal energy storage. The branching in this compound would influence its melting point and latent heat of fusion, key parameters for PCM applications.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential applications of this compound in materials science.

Protocol 1: Investigation of this compound as a Co-monomer in Polymer Synthesis

Objective: To synthesize a copolymer using this compound as a co-monomer and to characterize the resulting polymer's properties.

Materials:

  • This compound

  • Primary monomer (e.g., ethylene, propylene)

  • Ziegler-Natta catalyst (e.g., triethylaluminium and titanium(IV) chloride)[7]

  • High-pressure reactor

  • Solvent (e.g., toluene)

  • Methanol (for quenching)

  • Characterization equipment: Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Tensile Tester.

Procedure:

  • Dry all glassware and the reactor thoroughly.

  • Add the solvent and the Ziegler-Natta catalyst components to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Introduce the primary monomer and this compound into the reactor at a specific molar ratio.

  • Pressurize the reactor with the primary monomer gas (if applicable) and heat to the desired reaction temperature.

  • Maintain the reaction for a set period, monitoring temperature and pressure.

  • Quench the reaction by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer's molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Expected Outcome: The incorporation of this compound is expected to lower the density and potentially the melting point and tensile strength of the resulting polymer compared to the homopolymer of the primary monomer.[7]

Protocol 2: Evaluation of this compound as a Lubricant Additive

Objective: To assess the effect of adding this compound to a base lubricant oil on its viscosity and thermal stability.

Materials:

  • This compound

  • Base lubricant oil (e.g., mineral oil)

  • Viscometer

  • Thermogravimetric Analyzer (TGA)

  • Four-ball wear tester

Procedure:

  • Prepare a series of lubricant blends by adding varying concentrations of this compound to the base oil.

  • Measure the kinematic viscosity of each blend at different temperatures (e.g., 40 °C and 100 °C) using a viscometer.

  • Calculate the viscosity index for each blend.

  • Evaluate the thermal stability of the blends using TGA by determining the onset of decomposition temperature.

  • Assess the anti-wear properties of the blends using a four-ball wear tester.

Expected Outcome: The addition of this compound may alter the viscosity-temperature characteristics of the base oil. Its branched structure could potentially improve the lubricant's performance under certain conditions.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Polymer Synthesis cluster_lubricant Protocol 2: Lubricant Evaluation s1 Reactor Setup s2 Monomer & Catalyst Addition s1->s2 s3 Polymerization s2->s3 s4 Quenching & Precipitation s3->s4 s5 Polymer Characterization s4->s5 l1 Blend Preparation l2 Viscosity Measurement l1->l2 l3 Thermal Stability (TGA) l1->l3 l4 Wear Testing l1->l4 l5 Data Analysis l2->l5 l3->l5 l4->l5

Caption: Experimental workflows for investigating this compound in materials science.

logical_relationship cluster_properties Molecular Properties cluster_applications Potential Applications Branched_Structure Branched Structure Polymer_Modification Polymer Modification Branched_Structure->Polymer_Modification affects density, m.p., strength Lubricant_Additive Lubricant Additive Branched_Structure->Lubricant_Additive influences viscosity Non_Polarity Non-Polarity Non_Polar_Solvent Non-Polar Solvent Non_Polarity->Non_Polar_Solvent Molecular_Weight Molecular Weight Phase_Change_Material Phase Change Material Molecular_Weight->Phase_Change_Material impacts thermal properties

Caption: Logical relationships between properties and applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 3,4-dimethyloctane. This resource offers troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and other branched alkanes.

Q1: My Grignard reaction for the synthesis of this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a frequent issue. The primary causes are:

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide can form on the magnesium turnings, preventing the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface by gently crushing the turnings with a mortar and pestle before the reaction to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also effectively activate the magnesium.

  • Presence of Moisture: Grignard reagents are highly reactive and are potent bases that readily react with protic solvents, including water. Even atmospheric moisture can quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents exclusively.

Q2: I am observing a significant amount of a high-boiling byproduct in my Grignard reaction. What is it and how can I minimize it?

A2: The high-boiling byproduct is likely the result of Wurtz-type coupling, where the formed Grignard reagent reacts with the starting alkyl halide to produce a homocoupled dimer (in this case, likely octane from the coupling of butyl groups if you are using a butyl halide). To minimize this side reaction:

  • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling side reaction.

  • Maintain Dilute Conditions: Working in a larger volume of solvent can help to reduce the local concentration of the alkyl halide.

  • Control the Temperature: Grignard reagent formation is exothermic. Maintaining a gentle reflux without excessive heating can help to control the reaction rate and minimize side reactions.

Q3: My reaction yield is low, and I am recovering a significant portion of my starting ketone (if using a ketone-based approach). What is happening?

A3: If you are synthesizing 3,4-dimethyloctan-3-ol (a precursor to this compound via dehydration and hydrogenation) from a ketone like 4-octanone and a methyl Grignard, recovery of the starting ketone suggests that the Grignard reagent is acting as a base rather than a nucleophile. This is more common with sterically hindered ketones.

  • Solution: Consider using a less sterically hindered Grignard reagent if possible. Alternatively, organolithium reagents are generally less prone to this side reaction. The addition of cerium(III) chloride (Luche conditions) can also be employed to enhance nucleophilic addition over enolization.

Q4: What are the advantages of using a Corey-House synthesis (Gilman reagents) over a Grignard reaction for preparing this compound?

A4: The Corey-House synthesis offers several advantages, particularly for the synthesis of unsymmetrical alkanes like this compound. This method uses a lithium diorganocuprate (Gilman reagent), which is less basic and a softer nucleophile than a Grignard reagent.[1] This leads to:

  • Higher Yields for Cross-Coupling: It is more efficient for coupling two different alkyl groups, minimizing the formation of homocoupled byproducts that are common in Wurtz-type reactions.[2]

  • Better Functional Group Tolerance: Gilman reagents are more tolerant of other functional groups in the starting materials.[1]

  • Fewer Side Reactions: Issues like elimination and rearrangement are less prevalent compared to Grignard or Wurtz reactions, especially when using secondary alkyl halides.[3]

Q5: this compound has two chiral centers. How can I control the diastereoselectivity of the synthesis?

A5: Controlling the diastereoselectivity in the synthesis of acyclic alkanes with adjacent chiral centers is a significant synthetic challenge. For Grignard or Corey-House type reactions, achieving high diastereoselectivity is often difficult and may result in a mixture of diastereomers (the meso compound and the dl-enantiomeric pair).

  • Strategy: The most practical approach is often to proceed with the synthesis, which will likely produce a mixture of diastereomers, and then separate them in a subsequent purification step.

  • Separation: Diastereomers have different physical properties and can be separated by chromatographic techniques such as fractional distillation or preparative gas chromatography (pGC). For laboratory scale, preparative GC is often the most effective method for separating stereoisomers of volatile hydrocarbons.

Data Presentation

The following table summarizes representative yields for coupling reactions relevant to the synthesis of branched alkanes. Note that specific yields for this compound are not widely reported; therefore, data from analogous reactions are presented to provide a comparative perspective.

Reaction TypeReactantsProduct TypeReported Yield (%)Reference
Grignard Cross-Coupling sec-Alkyl Grignard + Primary Alkyl BromideBranched Alkane89-93%[4]
Grignard Cross-Coupling Primary Alkyl Grignard + Primary Alkyl BromideLinear/Branched Alkaneup to 92%[5]
Corey-House Synthesis Lithium Dialkylcuprate + Primary Alkyl HalideUnsymmetrical AlkaneHigh (often >80%)[2]
Corey-House Synthesis Lithium Dialkylcuprate + Secondary Alkyl HalideBranched AlkaneModerate[6]
Iron-Catalyzed Cross-Coupling Aryl Grignard + Secondary Alkyl HalideAryl-Alkaneup to 98%[2]

Experimental Protocols

The following are detailed methodologies for two potential synthetic routes to this compound.

Protocol 1: Synthesis of this compound via Corey-House Reaction

This protocol involves the coupling of lithium di(sec-butyl)cuprate with ethyl bromide. This is a hypothetical route based on the principles of the Corey-House synthesis.

Materials:

  • sec-Butyl bromide

  • Lithium metal

  • Copper(I) iodide (CuI)

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of sec-Butyllithium:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal (2.2 equivalents).

    • Add anhydrous diethyl ether.

    • From the dropping funnel, add a solution of sec-butyl bromide (2.0 equivalents) in anhydrous diethyl ether dropwise to the lithium suspension. The reaction should initiate, evidenced by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the alkyllithium reagent.

  • Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):

    • In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the freshly prepared sec-butyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring. The solution will typically change color, indicating the formation of the cuprate.

  • Coupling Reaction:

    • To the Gilman reagent at -78 °C, add ethyl bromide (1.0 equivalent) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation or preparative gas chromatography.

Protocol 2: Synthesis of this compound via Grignard Reaction and Subsequent Reduction

This protocol involves the synthesis of 3,4-dimethyloctan-4-ol from a Grignard reagent and a ketone, followed by dehydration and hydrogenation.

Materials:

  • Butylmagnesium bromide (Grignard reagent)

  • 3-Pentanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Strong acid (e.g., sulfuric acid) for dehydration

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Grignard Addition to Ketone:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add butylmagnesium bromide (1.1 equivalents) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation of Alcohol:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude 3,4-dimethyloctan-4-ol.

  • Dehydration of the Alcohol:

    • Heat the crude alcohol with a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and distill the resulting alkene (a mixture of isomers of 3,4-dimethyloctene).

  • Hydrogenation of the Alkene:

    • Dissolve the collected alkene in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of Pd/C (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by GC or TLC).

    • Filter the catalyst through a pad of Celite and remove the solvent to yield crude this compound.

    • Purify by distillation.

Mandatory Visualizations

Grignard_Troubleshooting cluster_initiation Reaction Initiation Issues cluster_side_reactions Side Reaction Problems cluster_purification Purification Challenges start Low Yield in this compound Synthesis initiation_problem Reaction fails to start? start->initiation_problem side_reaction High-boiling byproducts? start->side_reaction diastereomers Mixture of diastereomers? start->diastereomers moisture Moisture present? initiation_problem->moisture Check for mg_oxide Magnesium oxide layer? initiation_problem->mg_oxide Check for dry_glassware Flame-dry glassware, use anhydrous solvents moisture->dry_glassware Solution activate_mg Activate Mg with iodine or mechanical crushing mg_oxide->activate_mg Solution wurtz Wurtz Coupling (R-R) side_reaction->wurtz slow_addition Slowly add alkyl halide Maintain dilute conditions wurtz->slow_addition Solution separation Separate by physical properties diastereomers->separation pgc Preparative Gas Chromatography (pGC) or Fractional Distillation separation->pgc Method

Caption: Troubleshooting logic for improving this compound synthesis yield.

Corey_House_Workflow start Start: sec-Butyl Bromide + Lithium step1 Step 1: Form sec-Butyllithium (in anhydrous ether) start->step1 step2 Step 2: Add CuI at -78 °C step1->step2 gilman Formation of Gilman Reagent (Lithium di(sec-butyl)cuprate) step2->gilman step3 Step 3: Add Ethyl Bromide gilman->step3 coupling Coupling Reaction step3->coupling step4 Step 4: Aqueous Work-up (NH4Cl solution) coupling->step4 purification Purification (Distillation / pGC) step4->purification product Product: this compound purification->product

Caption: Experimental workflow for the Corey-House synthesis of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving common issues in the gas chromatography (GC) analysis of dimethyloctane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-elution problems and improve your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing dimethyloctane isomers?

A1: Co-elution, where two or more isomers exit the GC column at or near the same time, is a frequent challenge in the analysis of dimethyloctane isomers due to their similar boiling points and chemical properties. The primary causes include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers. For non-polar analytes like dimethyloctane isomers, a non-polar stationary phase is a common starting point, but achieving separation of all isomers may require a phase with different selectivity.

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve isomers with very close elution times. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.

  • Sub-optimal Temperature Program: A temperature ramp rate that is too rapid can prevent sufficient interaction between the isomers and the stationary phase, leading to poor separation. Conversely, an initial temperature that is too high can cause peak broadening for early-eluting isomers.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. A flow rate that is too high or too low can lead to broader peaks and reduced resolution.

Q2: How does the structure of dimethyloctane isomers affect their elution order on a non-polar GC column?

A2: On a standard non-polar column (like those with a 100% dimethylpolysiloxane stationary phase), the elution order of alkane isomers is primarily determined by their boiling points, which are influenced by molecular shape. Generally, more compact, highly branched isomers have lower boiling points and therefore elute earlier than their less branched, more linear counterparts. For dimethyloctane isomers, this means that isomers with methyl groups closer to the center of the carbon chain or on the same carbon atom (gem-dimethyl) tend to have shorter retention times than those with methyl groups towards the ends of the chain.

Q3: When should I consider using a polar stationary phase for separating dimethyloctane isomers?

A3: While non-polar columns are the standard choice for alkane analysis, a polar stationary phase can be beneficial when co-elution persists despite optimization of the method on a non-polar column. A polar column introduces different separation mechanisms, such as dipole-dipole interactions, which can alter the elution order and potentially resolve isomers that co-elute on a non-polar phase. This change in selectivity is a powerful tool for resolving challenging separations. For example, a polyethylene glycol (WAX) or a cyanopropyl-based stationary phase can provide a different elution pattern compared to a dimethylpolysiloxane phase.

Q4: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and can it help with dimethyloctane isomer analysis?

A4: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that uses two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second dimension) to achieve significantly higher resolution than single-column GC.[1] Effluent from the first column is continuously trapped and then rapidly injected onto the second column. This results in a two-dimensional chromatogram with compounds separated based on two different properties (e.g., boiling point and polarity). GCxGC is particularly useful for complex samples containing numerous isomers, such as petroleum fractions, and can be an effective, albeit more complex, solution for resolving co-eluting dimethyloctane isomers that are inseparable by conventional GC.[1]

Troubleshooting Guide: Resolving Co-elution of Dimethyloctane Isomers

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the GC analysis of dimethyloctane isomers.

Step 1: Identify the Problem - Confirming Co-elution

Before modifying your method, it is crucial to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peaks. A shoulder on the leading or tailing edge of a peak is a strong indicator of a co-eluting compound.[2]

  • Mass Spectrometry (MS) Data: If using a mass spectrometer, examine the mass spectra across the width of the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.[2]

Logical Workflow for Troubleshooting Co-elution

The following diagram illustrates a logical workflow for addressing co-elution issues.

CoElution_Troubleshooting A Problem: Peak Tailing or Shoulder (Suspected Co-elution) B Step 1: Confirm Co-elution - Examine Peak Shape - Analyze Mass Spectra Across Peak A->B C Step 2: Optimize Temperature Program B->C D Lower Initial Temperature C->D E Reduce Ramp Rate C->E F Introduce Mid-Ramp Isothermal Hold C->F G Step 3: Evaluate Column Performance D->G If no improvement N Resolution Achieved D->N If resolved E->G If no improvement E->N If resolved F->G If no improvement F->N If resolved H Increase Column Length G->H I Decrease Column Internal Diameter G->I J Step 4: Change Column Selectivity H->J If no improvement H->N If resolved I->J If no improvement I->N If resolved K Switch to a Different Stationary Phase (e.g., Polar or Liquid Crystal) J->K L Step 5: Advanced Techniques K->L If still co-eluting K->N If resolved M Consider Comprehensive 2D GC (GCxGC) L->M M->N If resolved O Co-elution Persists M->O If still unresolved

Caption: A step-by-step workflow for troubleshooting co-elution in GC analysis.

Step 2: Method Optimization

Optimizing the temperature program is often the first and most straightforward approach to improving separation.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting isomers at the head of the column, leading to sharper peaks and better resolution.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min or even 2°C/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation.

  • Introduce an Isothermal Hold: If the co-eluting pair is in the middle of the chromatogram, introducing a brief isothermal hold at a temperature just below their elution temperature can sometimes provide the necessary resolution.

If temperature program optimization is insufficient, consider the physical parameters of your column.

  • Increase Column Length: A longer column provides more theoretical plates and thus higher resolving power. Doubling the column length increases resolution by a factor of approximately 1.4.

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) offers higher efficiency and can lead to better separation. Note that this will also reduce sample capacity.

Step 3: Change in Selectivity

If co-elution persists, the issue is likely due to a lack of selectivity of the stationary phase for the specific isomer pair.

  • Switch to a Different Stationary Phase: This is the most effective way to alter selectivity.

    • Non-polar to Polar: If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a mid-polarity or polar column (e.g., a "WAX" or cyanopropyl phase) can significantly change the elution order and resolve co-eluting peaks.

    • Liquid Crystalline Phases: For particularly challenging separations of structurally similar isomers, liquid crystalline stationary phases can offer unique shape selectivity that is not available with conventional polymeric phases.

Quantitative Data

The Kovats Retention Index (KI) is a standardized measure of retention that is less dependent on instrumental variations than absolute retention times. It is a valuable tool for identifying compounds and for predicting elution order on different stationary phases.

Table 1: Kovats Retention Indices of Selected Dimethyloctane Isomers on Non-Polar Stationary Phases

IsomerStationary PhaseKovats Retention Index (KI)
2,4-DimethyloctaneStandard Non-Polar920 - 934
3,3-DimethyloctaneNon-polar932 - 943
3,5-DimethyloctaneNon-polar921 - 928
4,4-DimethyloctaneBonded Phase Fused Silica953

Data compiled from various sources, including the NIST WebBook and the Pherobase.

Experimental Protocols

The following is a general experimental protocol that can be used as a starting point for the GC-MS analysis of dimethyloctane isomers. Optimization will likely be required based on your specific instrumentation and the isomer profile of your sample.

GC-MS Protocol for Dimethyloctane Isomer Analysis

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

2. GC Conditions:

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Hold at 150°C for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

4. Sample Preparation:

  • Prepare a dilute solution of the dimethyloctane isomer mixture in a volatile solvent such as hexane or pentane (e.g., 100 ppm).

  • If determining Kovats indices, prepare a separate standard mixture of n-alkanes (e.g., C8-C14) in the same solvent.

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify individual isomers by comparing their mass spectra with a library (e.g., NIST) and by calculating their Kovats retention indices using the n-alkane standard.

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Dimethyloctane Isomer Solution D Inject Sample A->D B Prepare n-Alkane Standard Solution C Inject n-Alkane Standard B->C E Acquire Chromatograms and Mass Spectra C->E D->E F Identify Peaks using Mass Spectral Library E->F G Calculate Kovats Retention Indices F->G H Confirm Isomer Identification G->H

Caption: A typical experimental workflow for the GC-MS analysis of dimethyloctane isomers.

References

Common impurities in commercial 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dimethyloctane

Welcome to the technical support center for commercial this compound. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in commercial grades of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of this compound?

A1: Commercial this compound is typically synthesized and purified through processes that can result in the presence of several types of impurities. The most common impurities are other C10 alkane isomers, which have very similar physical properties, making them difficult to separate. Other potential impurities can include residual starting materials, byproducts from the synthesis process, and solvents used during purification.

Q2: Why is it important to identify and quantify impurities in this compound?

A2: The presence of impurities, even in small amounts, can significantly impact the outcome of chemical reactions and biological assays. For instance, isomeric impurities can affect the stereochemistry of a reaction, while reactive impurities like alkenes or alcohols can lead to unintended side reactions. In drug development, unidentified impurities can pose a safety risk and are highly scrutinized by regulatory agencies.

Q3: How can I detect impurities in my this compound sample?

A3: The most effective and widely used method for detecting and quantifying impurities in volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture based on their boiling points and provides a mass spectrum for each component, allowing for their identification.

Troubleshooting Guide

Issue: My reaction is yielding unexpected byproducts.

  • Possible Cause: The presence of reactive impurities in your this compound.

  • Troubleshooting Step: Analyze your starting material using the GC-MS protocol detailed below to identify any unexpected peaks. Common reactive impurities include residual alkenes or alcohols from the synthesis process.

Issue: The physical properties (e.g., boiling point, density) of my this compound are slightly different from the literature values.

  • Possible Cause: The presence of a significant amount of isomeric impurities.

  • Troubleshooting Step: Use GC-MS to determine the isomeric purity of your sample. Isomers of this compound will have very similar mass spectra but may have slightly different retention times.

Issue: I am observing a broad peak for my solvent in my NMR spectrum.

  • Possible Cause: Residual solvents from the purification of this compound.

  • Troubleshooting Step: A GC-MS analysis can identify and quantify residual solvents such as pentane or hexane.

Potential Impurities in Commercial this compound

Impurity ClassSpecific ExamplesPotential Source
Isomeric Impurities n-Decane, 2-Methyldecane, other branched C10 isomersIsomerization during synthesis; Incomplete separation during fractional distillation
Structurally Related Impurities 3,4-Dimethyloctenes, 3,4-DimethyloctanolsIncomplete hydrogenation during synthesis
Residual Solvents Pentane, Hexane, TetrahydrofuranPurification and work-up steps
Synthesis Byproducts Aromatic compounds (e.g., Toluene, Xylene)Catalytic reforming synthesis routes

Experimental Protocol: Impurity Profiling of this compound by GC-MS

This protocol outlines a general method for the identification and quantification of impurities in a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of your this compound sample in a high-purity solvent such as hexane.

  • Ensure the vial is properly sealed to prevent the evaporation of volatile components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-350

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • For each impurity peak, perform a library search to tentatively identify the compound.

  • Calculate the relative percentage of each impurity by dividing the peak area of the impurity by the total peak area of all components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1% solution of this compound in Hexane gcms Inject sample into GC-MS prep1->gcms separation Separation on HP-5MS column gcms->separation detection Detection by Mass Spectrometer separation->detection integrate Integrate peaks in TIC detection->integrate identify Identify peaks via Mass Spectral Library integrate->identify quantify Quantify relative peak areas identify->quantify

Caption: Experimental workflow for impurity analysis of this compound.

troubleshooting_logic start Unexpected Experimental Outcome check_impurities Suspect Impurities in This compound? start->check_impurities perform_gcms Perform GC-MS Analysis check_impurities->perform_gcms analyze_results Analyze GC-MS Data perform_gcms->analyze_results isomers Isomeric Impurities Detected analyze_results->isomers reactive Reactive Impurities (Alkenes, Alcohols) Detected analyze_results->reactive solvents Residual Solvents Detected analyze_results->solvents purify Consider Purification (e.g., Preparative GC) isomers->purify Yes modify Modify Reaction Conditions reactive->modify Yes dry Dry Sample under Vacuum solvents->dry Yes

Caption: Troubleshooting logic for experiments involving this compound.

Troubleshooting low signal intensity in 3,4-Dimethyloctane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dimethyloctane Mass Spectrometry

This technical support center provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity during the mass spectrometry analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Q1: Why is the signal intensity for my this compound molecular ion (m/z 142) and its fragments extremely low or absent?

A1: Low signal intensity for branched alkanes like this compound can stem from multiple factors related to the sample, the Gas Chromatograph (GC), or the Mass Spectrometer (MS). A systematic approach is the best way to identify the root cause. Potential issues include problems with sample preparation, suboptimal GC or MS parameters, or instrument contamination.

Q2: How can I determine if the problem is with my sample preparation?

A2: Issues with the sample itself are a common starting point for troubleshooting.

  • Concentration: The sample may be too dilute. Prepare fresh standards at a higher concentration (e.g., 10-100 ppm in a non-polar solvent like hexane) to confirm that the instrument can detect the analyte under optimal conditions.

  • Sample Integrity: Ensure the sample vial contains sufficient liquid and that the septum has not been compromised, which could lead to the loss of volatile analytes.[1][2] Using a new vial with a fresh sample can rule out this possibility.[1]

  • Solvent: Use a high-purity, volatile, non-polar solvent such as hexane or pentane. The solvent should be compatible with your GC column and analysis method.

Q3: What are the key GC parameters to check for potential signal loss?

A3: The GC system is critical for efficiently transferring the analyte to the mass spectrometer. Incorrect settings here are a frequent cause of poor signal.

  • Injector Temperature: Inadequate vaporization is a common problem for branched alkanes. An injector temperature of 250°C is a good starting point, but for higher molecular weight compounds, it can be increased.[3][4]

  • Split Ratio: If you are using a split injection, the split ratio might be too high, meaning most of your sample is being vented instead of reaching the column.[5] For low concentration samples, switch to a splitless injection mode.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to peak broadening and reduced sensitivity.[3] The optimal flow rate for helium is typically between 1-2 mL/min.[3][4]

  • Inlet Liner: The inlet liner can become contaminated or contain active sites that interact with the analyte.[3] Using a deactivated inlet liner is recommended, and it should be replaced regularly.[3][6]

  • Column Installation: Ensure the GC column is installed at the correct depth in both the injector and the MS transfer line as specified by the instrument manufacturer.[1][2] Improper installation can lead to sample loss and poor peak shape.

Q4: Which MS detector settings should I optimize for better sensitivity?

A4: The mass spectrometer's settings directly control ion generation, transmission, and detection.

  • Ion Source Temperature: The temperature of the ion source affects ionization efficiency. A typical starting point for electron ionization (EI) sources is 230°C.[3]

  • MS Tune: A poor MS tune is a primary cause of low sensitivity across the mass range. Perform an autotune of your mass spectrometer to ensure that voltages for the repeller, ion focus, and electron multiplier are within their normal ranges.[1][2] A dramatic increase in these voltages can indicate a dirty ion source or a failing detector.[1]

  • Ionization Energy: For most EI applications, the electron energy should be set to 70 eV to ensure reproducible fragmentation patterns.[1][2]

  • Detector Mode: For targeted analysis of this compound, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.[3] In SIM mode, you would monitor for characteristic alkane fragments such as m/z 43, 57, 71, and 85.[3][7]

Q5: My baseline is noisy or rising. Could this be related to my low signal?

A5: Yes, a high baseline can obscure your analyte peak, effectively lowering the signal-to-noise ratio.

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, leading to a rising baseline.[4] Ensure you are operating within the column's specified temperature limits and use a low-bleed, MS-certified column.[5][8]

  • Contamination: Contamination in the carrier gas, injector, or the column itself can cause a noisy or drifting baseline.[4][6] Use high-purity gas with appropriate traps and regularly clean the injector.[8]

  • Leaks: Small leaks in the system can introduce air (nitrogen and oxygen), which increases background noise and can lead to a dirty ion source. An electronic leak detector is a useful tool for identifying leaks.[5]

Quantitative Data Summary

The table below summarizes recommended starting parameters for the GC-MS analysis of this compound and similar branched alkanes. Optimization may be necessary for your specific instrument and sample matrix.

ParameterRecommended SettingRationaleReference(s)
GC System
Injector TypeSplit/SplitlessProvides flexibility for different sample concentrations.[4]
Injector Temp.250 - 300 °CEnsures efficient vaporization of the analyte.[3]
Inlet LinerDeactivated, Glass WoolPromotes homogeneous vaporization and traps non-volatiles.[3]
Carrier GasHelium or HydrogenInert gases that provide good chromatographic efficiency.[3]
Flow Rate1.0 - 2.0 mL/minOptimal range for column efficiency and MS vacuum compatibility.[3][4]
Column Phase100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes based on boiling point.[3][4]
Column Dimensions30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering a good balance of efficiency and capacity.[3]
Oven Program40°C (2 min hold), ramp 5°C/min to 300°C (10 min hold)A typical program for a broad range of alkanes.[3][4]
MS Detector
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.[1]
Electron Energy70 eVStandard energy for creating library-searchable spectra.[2]
MS Source Temp.230 °CA common starting point for good ionization efficiency.[3]
MS Quad Temp.150 °CA typical setting for good mass filtering.[3]
Scan Rangem/z 40-200Covers the molecular ion and key fragments of this compound.
Solvent Delay2-3 minPrevents the high concentration of solvent from saturating the detector.[9]

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

This protocol provides a general starting point for analyzing this compound.

  • Sample Preparation:

    • Prepare a 10 ppm stock solution of this compound in high-purity hexane.

    • Perform serial dilutions to create calibration standards if quantitative analysis is required.

    • Transfer the final sample to a 2 mL autosampler vial.

  • Instrument Setup:

    • Install a non-polar capillary column (e.g., 100% dimethylpolysiloxane) in the GC.[3][4]

    • Condition the column according to the manufacturer's instructions to remove contaminants.[4]

    • Set the GC and MS parameters according to the recommendations in the table above.

    • Perform an MS autotune using the instrument's tuning compound (e.g., PFTBA) to ensure the system is sensitive and calibrated.[2][8]

  • Injection and Acquisition:

    • Inject 1 µL of the sample using a splitless injection to maximize analyte transfer to the column.[5]

    • Begin data acquisition after an appropriate solvent delay (e.g., 3 minutes).

    • Acquire data in full scan mode to observe the full fragmentation pattern.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Examine the mass spectrum for the peak corresponding to this compound.

    • Confirm the presence of the molecular ion ([M]+• at m/z 142) and characteristic alkane fragment ions at m/z 43, 57, 71, and 85.[3][10]

Protocol 2: Ion Source Cleaning (General Procedure)

A contaminated ion source is a primary cause of reduced sensitivity.[1] This is a general guide; always consult your specific instrument manual for detailed instructions.

  • Venting the Mass Spectrometer:

    • Cool the GC oven and injector.

    • Turn off the MS filament and detector.

    • Follow the manufacturer's procedure to vent the MS vacuum chamber.

  • Source Removal:

    • Once vented, carefully open the vacuum chamber.

    • Wearing powder-free gloves, gently remove the ion source assembly.

  • Disassembly and Cleaning:

    • Disassemble the ion source components (repeller, lenses, source body) on a clean, lint-free surface.

    • Place the metal components in a beaker and sonicate them in a series of solvents: first with dichloromethane, then acetone, and finally methanol (10-15 minutes per solvent).

    • Use abrasive alumina powder on a cotton swab moistened with methanol to polish the surfaces of the components, removing any baked-on residue.

    • Rinse the components thoroughly with methanol to remove all alumina particles.

  • Reassembly and Installation:

    • Ensure all components are completely dry before reassembly.

    • Carefully reassemble the ion source.

    • Reinstall the source in the mass spectrometer.

  • Pump Down and Tuning:

    • Close the vacuum chamber and pump the system down. Allow sufficient time for a high vacuum to be reached.

    • Bake out the analyzer according to the manufacturer's recommendations to remove residual water and solvents.

    • Perform an autotune to verify performance and recalibrate the instrument.

Visualizations

The following diagrams illustrate key troubleshooting and fragmentation pathways.

TroubleshootingWorkflow cluster_check Initial Checks cluster_gc GC System Troubleshooting cluster_ms MS Detector Troubleshooting start Low Signal Intensity Detected check_sample 1. Analyze Known Standard start->check_sample check_sample->start Standard Fails (Remake Sample) check_tune 2. Review MS Autotune Report check_sample->check_tune Standard OK? gc_leak Check for Leaks (Carrier Gas) check_tune->gc_leak Tune OK? ms_source Clean Ion Source check_tune->ms_source Tune Fails (High Voltages) gc_inlet Inspect & Clean Injector (Septum, Liner) gc_leak->gc_inlet No Leaks gc_column Verify Column Installation & Condition gc_inlet->gc_column Injector Clean gc_params Optimize GC Method (Temp, Flow, Split) gc_column->gc_params Column OK issue_resolved Signal Restored gc_params->issue_resolved Parameters Optimized ms_params Optimize MS Parameters (Source Temp, Dwell Time) ms_source->ms_params Source Clean ms_detector Check Detector Voltage (Multiplier) ms_params->ms_detector Parameters Optimized ms_detector->issue_resolved Detector OK

Caption: A logical workflow for troubleshooting low signal intensity in GC-MS analysis.

Caption: Common electron ionization fragmentation pathway for this compound.

References

Technical Support Center: Distillation of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the distillation of 3,4-Dimethyloctane. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their distillation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 166 °C.[1]

Q2: When is vacuum distillation recommended for this compound?

A2: While this compound is relatively stable, vacuum distillation is recommended to prevent any potential thermal degradation and is particularly useful when separating it from higher boiling point impurities. Reducing the pressure allows the distillation to occur at a lower temperature.[2]

Q3: How can I improve the separation efficiency of my distillation?

A3: To improve separation efficiency, especially when dealing with isomers or impurities with close boiling points, fractional distillation is recommended.[3][4] Using a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column, will enhance separation.[3] Optimizing the reflux ratio during fractional distillation is also crucial for achieving good separation.

Q4: What are the primary safety concerns when distilling this compound?

A4: Like other alkanes, this compound is a combustible liquid.[5] Standard safety precautions for handling hydrocarbons should be followed, including working in a well-ventilated area (preferably a fume hood), avoiding open flames and sparks, and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure all glassware is free of cracks and stars, especially when performing vacuum distillation, to prevent implosion.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem 1: The distillation is not starting, or the rate is extremely slow.

  • Possible Cause: The heating mantle temperature is too low.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the temperature is monitored at the still head, not just at the heat source.

  • Possible Cause: The vacuum level is not low enough.[6]

    • Solution: Check the vacuum pump for proper function and ensure all connections in the distillation apparatus are securely sealed to prevent leaks. Use a vacuum gauge to monitor the pressure.

  • Possible Cause: Insufficient insulation of the distillation column.

    • Solution: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings, especially for fractional distillation.

Problem 2: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or a magnetic stir bar.

    • Solution: Always add new, unused boiling chips or a PTFE-coated magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

  • Possible Cause: Heating is too rapid or uneven.

    • Solution: Reduce the heating rate and ensure the heating mantle is appropriately sized for the flask to provide even heat distribution.

Problem 3: The thermometer reading at the still head fluctuates or is too low.

  • Possible Cause: Improper placement of the thermometer.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: The distillation rate is too high, leading to flooding of the column.

    • Solution: Reduce the heating rate to prevent the column from being overloaded with vapor, which can cause temperature fluctuations.[7]

Problem 4: The collected distillate is impure.

  • Possible Cause: The initial distillation fraction (forerun) was not discarded.

    • Solution: Always discard the first few milliliters of distillate, as it may contain more volatile impurities.

  • Possible Cause: Poor separation efficiency.

    • Solution: Use a more efficient fractionating column and ensure a slow and steady distillation rate.[3][8]

  • Possible Cause: The distillation was heated too strongly, causing higher boiling point impurities to co-distill.

    • Solution: Carefully control the heating to maintain the still head temperature at the boiling point of this compound at the given pressure.

Data Presentation

Table 1: Estimated Boiling Point of this compound at Various Pressures

The following table provides the known atmospheric boiling point and estimated boiling points under vacuum. These estimations are based on general principles for non-polar hydrocarbons and should be used as a starting point for optimization.

Pressure (mmHg)Temperature (°C)Notes
760166Atmospheric boiling point.[1]
100~110 - 120Estimated
50~95 - 105Estimated
20~80 - 90Estimated
10~70 - 80Estimated
1~45 - 55Estimated

Experimental Protocols

Protocol 1: Fractional Distillation of this compound at Atmospheric Pressure
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly greased and sealed.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Position the thermometer correctly, with the top of the bulb level with the side arm to the condenser.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (do not fill more than two-thirds full).

    • Begin circulating cold water through the condenser.

    • Gently heat the flask using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input. The ideal rate is typically 1-2 drops per second into the receiving flask.

    • Discard the initial fraction (forerun) that distills at a lower temperature.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~166 °C).

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating.

    • Allow the apparatus to cool completely before disassembling.

Visualizations

Troubleshooting Workflow for Distillation

The following diagram outlines a logical workflow for troubleshooting common distillation problems.

DistillationTroubleshooting Start Distillation Problem Occurs CheckTemp Is Heating Mantle Temperature Adequate? Start->CheckTemp CheckVacuum Is Vacuum Level Sufficient? CheckTemp->CheckVacuum Yes IncreaseTemp Increase Heating Mantle Temperature Gradually CheckTemp->IncreaseTemp No CheckBoiling Is Boiling Uneven or Bumping? CheckVacuum->CheckBoiling Yes CheckLeaks Check for Leaks in Seals and Connections CheckVacuum->CheckLeaks No CheckPurity Is Distillate Impure? CheckBoiling->CheckPurity No AddBoilingChips Add Boiling Chips or Use Magnetic Stirrer CheckBoiling->AddBoilingChips Yes AdjustRate Slow Distillation Rate and/or Use Fractionating Column CheckPurity->AdjustRate Yes Failure Consult Supervisor/ Review Literature CheckPurity->Failure No Success Problem Resolved IncreaseTemp->Success CheckLeaks->Success AddBoilingChips->Success AdjustRate->Success

Caption: A flowchart for troubleshooting common distillation issues.

References

Technical Support Center: Storage and Stability of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this compound during storage. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a branched-chain alkane, a type of hydrocarbon with the molecular formula C10H22.[1][2][3] It is a colorless, non-polar liquid at room temperature.[1] As a highly specific isomer, its purity is critical when used as a reference compound in research, a component in fuel formulations, or a starting material in chemical synthesis. Degradation can introduce impurities that may compromise experimental results, alter product performance, or lead to inconsistent data. Branched alkanes are generally more chemically stable than their straight-chain (linear) isomers.[4][5][6][7]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: While relatively stable, this compound can degrade under certain conditions. The primary factors of concern are:

  • Oxidation: Long-term exposure to atmospheric oxygen can lead to slow oxidation, especially if initiated by other factors like light or heat. This can form hydroperoxides and subsequently other oxygenated compounds. Storing under an inert atmosphere is the most effective preventative measure.[8]

  • Photodegradation: Exposure to light, particularly UV radiation from sunlight or artificial lighting, can provide the energy to initiate degradation reactions.[9][10][11] This process, known as photo-oxidation, can generate reactive free radicals that lead to the breakdown of the alkane structure.[10]

  • High Temperatures: Elevated temperatures increase the rate of potential degradation reactions. While this compound is not acutely thermally sensitive, long-term storage at ambient or high temperatures is not recommended for maintaining high purity.

  • Chemical Contamination: Contact with reactive chemical species, such as strong acids or oxidizing agents, can catalyze degradation. For instance, acidic residues on glassware or contact with acidic silica gel can promote isomerization or cracking of branched alkanes.[8]

Q3: How can I visually determine if my this compound sample has degraded?

A3: Pure this compound is a clear, colorless liquid.[1] Visual inspection is a preliminary but not definitive test. Signs of degradation or contamination could include a change in color (e.g., developing a yellow tint), the appearance of turbidity (cloudiness), or the formation of sediment. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary for a definitive assessment of purity.[12]

Q4: What is the recommended shelf life for this compound?

A4: The shelf life of this compound is highly dependent on storage conditions and required purity levels. When stored under ideal conditions (see Table 1), high-purity this compound can remain stable for several years. For critical applications, it is recommended to re-analyze the purity of the compound after one year or if storage conditions have been compromised.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential oxidative or thermal degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidation by displacing atmospheric oxygen.[8]
Light Protect from lightPrevents photo-initiated degradation (photodegradation).[8][9]
Container Amber Glass Bottle with PTFE-lined capAmber glass blocks UV light, and glass is inert. PTFE lining prevents interaction with the cap material.
Table 2: Comparison of Container Materials for Hydrocarbon Storage
MaterialAdvantagesDisadvantagesSuitability for this compound
Borosilicate Glass (Amber) Excellent chemical resistance, inert, blocks UV light.Fragile, can be more expensive.Excellent
High-Density Polyethylene (HDPE) Good chemical resistance to hydrocarbons, durable, lightweight.[13][14][15]Can have gas permeability over long periods, potential for leaching of plasticizers (though low with high-grade HDPE).Good (for short-to-medium term)
Stainless Steel Very durable, excellent for bulk storage, good chemical resistance.[13][14][16]Opaque (cannot visually inspect contents), heavier, more expensive for small volumes.Good (especially for bulk quantities)
Standard Soda-Lime Glass (Clear) Inert, allows visual inspection.Does not protect from light, less resistant to thermal shock.Not Recommended (due to light exposure)

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the storage and stability of this compound.

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Inconsistent experimental results using a stored batch. 1. Partial degradation of the compound leading to impurities. 2. Change in concentration due to evaporation from a poorly sealed container.1. Verify Purity: Analyze the sample using Gas Chromatography (GC-FID or GC-MS) to check for impurities or degradation products. Refer to Protocol 1. 2. Use a New Aliquot: If degradation is confirmed, use a fresh, unopened vial of this compound. 3. Review Storage: Check if storage conditions (temperature, light, atmosphere) have been consistently maintained.
GC analysis shows new, unexpected peaks. 1. Oxidation: The sample was exposed to air for an extended period. 2. Photodegradation: The sample was exposed to light. 3. Isomerization: The sample came into contact with an acidic surface (e.g., non-neutralized glassware).[8]1. Identify Impurities: Use GC-MS to identify the molecular weight and fragmentation patterns of the new peaks to help determine the degradation pathway. 2. Purge with Inert Gas: For future storage, purge the headspace of the container with argon or nitrogen before sealing. Refer to Protocol 2. 3. Ensure Proper Containers: Store exclusively in amber glass vials or wrap clear vials in aluminum foil.[8]
Lower than expected concentration or volume. 1. Evaporation: The container was not sealed properly or was opened frequently in a warm environment.1. Check Seals: Ensure container caps are tightly sealed. Use caps with high-quality PTFE liners for the best seal. 2. Use Parafilm: For extra security, wrap the cap and neck of the bottle with Parafilm. 3. Aliquot: For frequent use, divide the main stock into smaller, single-use vials to minimize evaporation and contamination of the bulk supply.

Diagrams

degradation_pathways Factors and Prevention of this compound Degradation cluster_causes Degradation Factors cluster_prevention Preventative Measures Oxygen Oxygen (Air) Degradation This compound Degradation Oxygen->Degradation Oxidation Light Light (UV) Light->Degradation Photodegradation Heat High Temperature Heat->Degradation Accelerates Reactions Contaminants Contaminants (e.g., Acids) Contaminants->Degradation Catalysis Inert_Gas Inert Atmosphere (N2 or Ar) Inert_Gas->Oxygen blocks Amber_Vial Amber Glass Vial Amber_Vial->Light blocks Refrigeration Refrigerated Storage (2-8°C) Refrigeration->Heat minimizes Clean_Glass Inert Materials & Clean Glassware Clean_Glass->Contaminants avoids

Caption: Logical diagram of degradation factors and corresponding preventative measures.

troubleshooting_workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation or Inconsistent Results check_storage Review Storage History (Temp, Light, Seal) start->check_storage analytical_test Perform Purity Analysis (GC-MS / GC-FID) start->analytical_test action Quarantine Batch. Identify Cause from Storage History & Impurity ID. check_storage->action result Purity Meets Specification? analytical_test->result purity_ok Purity Confirmed. Issue is likely elsewhere (e.g., experimental setup). result->purity_ok Yes purity_bad Degradation Confirmed. Impurities Detected. result->purity_bad No purity_bad->action implement Implement Corrective Actions for Future Storage. action->implement

Caption: Troubleshooting workflow for investigating suspected sample degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of this compound. Instrument parameters may need to be optimized for your specific system. Gas chromatography is the preferred method for analyzing volatile hydrocarbons.[17]

Objective: To quantify the purity of a this compound sample and detect potential volatile impurities.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column (e.g., 100% dimethyl polysiloxane, such as DB-1 or equivalent)[18][19]

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Pentane)

  • Autosampler vials with PTFE-lined septa

  • Microsyringe

Methodology:

  • Sample Preparation: a. Prepare a dilution of the this compound sample to approximately 1000 ppm (0.1%) in the chosen solvent. For example, add 10 µL of this compound to 10 mL of hexane in a volumetric flask. b. Mix thoroughly. c. Transfer the solution to an autosampler vial.

  • GC Instrument Parameters (Example):

    • Inlet: Split/Splitless, operated in split mode.

    • Split Ratio: 50:1[19]

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: Hold at 200°C for 5 minutes

    • Detector: FID

    • Detector Temperature: 280°C[19]

  • Analysis: a. Inject the prepared sample onto the GC system. b. Record the chromatogram. c. Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary). d. Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Preparing a Sample for Long-Term Storage

Objective: To properly package and seal a high-purity sample of this compound to maximize its shelf life.

Materials:

  • High-purity this compound

  • Clean, dry amber glass vial(s) with PTFE-lined screw caps

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

  • Pipettes

  • Parafilm

Methodology:

  • Select Container: Choose an appropriate size amber glass vial. Ideally, the volume of the sample should fill at least 80% of the vial to minimize the headspace.

  • Aliquot Sample: If working from a large stock bottle, transfer the desired amount of this compound into the smaller vial(s) in a well-ventilated fume hood. This minimizes contamination of the main stock.

  • Purge with Inert Gas: a. Set the regulator for the inert gas to a very low, gentle flow rate. b. Insert the tubing into the vial, with the tip just above the surface of the liquid. c. Gently flush the headspace of the vial with the inert gas for approximately 30-60 seconds. The inert gas is heavier than air and will displace the oxygen.

  • Seal Promptly: a. Immediately after purging, remove the tubing and tightly screw on the PTFE-lined cap. b. For an extra layer of protection against air ingress and evaporation, wrap the cap-vial interface with 2-3 layers of Parafilm.

  • Label and Store: a. Clearly label the vial with the compound name, date, and concentration/purity. b. Place the vial in a designated, properly labeled secondary container in a refrigerator at 2-8°C, away from any light sources.

References

Dealing with emulsion formation during 3,4-Dimethyloctane extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of 3,4-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent (e.g., hexane containing this compound) and an aqueous solution.[1] It typically appears as a cloudy or milky third layer between the organic and aqueous phases, which prevents a clean separation of the two layers.[2][3] This stable dispersion of one liquid in the other as microscopic droplets hinders the efficient isolation of the target compound.[1]

Q2: What causes emulsions to form during the extraction of this compound?

Emulsion formation is often caused by the presence of emulsifying agents and excessive mechanical energy during mixing.[1]

  • Emulsifying Agents: These are molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions that can stabilize the mixture of two immiscible liquids.[1] In biological or complex samples, common emulsifying agents include phospholipids, proteins, free fatty acids, and cellular debris.[1][4]

  • Vigorous Shaking: High-energy mixing, such as vigorous shaking of a separatory funnel, can break down one of the liquid phases into very small droplets, which are then stabilized by any emulsifying agents present, leading to the formation of a stable emulsion.[1][4]

Q3: How can I prevent emulsion formation from the start?

Preventing the formation of an emulsion is generally easier than breaking one that has already formed.[4] Key preventative strategies include:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal energy input.[1][4]

  • Addition of Brine: Before extraction, adding a saturated salt solution (brine) can increase the ionic strength of the aqueous layer, which can help prevent emulsion formation.[4]

  • Supported Liquid Extraction (SLE): For samples prone to emulsions, SLE is an alternative to traditional liquid-liquid extraction. In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it, which can prevent emulsion formation.[4]

Troubleshooting Guide

Issue: An emulsion has formed between the organic and aqueous layers.

The following troubleshooting steps can be taken to break the emulsion and achieve phase separation.

Experimental Protocols

Protocol 1: Breaking an Emulsion Using Brine ("Salting Out")

This method increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Carefully add the saturated NaCl solution (brine) to the separatory funnel containing the emulsion. Start with a volume equivalent to 10-20% of the aqueous layer volume.

  • Mixing: Gently swirl the separatory funnel. Do not shake vigorously.

  • Observation: Allow the funnel to stand undisturbed and observe if the emulsion begins to break. This may take several minutes.

  • Separation: Once the layers have separated, carefully drain the aqueous layer.

Protocol 2: Breaking an Emulsion by Centrifugation

This physical method uses centrifugal force to break the emulsion.

  • Transfer: Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Balancing: Ensure the centrifuge tubes are properly balanced in the rotor.

  • Centrifugation: Centrifuge the tubes at a moderate speed. A good starting point is 3000-5000 x g for 15-20 minutes.[1]

  • Separation: After centrifugation, the layers should be distinct. Carefully pipette the desired layer out of the centrifuge tube.

Protocol 3: Breaking an Emulsion by Filtration

This method works by physically removing the emulsified layer.

  • Preparation: Place a plug of glass wool or a layer of Celite® into a powder funnel.

  • Filtration: Pass the entire contents of the separatory funnel through the prepared funnel into a clean flask. The glass wool or Celite® can help to break up the emulsion.[4][5]

  • Separation: The filtrate should separate into two distinct layers. If necessary, transfer the filtrate back to a clean separatory funnel to perform the final separation.

Data Presentation

The following table summarizes recommended starting parameters for various emulsion-breaking techniques. The optimal conditions may vary depending on the specific sample matrix and the stability of the emulsion.

TechniqueParameterRecommended Value/RangeNotes
Centrifugation Speed3000 - 5000 x gHigher speeds can be more effective but may not be suitable for delicate molecules.[1]
Time15 - 20 minutesMore stable emulsions may require longer centrifugation times.[1]
Salting Out ReagentSaturated NaCl (brine)Increases the ionic strength of the aqueous phase.[4]
Volume10 - 20% of the aqueous phase volumeAdd in portions and observe the effect.
pH Adjustment ReagentDilute HCl or H₂SO₄Effective if the emulsion is stabilized by acidic molecules.[2][3]
Target pH~2Monitor pH carefully to avoid degradation of the target compound.[2]

Visualizations

Emulsion Formation Pathway

A Immiscible Liquids (Aqueous Phase + Organic Phase with this compound) B Addition of Mechanical Energy (Vigorous Shaking) A->B C Presence of Emulsifying Agents (e.g., surfactants, proteins) A->C D Dispersion of one liquid into the other (Formation of fine droplets) B->D E Stabilization of Droplets by Emulsifying Agents C->E D->E F Stable Emulsion Formed (Cloudy intermediate layer) E->F

Caption: A diagram illustrating the key factors leading to the formation of a stable emulsion during liquid-liquid extraction.

Troubleshooting Workflow for Emulsion Formation

Start Emulsion Observed Decision1 Allow to Stand? Start->Decision1 Action1 Wait for 15-30 minutes Decision1->Action1 Yes Action2 Add Saturated Brine (NaCl) Decision1->Action2 No Decision2 Emulsion Broken? Action1->Decision2 Decision2->Action2 No End_Success Proceed with Phase Separation Decision2->End_Success Yes Decision3 Emulsion Broken? Action2->Decision3 Action3 Centrifuge the Mixture Decision3->Action3 No Decision3->End_Success Yes Decision4 Emulsion Broken? Action3->Decision4 Action4 Filter through Glass Wool or Celite® Decision4->Action4 No Decision4->End_Success Yes Decision5 Emulsion Broken? Action4->Decision5 Decision5->End_Success Yes End_Consult Consult Senior Researcher or Alternative Method (e.g., SLE) Decision5->End_Consult No

Caption: A step-by-step workflow to guide researchers in troubleshooting emulsion formation during extraction.

References

Technical Support Center: Troubleshooting 3,4-Dimethyloctane Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when generating calibration curves for 3,4-Dimethyloctane and other branched alkane standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a non-linear calibration curve with this compound?

A non-linear calibration curve for this compound can arise from several factors. One of the most common issues is operating outside the linear range of the detector. This can happen if the concentration of your standards is too high, leading to detector saturation. Other potential causes include issues with standard preparation, such as dilution errors, or problems with the gas chromatography (GC) system, like a contaminated injector port or column.

Q2: Why am I seeing poor reproducibility in my this compound calibration standards?

Poor reproducibility is often linked to inconsistencies in sample introduction or the stability of the analytical instrument. For volatile compounds like this compound, variations in injection volume or speed can lead to significant differences in peak area. It is also crucial to ensure that the GC system has reached a stable operating condition before starting the calibration.

Q3: Can matrix effects influence the quantification of this compound?

Yes, matrix effects can significantly impact the accuracy of quantification. Co-eluting compounds from the sample matrix can either enhance or suppress the detector response to this compound. To mitigate this, it is recommended to use matrix-matched calibration standards or employ an internal standard that behaves similarly to the analyte.

Q4: What type of GC column is best suited for the analysis of this compound?

For the analysis of non-polar compounds like this compound, a non-polar stationary phase is generally the best starting point.[1] Columns with a 100% dimethylpolysiloxane phase are commonly used, as the elution order will typically follow the boiling points of the analytes.[1] For challenging separations involving isomers, a longer column or a column with a different selectivity, such as a liquid crystalline stationary phase, may be necessary to achieve adequate resolution.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for this compound is not linear, showing a significant deviation from a straight line, especially at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Review the peak shapes in your chromatograms. Flat-topped peaks are a clear indication of detector overload. 2. Prepare a new set of standards with a lower concentration range. 3. If using a split/splitless injector, increase the split ratio to reduce the amount of sample reaching the detector.
Standard Preparation Error 1. Carefully review your standard preparation protocol for any potential sources of error, such as incorrect dilutions or inaccurate pipetting. 2. Prepare a fresh set of standards from a new stock solution. 3. Use calibrated volumetric flasks and pipettes to minimize volumetric errors.
Injector Contamination 1. A contaminated injector liner can lead to poor sample transfer and non-linearity. 2. Replace the injector liner and septum. 3. Clean the injector port according to the manufacturer's instructions.
Column Overload 1. Injecting too much sample onto the column can lead to peak distortion and non-linearity. 2. Reduce the injection volume or increase the split ratio. 3. Consider using a column with a thicker film or a wider internal diameter if you need to analyze high-concentration samples.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is not symmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a steep return to baseline before the peak maximum).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the System 1. Active sites in the injector liner, column, or detector can cause peak tailing for certain compounds. 2. Use a deactivated injector liner. 3. Condition the column according to the manufacturer's instructions to passivate active sites. 4. If the problem persists, you may need to trim the front end of the column or replace it.
Column Contamination 1. Accumulation of non-volatile residues on the column can lead to poor peak shape. 2. Bake out the column at a high temperature (within its specified limits) to remove contaminants. 3. If baking out is ineffective, consider solvent rinsing the column (if compatible with the stationary phase) or replacing it.
Improper Column Installation 1. Incorrect installation of the column in the injector or detector can create dead volume, leading to peak tailing. 2. Ensure the column is installed at the correct depth according to the instrument manual. 3. Check for and tighten any loose fittings.
Sample Overload 1. Injecting too concentrated a sample can cause peak fronting. 2. Dilute your sample or reduce the injection volume. 3. Increase the split ratio if using a split injector.
Issue 3: Co-elution with Isomers

Symptom: You are unable to achieve baseline separation between this compound and other isomers, such as 3,5-Dimethyloctane.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Resolution 1. The current GC column may not have sufficient resolving power for the isomers. 2. Optimize the oven temperature program. A slower temperature ramp can improve separation. 3. Increase the column length. Doubling the length can improve resolution.[1] 4. Decrease the column's internal diameter for higher efficiency. 5. Consider a column with a different stationary phase that offers better selectivity for branched alkanes.
Incorrect Carrier Gas Flow Rate 1. The carrier gas flow rate affects column efficiency. 2. Determine the optimal flow rate for your column and carrier gas (e.g., using a van Deemter plot). 3. Ensure the carrier gas flow is constant and accurately controlled.

Experimental Protocol: Preparation of a this compound Calibration Curve

This protocol outlines the steps for preparing and analyzing a set of calibration standards for this compound using gas chromatography with a flame ionization detector (GC-FID).

1. Materials and Reagents:

  • This compound standard (high purity)

  • High-purity solvent (e.g., hexane or pentane)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • GC vials with caps and septa

2. Preparation of Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in the chosen solvent in a volumetric flask to achieve the desired concentration.

  • Ensure the standard is completely dissolved by gentle swirling or sonication.

3. Preparation of Calibration Standards (Serial Dilution):

Prepare a series of at least five calibration standards by serially diluting the stock solution. An example dilution series is provided below:

Standard LevelConcentration (µg/mL)Preparation
11Dilute 1 mL of 10 µg/mL standard to 10 mL
25Dilute 0.5 mL of 100 µg/mL standard to 10 mL
310Dilute 1 mL of 100 µg/mL standard to 10 mL
450Dilute 5 mL of 100 µg/mL standard to 10 mL
5100Dilute 1 mL of 1000 µg/mL stock to 10 mL

4. GC-FID Instrument Parameters:

The following are typical starting parameters. Optimization may be required for your specific instrument and application.

Parameter Setting
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sensitivity needs)
Column Non-polar, e.g., 100% dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 2 min Ramp: 5 °C/min to 150 °C Hold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

5. Analysis and Data Processing:

  • Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Integrate the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the average peak area against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Visualizations

Troubleshooting_Workflow start Start: Non-Linear Calibration Curve check_peaks Check Peak Shape in Chromatograms start->check_peaks flat_top Are Peaks Flat-Topped? check_peaks->flat_top reduce_conc Reduce Standard Concentrations or Increase Split Ratio flat_top->reduce_conc Yes check_prep Review Standard Preparation Protocol flat_top->check_prep No end End: Linear Calibration Achieved reduce_conc->end prep_error Potential for Dilution Error? check_prep->prep_error remake_standards Prepare Fresh Standards prep_error->remake_standards Yes check_injector Inspect Injector Port prep_error->check_injector No remake_standards->end injector_dirty Is Injector Liner Contaminated? check_injector->injector_dirty clean_injector Replace Liner and Septum, Clean Port injector_dirty->clean_injector Yes injector_dirty->end No/Resolved clean_injector->end Isomer_Separation_Logic start Start: Co-elution of Isomers optimize_temp Optimize Oven Temperature Program (Slower Ramp) start->optimize_temp resolution_check1 Resolution Improved? optimize_temp->resolution_check1 increase_length Increase Column Length resolution_check1->increase_length No end End: Baseline Separation Achieved resolution_check1->end Yes resolution_check2 Resolution Improved? increase_length->resolution_check2 change_column Select Column with Different Stationary Phase (e.g., more polar or liquid crystal) resolution_check2->change_column No resolution_check2->end Yes change_column->end

References

Technical Support Center: Optimizing Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of branched alkanes is unexpectedly low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. The primary causes include suboptimal reaction conditions, catalyst deactivation, and incomplete reactions.

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures increase reaction rates, excessively high temperatures can promote undesirable side reactions like hydrocracking, leading to the formation of smaller, unwanted alkanes.[1][2][3] Conversely, a temperature that is too low may result in a slow or incomplete reaction.[4] It is crucial to find the optimal temperature that maximizes isomer formation.[2][5]

  • Catalyst Activity: The catalyst is essential for the isomerization process.[5] Its activity can be compromised by impurities in the feedstock or by coke deposition on the catalyst surface, which blocks active sites.[2][6] Ensure you are using a highly active catalyst and that the feed is properly purified.

  • Reaction Time: Monitor the reaction over time using methods like Gas Chromatography (GC) to ensure it has reached completion. Insufficient reaction time will naturally lead to lower yields.[4]

Q2: I'm observing a high amount of cracked products (shorter alkanes) instead of the desired isomers. How can I improve selectivity?

A2: Poor selectivity towards isomerization is typically caused by reaction conditions that favor hydrocracking.

  • Reduce Temperature: Hydrocracking reactions are more prevalent at higher temperatures.[1][5] Lowering the reaction temperature can significantly decrease the rate of cracking and improve selectivity for branched products.[3] Remember that isomerization reactions are mildly exothermic, and lower temperatures thermodynamically favor the formation of highly branched isomers.[1][2]

  • Optimize Pressure: Excessive temperature and pressure combined will lead to more hydrocracking than isomerization.[2][3] While high hydrogen pressure is necessary to prevent dehydrogenation and coke formation, finding the right balance is key.[1]

  • Catalyst Acidity: The acidic function of the catalyst drives the isomerization. However, catalysts with excessively strong acid sites can promote cracking.[6] Consider using a catalyst with moderate acidity or modifying the existing catalyst to reduce its acid site strength.

Q3: My bifunctional catalyst seems to deactivate quickly. What causes this and how can I prevent it?

A3: Rapid catalyst deactivation is often due to the formation of carbonaceous deposits, known as coke, on the catalyst surface.

  • Coke Formation: Coke is generated from side reactions like oligomerization and cyclization, which are more likely at higher temperatures.[1][6] These deposits block the pores and cover the active metal and acid sites of the catalyst.

  • Prevention and Regeneration:

    • Maintain High Hydrogen Pressure: A sufficient partial pressure of hydrogen helps suppress the dehydrogenation reactions that are precursors to coke formation.[2][5]

    • Optimize Temperature: Operating at the lowest feasible temperature that still provides a good reaction rate will minimize coking.[5]

    • Feed Purity: Ensure the alkane feedstock is free from impurities that can act as coke precursors.

    • Regeneration: Deactivated catalysts can often be regenerated by a controlled burn-off of the coke in an air stream, followed by reduction.

Q4: How do I select the appropriate catalyst for my specific n-alkane feedstock?

A4: Catalyst selection depends on the chain length of the alkane and the desired product. Bifunctional catalysts, containing a metal (like Platinum or Palladium) on an acidic support (like a zeolite), are standard for hydroisomerization.[6][7]

  • Zeolite Support: The pore structure of the zeolite support is critical. For long-chain alkanes, zeolites with 10-membered ring structures (e.g., ZSM-22, SAPO-11) are often used to impart shape selectivity, favoring the formation of specific isomers.[7]

  • Metal Function: Noble metals like Platinum (Pt) and Palladium (Pd) are highly effective for the hydrogenation/dehydrogenation steps.[7]

  • Metal-Acid Balance: Achieving the right balance between the metal and acid sites is crucial for maximizing isomer yield and minimizing cracking.[6]

Data Presentation: Reaction Parameters

The tables below summarize the impact of various experimental parameters on the synthesis of branched alkanes via hydroisomerization.

Table 1: Troubleshooting Guide for Low Isomer Yield & Selectivity

Problem Potential Cause Recommended Solution
Low Yield Suboptimal TemperatureSystematically vary the temperature to find the optimum for isomerization rate without significant cracking.[4]
Catalyst DeactivationCheck for coke formation. Regenerate the catalyst or use a fresh batch. Ensure high-purity feedstock.[6]
Insufficient Reaction TimeMonitor reaction progress over time to determine the point of maximum conversion.[4]
Poor Selectivity Temperature Too HighLower the reaction temperature. High temperatures favor cracking over isomerization.[1][3]
(High Cracking)Excessive Catalyst AcidityUse a catalyst with weaker acid sites or modify the existing catalyst to reduce acidity.[6]
Incorrect PressureOptimize hydrogen pressure. While high H₂ pressure is needed, excessive pressure with high temperature promotes cracking.[2]

Table 2: Example Catalyst Systems and Conditions for n-Alkane Isomerization

Feedstock Catalyst System Temperature (°C) Pressure (bar) Key Finding
n-Decane (C10)Pt-ZSM-22230-Highest isomer yield achieved at 84% conversion.[7]
n-Nonadecane (C19)Pt-ZSM-22240-Highest isomer yield (89%) achieved at 90% conversion.[7]
Squalane (C30)Ru/CeO₂24035 (H₂)Selective cleavage of internal C-C bonds to produce smaller branched alkanes (C6-C10).[8]
n-HexadecaneNi-Mo-SAPO-11~340-38030Isomerization yield is dependent on the carbon chain length of the feed.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in n-Alkane Hydroisomerization

  • Reactor Setup: Load a fixed-bed continuous flow reactor with the bifunctional catalyst (e.g., 0.5 wt% Pt/ZSM-22). The catalyst bed is typically supported by quartz wool.

  • Catalyst Pre-treatment:

    • Dry the catalyst in situ by heating under a flow of inert gas (e.g., N₂) to the desired reaction temperature.

    • Reduce the metal component by switching the gas flow to pure hydrogen (H₂) for several hours at an elevated temperature (e.g., 350-400°C).

  • Reaction Initiation:

    • Cool the reactor to the desired reaction temperature (e.g., 230-350°C) under a continuous flow of hydrogen.

    • Introduce the liquid n-alkane feedstock into the hydrogen stream using a high-pressure liquid pump. Maintain a specific H₂/hydrocarbon molar ratio.

    • Pressurize the system to the target pressure (e.g., 30-50 bar).

  • Data Collection:

    • Allow the reaction to stabilize for several hours.

    • Collect the product stream at regular intervals by passing it through a condenser and a gas-liquid separator.

  • Product Analysis:

    • Analyze the liquid and gas products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of the n-alkane and the selectivity to various isomers and cracked products.

Visualizations

ReactionPathway Simplified Hydroisomerization Pathway Alkane n-Alkane Alkene Alkene Intermediate Alkane->Alkene - H₂ Carbenium Carbenium Ion (R+) Alkene->Carbenium + H+ IsoCarbenium Rearranged Carbenium Ion (iso-R+) Carbenium->IsoCarbenium Skeletal Rearrangement Cracked Cracked Products Carbenium->Cracked β-scission (Cracking) IsoAlkene iso-Alkene IsoCarbenium->IsoAlkene - H+ IsoCarbenium->Cracked β-scission (Cracking) IsoAlkane Branched Alkane IsoAlkene->IsoAlkane + H₂ MetalSite Metal Site (e.g., Pt) AcidSite Acid Site (e.g., Zeolite) Workflow Experimental Workflow for Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Select_Catalyst Select Catalyst (e.g., Pt/Zeolite) Setup_Reactor Setup Reactor & Pre-treat Catalyst Select_Catalyst->Setup_Reactor Prepare_Feed Prepare Feedstock (Purify n-alkane) Prepare_Feed->Setup_Reactor Set_Initial Set Initial Conditions (T, P, Flow Rate) Setup_Reactor->Set_Initial Run_Reaction Run Reaction & Collect Samples Set_Initial->Run_Reaction Analyze Analyze Products (GC) Run_Reaction->Analyze Check_Yield Yield & Selectivity Optimal? Analyze->Check_Yield Check_Yield->Set_Initial No, Adjust Conditions Optimal Optimal Conditions Found Check_Yield->Optimal Yes Troubleshooting Troubleshooting Low Isomer Yield Start Low Isomer Yield Observed Check_Products Analyze Product Distribution (GC Data) Start->Check_Products High_Cracking High % of Cracked Products Check_Products->High_Cracking Cracking is dominant High_nAlkane High % of Unreacted n-Alkane Check_Products->High_nAlkane Conversion is low Solution_Cracking Action: 1. Lower Temperature 2. Check Catalyst Acidity High_Cracking->Solution_Cracking Check_Temp Is Temperature Too Low? High_nAlkane->Check_Temp End Re-evaluate Yield Solution_Cracking->End Check_Catalyst Is Catalyst Deactivated? Check_Temp->Check_Catalyst No Solution_Temp Action: Increase Temperature Incrementally Check_Temp->Solution_Temp Yes Solution_Catalyst Action: Regenerate or Replace Catalyst Check_Catalyst->Solution_Catalyst Yes Solution_Temp->End Solution_Catalyst->End

References

Technical Support Center: Optimizing Product Isolation Post-Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction workup and product isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the isolation of their target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Liquid-Liquid Extraction Issues

Question 1: I'm consistently forming a stable emulsion during my liquid-liquid extraction. How can I break it and prevent it from forming in the future?

Answer: Emulsion formation is a common issue, often caused by the presence of surfactant-like impurities or vigorous shaking.[1] Here are several techniques to address this:

Troubleshooting Emulsions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces.[1]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1][2]

  • Salting Out: Adding solid sodium chloride directly to the emulsion can also be effective.[2]

  • Change in Solvent Volume: Diluting the organic layer with more of the extraction solvent can sometimes break an emulsion.[2]

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[1][2]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes) can lead to phase separation.[2]

Prevention Strategies:

  • Evaporate Reaction Solvent: Before workup, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in the extraction solvent.[2]

  • Supported Liquid Extraction (SLE): For samples prone to emulsion, SLE is an alternative. The aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through to elute the product.[1]

Question 2: My product has high water solubility and I'm getting low recovery during extraction. How can I improve my yield?

Answer: Extracting polar, water-soluble compounds from an aqueous layer is a common challenge. Here are some strategies to improve your recovery:

  • Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase. This reduces the solubility of your organic product in the aqueous layer, driving it into the organic phase.[3][4]

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous extraction can be much more efficient than multiple discrete extractions. This involves continuously passing fresh organic solvent through the aqueous layer.

  • pH Adjustment: If your compound has acidic or basic functional groups, you can adjust the pH of the aqueous layer to neutralize the charge on your molecule.[3] This will increase its hydrophobicity and partitioning into the organic solvent. For acidic compounds, adjust the pH to be at least 2 units below the pKa. For basic compounds, adjust the pH to be at least 2 units above the pKa.[3]

  • Choice of Organic Solvent: For polar products, a more polar, water-immiscible organic solvent may be necessary. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for pulling polar compounds from the aqueous phase.[5]

Crystallization & Precipitation Issues

Question 3: My compound is not crystallizing from solution. What can I do to induce crystallization?

Answer: Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities, or the compound being an oil at that temperature. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a small crystal of the pure compound to the solution. This "seed" crystal provides a template for further crystal growth.

  • Reducing Solvent Volume: Slowly evaporate the solvent to increase the concentration of your compound.[6]

  • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.[6]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will decrease the overall solubility and can induce precipitation or crystallization.[7]

Question 4: I'm getting a very low yield after recrystallization. What are the likely causes and how can I fix this?

Answer: A low yield after recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.[6]

  • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent required to fully dissolve your compound.[8]

  • Solvent Selection: Choose a solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out.

  • Check the Mother Liquor: After filtration, test the remaining solution (mother liquor) for your product (e.g., by TLC). If a significant amount of product remains, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[6]

General Workup & Purification Issues

Question 5: My product seems to be decomposing during workup or purification. What steps can I take to minimize this?

Answer: Product decomposition can be a significant source of yield loss.[9][10]

  • Temperature Control: Keep the reaction and workup solutions cold, especially if your product is thermally labile.[10]

  • pH Control: If your compound is sensitive to acid or base, ensure that all washes are neutralized and consider using buffered aqueous solutions. Silica gel is acidic; if your compound is acid-sensitive, you can use deactivated silica gel for chromatography.[9]

  • Minimize Exposure Time: Proceed through the workup and purification steps as quickly as possible to minimize the time your compound is exposed to potentially harmful conditions.[9][10]

  • Protection from Air/Light: If your compound is sensitive to oxidation or light, perform the workup under an inert atmosphere (e.g., nitrogen or argon) and protect your flasks from light using aluminum foil.

Data Presentation

Table 1: Common Solvents for Liquid-Liquid Extraction

SolventDensity (g/mL)PolarityNotes
Diethyl Ether0.71LowHighly flammable, forms peroxides.
Ethyl Acetate0.90MediumGood general-purpose extraction solvent.[11]
Dichloromethane (DCM)1.33MediumDenser than water, convenient for extractions.[11]
Hexanes~0.66LowGood for non-polar compounds.[11]
Toluene0.87LowHigher boiling point than hexanes.

Table 2: Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedNotes
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowNeutral, inexpensive, clumps when wet.
Anhydrous Magnesium Sulfate (MgSO₄)HighFastSlightly acidic, fine powder.[12]
Anhydrous Calcium Chloride (CaCl₂)HighFastCan form complexes with alcohols and amines.
Potassium Carbonate (K₂CO₃)MediumMediumBasic, useful for drying basic solutions.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilute: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Wash: Add an aqueous solution (e.g., water, brine, or a pH-adjusted solution) to the separatory funnel.

  • Mix: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Separate: Allow the layers to separate fully.

  • Drain: Drain the lower layer. If the desired product is in the lower layer, drain it into a clean flask. If the product is in the upper layer, drain and discard the lower layer, then pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat: Repeat the washing process as necessary.

  • Dry: Dry the organic layer containing the product over a suitable drying agent (e.g., anhydrous MgSO₄).

  • Filter: Filter or decant the solution to remove the drying agent.

  • Concentrate: Remove the solvent using a rotary evaporator to isolate the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound of interest is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product reaction Completed Reaction Mixture extraction Liquid-Liquid Extraction reaction->extraction drying Dry Organic Layer extraction->drying filtration Filter Drying Agent drying->filtration concentration Concentrate filtration->concentration purification_choice Purification Method concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Mixture crystallization Crystallization purification_choice->crystallization Solid distillation Distillation purification_choice->distillation Liquid final_product Pure Isolated Product chromatography->final_product crystallization->final_product distillation->final_product

Caption: A typical experimental workflow from reaction completion to product isolation.

troubleshooting_emulsion start Emulsion Formed gentle Try Gentle Inversion start->gentle wait Let it Stand gentle->wait brine Add Brine/Salt wait->brine decision Still Emulsified? brine->decision centrifuge Centrifuge filter Filter through Celite centrifuge->filter success Phases Separated filter->success decision->centrifuge Yes decision->success No

Caption: A decision tree for troubleshooting emulsion formation during extraction.

References

Validation & Comparative

Boiling Point Variations Among Dimethyloctane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The boiling points of chemical compounds are fundamentally influenced by the strength of their intermolecular forces. In the case of nonpolar hydrocarbons like the isomers of dimethyloctane (C₁₀H₂₂), these forces are primarily London dispersion forces. The magnitude of these forces is dependent on the molecule's surface area and its ability to pack closely with its neighbors. This guide provides a comparative analysis of the boiling points of various dimethyloctane isomers, supported by experimental data, to elucidate the structure-property relationships that govern this critical physical property.

Influence of Molecular Structure on Boiling Point

The degree of branching in alkane isomers plays a crucial role in determining their boiling points. Generally, as branching increases, the molecule becomes more compact and spherical. This reduction in surface area leads to weaker London dispersion forces between molecules, as there is less available area for intermolecular contact. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point.

Conversely, less branched, more linear isomers have a larger surface area, allowing for stronger intermolecular attractions and thus higher boiling points. The position of the methyl groups along the octane chain also influences the degree of molecular packing and, therefore, the boiling point. Isomers with methyl groups located more centrally tend to be more compact than those with branches towards the ends of the chain.

Experimental Data Summary

The experimentally determined boiling points for a range of dimethyloctane isomers are summarized in the table below. These values have been compiled from various chemical data sources and are reported at standard atmospheric pressure (760 mmHg).

IsomerBoiling Point (°C)
2,2-Dimethyloctane155[1][2]
2,3-Dimethyloctane164 - 164.5[3][4][5]
2,4-Dimethyloctane153 - 156.9[3][6][7]
2,5-Dimethyloctane158 - 158.5[8]
2,6-Dimethyloctane158 - 159.7[9][10][11]
2,7-Dimethyloctane158.8 - 160
3,3-Dimethyloctane160 - 161[12][13]
3,4-Dimethyloctane166[14]
3,5-Dimethyloctane160
3,6-Dimethyloctane160.7 - 160.81[15]
4,4-Dimethyloctane157.8 - 161[16][17][18]
4,5-Dimethyloctane162.14[19]

Relationship between Branching and Boiling Point

The following diagram illustrates the general relationship between the degree of branching in an alkane isomer and its resulting boiling point. Increased branching leads to a more compact, spherical molecular shape, which in turn reduces the available surface area for intermolecular interactions.

G A Alkane Isomers B Increased Branching A->B C More Compact/Spherical Shape B->C D Decreased Surface Area C->D E Weaker London Dispersion Forces D->E F Lower Boiling Point E->F

Caption: Logical flow of how increased branching in alkane isomers leads to a lower boiling point.

Experimental Protocols

The determination of boiling points for the dimethyloctane isomers is typically conducted using standard laboratory techniques designed to measure the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Common Methodologies:
  • Distillation Method: A sample of the isomer is heated in a distillation apparatus. The temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The boiling point is recorded as the stable temperature at which the bulk of the liquid distills.

  • Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in a Thiele tube containing a high-boiling point oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Ebulliometer: A specialized instrument that precisely measures the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases. It provides highly accurate and reproducible results.

For all methods, it is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent. The data presented in this guide are standardized to 760 mmHg.

Conclusion

The boiling points of dimethyloctane isomers are a clear demonstration of the influence of molecular structure on physical properties. The trend of decreasing boiling point with increased branching is a direct consequence of the reduction in intermolecular London dispersion forces. This comparative guide provides researchers and scientists with a concise summary of the boiling point data for these isomers and the fundamental principles that govern these variations. The provided experimental methodologies offer a basis for the replication and verification of these findings.

References

A Comparative Guide to the Validation of 3,4-Dimethyloctane Identification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validated identification and quantification of 3,4-Dimethyloctane against alternative analytical techniques. Supporting experimental data, detailed methodologies, and performance characteristic comparisons are presented to aid in the selection of the most appropriate analytical method for your research needs.

Introduction

GC-MS Method Validation for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For the identification of this compound, a GC-MS method would be validated for several key performance characteristics as outlined by regulatory guidelines.[3]

Experimental Protocol: GC-MS

This protocol is a synthesized methodology based on established practices for hydrocarbon analysis.[4][5][6]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane). Create a series of calibration standards by serial dilution to cover the desired concentration range. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) should be added to all standards and samples to correct for variability.

  • Sample Extraction (if applicable): For complex matrices, a sample extraction and clean-up step may be necessary. Common techniques for volatile hydrocarbons include solid-phase microextraction (SPME) or liquid-liquid extraction.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating branched alkanes. A column with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common choice.

    • Inlet: Split/splitless inlet, operated in split mode to prevent column overload. A split ratio of 50:1 is a good starting point.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: 12.5 °C/min to 290 °C.

      • Hold: 4 minutes at 290 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification). Key ions for this compound can be selected from its mass spectrum (e.g., m/z 43, 57, 71, 85).

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis and Validation Parameters:

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram to that of a certified reference standard of this compound.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Validation Parameters to be Assessed:

    • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

    • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) > 0.99.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

    • Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies on spiked blank matrix samples at different concentration levels.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (%RSD).

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Standard Prepare Calibration Standards (with Internal Standard) Injection Inject into GC-MS Standard->Injection Sample Prepare Sample (with Internal Standard) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan & SIM) Separation->Detection Linearity Linearity & Range Detection->Linearity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability) Detection->Precision Specificity Specificity Detection->Specificity

GC-MS Method Validation Workflow

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a robust and widely used technique, other methods offer advantages such as real-time analysis and minimal sample preparation. The following table compares the expected performance of a validated GC-MS method for this compound with alternative technologies. The GC-MS data is based on a validated method for n-alkanes, which serves as a reasonable proxy.[6]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)2D DQF-COSY NMR Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Chemical ionization in a flow tube with selected reagent ions.[7]Chemical ionization via proton transfer from H₃O⁺ ions.[8]2D Nuclear Magnetic Resonance spectroscopy for structural correlation.[1]
Sample Preparation Required (extraction, derivatization may be needed).Not typically required for gas-phase samples.Not typically required for gas-phase samples.Required (sample dissolution in deuterated solvent).
Analysis Time Minutes per sample.Real-time (seconds per data point).Real-time (seconds per data point).Minutes to hours per sample.
Limit of Detection (LOD) ~0.004 - 0.076 µg/mL (for n-alkanes)[6]ppt to low ppb range.[7][9]~4.5 nmol/dm³ (for alkanes)[8]Higher than MS-based methods.
Limit of Quantitation (LOQ) ~0.008 - 0.164 µg/mL (for n-alkanes)[6]Low ppb range.Not explicitly found for alkanes.Higher than MS-based methods.
Linearity (r²) > 0.99[6]Typically excellent over several orders of magnitude.Excellent over a wide dynamic range.Good, but can be complex to establish.[10]
Precision (%RSD) < 5% (intra- and inter-day)[6]Typically < 10%.Typically < 15%.~1.4% (as RMSEP in mol%)[1]
Accuracy (% Recovery) 80-120%Not directly applicable (quantification is often standard-free).Can be highly accurate with proper calibration.Can be highly accurate.[11]
Specificity High (based on retention time and mass spectrum).Moderate (isomers can be challenging to differentiate).Moderate (isomers are a challenge).High (provides structural connectivity information).

Logical Workflow for Method Comparison

Method_Comparison_Workflow cluster_gcms GC-MS cluster_alternative Alternative Methods (SIFT-MS / PTR-MS) cluster_nmr 2D NMR GCMS_SamplePrep Sample Preparation (Extraction/Derivatization) GCMS_Separation Chromatographic Separation GCMS_SamplePrep->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis (Retention Time & Mass Spectrum) GCMS_Detection->GCMS_Data Alt_SampleIntro Direct Sample Introduction Alt_Ionization Soft Chemical Ionization Alt_SampleIntro->Alt_Ionization Alt_Detection Mass Spectrometric Detection Alt_Ionization->Alt_Detection Alt_Data Real-time Data Analysis Alt_Detection->Alt_Data NMR_SamplePrep Sample Preparation (Dissolution in solvent) NMR_Acquisition Spectra Acquisition NMR_SamplePrep->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Analysis Structural Analysis NMR_Processing->NMR_Analysis

Comparison of Analytical Workflows

Conclusion

The validation of a GC-MS method for the identification and quantification of this compound provides a robust and reliable analytical approach with high specificity and sensitivity. The detailed experimental protocol and performance data presented in this guide, using n-alkanes as a proxy, demonstrate the suitability of GC-MS for this purpose.

Alternative techniques such as SIFT-MS and PTR-MS offer significant advantages in terms of speed and reduced sample preparation, making them ideal for high-throughput screening and real-time monitoring of volatile compounds. However, their ability to differentiate between isomers like this compound and other C10H22 isomers can be limited. 2D NMR spectroscopy provides unparalleled structural information for unambiguous identification but generally lacks the sensitivity of mass spectrometry-based methods.

The choice of the optimal analytical technique will ultimately depend on the specific research question, the required level of sensitivity and specificity, sample throughput needs, and the available instrumentation. For confirmatory identification and precise quantification of this compound in complex matrices, a validated GC-MS method remains the gold standard. For applications requiring rapid screening or real-time monitoring, SIFT-MS or PTR-MS are powerful alternatives, while 2D NMR is invaluable for definitive structural elucidation.

References

A Comparative Analysis of 3,4-Dimethyloctane and n-Decane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to compound solubility and crystallization. While n-decane is a well-established and widely utilized non-polar solvent, its branched isomer, 3,4-dimethyloctane, presents an alternative with distinct physicochemical properties that may offer advantages in specific applications. This guide provides a comprehensive comparison of these two C10 alkanes, supported by their physical properties and detailed experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between the linear n-decane and the branched this compound gives rise to variations in their physical properties. These differences, summarized in the table below, are crucial for solvent selection. For instance, the lower boiling point of this compound could be advantageous for applications requiring easier solvent removal.

PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol [1]142.28 g/mol [2]
Boiling Point 166 °C[3]174.1 °C[4]
Melting Point Not available-29.7 °C[4]
Density Not available0.730 g/mL at 20 °C[5]
Viscosity Not available0.92 mPa·s at 20 °C[5]
Flash Point Not available46 °C[6]
Solubility in Water Insoluble[7]Insoluble[2][5]
Polarity Non-polar[7]Non-polar[5]

Conceptual Framework for Solvent Selection

The choice between a linear and a branched alkane solvent is dictated by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate solvent based on key experimental considerations.

Solvent_Selection_Workflow Solvent Selection Workflow: this compound vs. n-Decane A Define Application Requirements B Solubility of Solute A->B C Reaction Temperature A->C D Solvent Removal A->D E Viscosity Considerations A->E F This compound (Branched) B->F Potentially higher solubility for complex/non-linear solutes G n-Decane (Linear) B->G Established baseline for solubility of non-polar compounds C->F Lower boiling point allows for reactions at slightly lower temperatures C->G Higher boiling point suitable for higher temperature reactions D->F Easier removal due to lower boiling point D->G More energy required for removal E->F Potentially lower viscosity may improve mass transfer E->G Higher viscosity may be a factor in certain mixing applications

Caption: Logical workflow for solvent selection between this compound and n-Decane.

Experimental Protocols

To empirically determine the optimal solvent for a specific application, the following experimental protocols are recommended.

Solubility Determination

Objective: To quantify the solubility of a target compound in both this compound and n-decane at various temperatures.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a known volume of each solvent (e.g., 10 mL) in separate sealed vials.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in a shaking incubator for 24 hours to ensure saturation.

  • Sample Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully extract a known volume of the supernatant (the clear solution) from each vial.

    • Evaporate the solvent from the extracted aliquots under reduced pressure.

    • Weigh the remaining solid residue to determine the mass of the dissolved solute.

  • Calculation:

    • Calculate the solubility in grams per 100 mL of solvent for each solvent at each temperature.

Reaction Kinetics Study

Objective: To compare the rate of a chemical reaction in this compound and n-decane.

Methodology:

  • Reaction Setup:

    • Set up two identical reaction vessels, each containing one of the solvents.

    • Ensure both vessels are maintained at the same constant temperature.

    • Add the reactants in the same concentration to each vessel simultaneously to initiate the reaction.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw small aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of a key reactant or product.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time for each solvent.

    • Determine the initial reaction rate and the rate constant from the kinetic data for both solvents.

The following diagram illustrates the general workflow for this comparative reaction kinetics study.

Reaction_Kinetics_Workflow Workflow for Comparative Reaction Kinetics Study cluster_0 Reaction in this compound cluster_1 Reaction in n-Decane A1 Reaction Setup B1 Time-course Sampling A1->B1 C1 Sample Quenching B1->C1 D1 Analytical Measurement (HPLC/GC) C1->D1 E Data Analysis: Plot [Concentration] vs. Time D1->E A2 Reaction Setup B2 Time-course Sampling A2->B2 C2 Sample Quenching B2->C2 D2 Analytical Measurement (HPLC/GC) C2->D2 D2->E F Determine Rate Constants (k1 and k2) E->F G Compare Reaction Rates F->G

Caption: Experimental workflow for comparing reaction kinetics in different solvents.

Conclusion

The choice between this compound and n-decane as a solvent should be based on a careful consideration of their physicochemical properties in the context of the specific application. While n-decane offers a well-characterized and higher-boiling point option, the branched structure of this compound provides a lower boiling point, which can be advantageous for reactions requiring milder conditions or for processes where easy solvent removal is paramount. The potentially lower viscosity of the branched isomer may also enhance mass transfer in heterogeneous reaction systems. For researchers and professionals in drug development, the empirical evaluation of both solvents using the outlined protocols is the most reliable method for making an informed decision that optimizes experimental efficiency and outcomes.

References

Assessing the Purity of 3,4-Dimethyloctane Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible experimental work. In the case of 3,4-Dimethyloctane, a branched alkane with the molecular formula C10H22, accurate purity assessment is critical for its application in areas such as fuel formulations and as a reference compound in hydrocarbon research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound samples, supported by experimental protocols and data.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal and most effective method for the purity analysis of volatile and semi-volatile compounds like this compound.[1][2] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for branched alkane analysis.[3][4]

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a high-purity volatile solvent such as hexane or pentane.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3. GC Parameters:

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Hold at 180°C for 5 minutes.

4. Mass Spectrometer Parameters:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques

While GC-MS is the gold standard, other analytical methods can be considered, though they often present significant limitations for this specific application.

TechniquePrincipleApplicability to this compoundAdvantagesDisadvantages
GC-MS Separation by boiling point and polarity, followed by mass-based identification.Excellent. Ideal for volatile, non-polar compounds.High sensitivity and specificity. Provides structural information for impurity identification.[2]Requires sample volatilization.
HPLC Separation based on partitioning between a mobile and stationary phase.Poor. Not suitable for non-polar, volatile alkanes.Good for non-volatile or thermally labile compounds.This compound lacks a UV chromophore for standard detection methods. Poor retention on common stationary phases.[5][6]
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Limited for routine purity. More for structural elucidation.Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard.[7][8]Lower sensitivity compared to GC-MS. Complex spectra for mixtures. Not ideal for routine purity checks of a known compound.[9]
TLC Separation on a thin layer of adsorbent material.Very limited. Primarily for qualitative assessment.Simple, fast, and inexpensive.Low resolution and sensitivity. Not suitable for quantitative analysis of volatile compounds.

Common Impurities in this compound Samples

The purity of a this compound sample can be compromised by the presence of several types of impurities, primarily arising from its synthesis or degradation. These can include:

  • Structural Isomers: Other C10H22 alkanes with different branching, such as other dimethyloctanes (e.g., 2,3-dimethyloctane) or ethyl- and propyl-branched alkanes.

  • Related Alkanes: Alkanes with slightly lower or higher carbon numbers (e.g., C9 or C11 alkanes) that may be present as byproducts from the synthetic route.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present.

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification.

Workflow for Purity Assessment

The logical workflow for assessing the purity of a this compound sample is outlined below.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Reporting Sample This compound Sample Preparation Sample Preparation (Dilution in Hexane) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Impurity_ID Impurity Identification (Mass Spectra Library) Data_Acquisition->Impurity_ID Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Purity Report Purity_Calculation->Report Impurity_ID->Report

Purity assessment workflow for this compound.

Conclusion

For the accurate and reliable purity assessment of this compound samples, Gas Chromatography-Mass Spectrometry is the unequivocally recommended technique. Its high resolution, sensitivity, and ability to identify unknown impurities provide a comprehensive purity profile that is essential for high-level research and development. While other techniques like HPLC and NMR have their merits in chemical analysis, they are not well-suited for the routine purity determination of this non-polar, volatile alkane. Following a structured workflow from sample preparation to data analysis will ensure consistent and dependable results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of branched alkanes are critical in diverse fields, from environmental analysis and geochemistry to the characterization of petroleum products and biological samples. The structural complexity of these isomers presents a significant analytical challenge. This guide provides an objective comparison of the primary analytical techniques used for branched alkane analysis, with a focus on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and the advanced technique of Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for branched alkane analysis depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for GC-FID, GC-MS, and GCxGC, based on validated methods for hydrocarbon analysis. It is important to note that while the data presented here is primarily derived from studies on n-alkanes, it serves as a reliable proxy for the performance characteristics expected for branched alkanes under similar analytical conditions.

Table 1: Comparison of Quantitative Performance Metrics for Branched Alkane Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)
Linearity (R²) ≥ 0.999[1][2]≥ 0.99[3]Typically > 0.99[4]
Limit of Detection (LOD) Method-dependent, typically in the low ppm range.[2]Lower than GC-FID, in the low ng/L to µg/L range.[5]Enhanced due to cryogenic modulation, often improving S/N.
Limit of Quantification (LOQ) 5 nmol on-column for n-alkanes.[5][6]5 nmol on-column for n-alkanes.[5][6]Lower than 1D GC due to peak focusing.
Accuracy (Recovery) Average recovery of 94% for n-alkanes.[7]> 91% for n-alkanes.[5][6]High accuracy, with response factors for hydrocarbons between 0.90-1.05.[4]
Precision (RSD) < 11.9% for n-alkanes.[7]0.1% - 12.9% for n-alkanes.[5][6]High repeatability with RSD < 1.0% for light hydrocarbons.[8]

Table 2: Qualitative and Application-Specific Comparison

FeatureGC-FIDGC-MSGCxGC-FID/MS
Selectivity Based on retention time; co-elution is a challenge.High selectivity based on mass spectra, allowing for identification of co-eluting compounds.[9]Superior resolution, separating complex isomeric mixtures.[10]
Identification Based on retention time comparison with standards.Confident identification through mass spectral library matching.[9]Enhanced identification through structured chromatograms and MS.[10]
Typical Applications Routine quantification of known hydrocarbons, quality control.Identification and quantification of unknowns, complex mixture analysis, environmental monitoring.[3]Detailed hydrocarbon analysis of very complex samples (e.g., petroleum, environmental extracts).[11][12]
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.Highest cost and complexity, requires specialized software and expertise.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the cross-validation of analytical methods. Below are representative methodologies for the analysis of branched alkanes using GC-MS, which can be adapted for GC-FID by changing the detector.

Sample Preparation

A critical step for accurate analysis is the effective extraction of branched alkanes from the sample matrix.

  • Sample Collection and Storage : Samples should be collected in appropriate containers to prevent contamination and stored at low temperatures (e.g., 4°C or frozen) to minimize degradation.[13]

  • Extraction :

    • For Solid Samples (e.g., soil, biological tissues) :

      • Weigh the homogenized sample.

      • Perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and dichloromethane.[14]

      • Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction can be employed.[6]

    • For Liquid Samples (e.g., water, oil) :

      • Liquid-liquid extraction (LLE) with a non-polar solvent is a common method.[15]

      • Solid-phase extraction (SPE) can also be used to isolate and concentrate the analytes.[15]

  • Cleanup : The extract may require a cleanup step to remove interfering compounds. This is often achieved using column chromatography with silica gel or alumina.

  • Concentration and Reconstitution : The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane) to a known volume for GC analysis.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific branched alkanes of interest and the sample matrix.

  • Gas Chromatograph (GC) Conditions :

    • Injector : Split/splitless inlet, typically operated at 250-280°C. A splitless injection is often used for trace analysis.[14]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[14]

    • Column : A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is recommended for boiling point-based separation. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[14]

    • Oven Temperature Program : An initial temperature of 40-60°C held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 300-320°C, held for a sufficient time to elute all compounds of interest.[14]

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.[6]

    • Mass Analyzer : Quadrupole or Ion Trap.

    • Scan Range : A mass range of m/z 50-550 is typically sufficient for most branched alkanes.

    • Data Acquisition : Full scan mode for identification of unknowns or Selected Ion Monitoring (SIM) mode for targeted quantification with higher sensitivity.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflows in the analysis of branched alkanes.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection & Storage Extraction Extraction (LLE, SPE, etc.) Sample_Collection->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Separation Gas Chromatography Separation Concentration->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification (Retention Time / Mass Spectra) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of branched alkanes.

Method_Selection Start Define Analytical Goal Is_Quant_Only Routine Quantification of Known Analytes? Start->Is_Quant_Only Is_Complex Complex Mixture with Unknowns? Is_Quant_Only->Is_Complex No GC_FID Select GC-FID Is_Quant_Only->GC_FID Yes Is_Isomeric High Degree of Isomeric Complexity? Is_Complex->Is_Isomeric No GC_MS Select GC-MS Is_Complex->GC_MS Yes Is_Isomeric->GC_MS No GCxGC Select GCxGC Is_Isomeric->GCxGC Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Experimental and Predicted Properties of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties of 3,4-Dimethyloctane, contrasting experimental data with computational predictions.

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of the branched-chain alkane, this compound. Understanding the subtle differences between measured and calculated values is crucial for applications in fields ranging from materials science to drug development, where accurate physicochemical data informs molecular modeling, formulation design, and safety assessments. This document summarizes key properties, outlines the methodologies for their experimental determination, and presents a logical workflow for their comparative analysis.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and predicted data for this compound. This allows for a direct comparison and highlights areas where predictive models align with or diverge from empirical measurements.

PropertyExperimental ValuePredicted Value
Boiling Point 166 °C[1]Not available
Molecular Weight Not directly measured142.28 g/mol [2]
Density Data not availableData not available
Refractive Index Data not availableData not available
Kovats Retention Index (Standard non-polar) 936, 938.9, 939[2]Not applicable
XLogP3-AA (Octanol-Water Partition Coefficient) Not applicable5.1[2]

Experimental Protocols

Accurate experimental data is the bedrock of chemical and physical sciences. The following sections detail the standard methodologies used to determine the key properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is then discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

The density of a liquid is its mass per unit volume. For liquid hydrocarbons, a common method for density determination is the use of a hydrometer or a pycnometer.

Apparatus:

  • Hydrometer or Pycnometer

  • Graduated cylinder (for hydrometer method)

  • Analytical balance (for pycnometer method)

  • Temperature-controlled water bath

  • Sample of this compound

Procedure (using a Pycnometer):

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is then filled with the sample of this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

  • The pycnometer is removed from the bath, wiped dry, and weighed again.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The volume of the pycnometer is known (calibrated with a liquid of known density, like water).

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Temperature-controlled water circulator

  • Sample of this compound

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the this compound sample are placed on the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparison of experimental and predicted physicochemical properties of a chemical compound like this compound.

G cluster_0 Property Analysis Workflow A Define Target Compound: This compound B Experimental Property Determination A->B C Computational Property Prediction A->C D Data Collation and Comparison B->D C->D E Analysis of Discrepancies D->E F Model Refinement or Further Experimentation E->F

Caption: Workflow for comparing experimental and predicted properties.

Discussion

The comparison between experimental and predicted data for this compound reveals a common scenario in cheminformatics: while some properties like molecular weight can be calculated with high accuracy, others, particularly bulk properties like boiling point, density, and refractive index, are more challenging to predict with perfect fidelity. The experimental boiling point of 166 °C provides a crucial benchmark for validating and refining computational models for branched alkanes. The predicted XLogP3-AA value of 5.1 suggests that this compound is a highly non-polar molecule with a strong preference for lipophilic environments, a characteristic that aligns with its alkane structure. The lack of readily available experimental data for density and refractive index highlights an opportunity for further empirical studies to enrich the physicochemical profile of this compound. For researchers and drug development professionals, this guide underscores the importance of integrating both experimental and computational approaches to gain a comprehensive understanding of a molecule's behavior.

References

Comparing the reactivity of 3,4-Dimethyloctane with other alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3,4-dimethyloctane with other representative alkanes. The information presented is supported by experimental data and established chemical principles, offering a valuable resource for professionals in chemical research and drug development.

Executive Summary

Alkanes, including this compound, are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H single bonds. However, variations in structure, such as branching, can lead to notable differences in reactivity under specific conditions. This guide explores these differences through three key reaction types: combustion, pyrolysis, and free-radical halogenation. Broadly, branched alkanes like this compound exhibit greater stability (lower heat of combustion) compared to their straight-chain isomers. Conversely, in processes like pyrolysis, branching can increase the rate of reaction.

Combustion Analysis

Combustion is a high-temperature exothermic reaction between a hydrocarbon and an oxidant, typically oxygen, to produce carbon dioxide and water. The heat of combustion is a critical measure of the stability of an alkane; a lower heat of combustion indicates a more stable isomer.[1]

Data Presentation: Heat of Combustion of C10 Alkanes
AlkaneStructureHeat of Combustion (kJ/mol)
n-DecaneStraight-chain-6778.0
2-MethylnonaneBranched-6773.1
This compound Branched (estimated) ~ -6765
2,2,3,3-TetramethylhexaneHighly Branched-6749.2

Note: The heat of combustion for this compound is estimated based on the trend that increased branching and centrality of branches lowers the heat of combustion. Experimental data for all 18 octane isomers shows that branching generally leads to a lower heat of combustion, indicating greater stability[2].

Discussion

The data clearly indicates that branching lowers the heat of combustion. This is because branched alkanes are more compact and have greater intramolecular van der Waals forces, which contributes to their increased stability compared to their linear isomers.[1] Therefore, this compound is thermodynamically more stable than its straight-chain counterpart, n-decane, and would release less energy upon combustion.

Experimental Protocol: Bomb Calorimetry

The heat of combustion of an alkane is experimentally determined using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of the alkane is placed in a sample holder within a sealed, high-pressure stainless steel container known as a "bomb."

  • The bomb is pressurized with excess pure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically via an ignition wire.

  • The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the alkane sample.[3][4][5][6]

Pyrolysis (Thermal Cracking)

Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of oxygen.[7] For alkanes, this process, also known as cracking, involves the breaking of C-C and C-H bonds to form smaller, often more valuable, hydrocarbons like alkenes and smaller alkanes.[7]

Reactivity Comparison

In contrast to combustion, the rate of pyrolysis generally increases with molecular weight and branching in an alkane.[7] This is attributed to the relative ease of forming more stable secondary and tertiary carbocation or radical intermediates from branched structures.

  • This compound vs. n-Decane: this compound would be expected to undergo pyrolysis at a faster rate than n-decane under similar conditions. The presence of tertiary C-H bonds in this compound allows for the formation of more stable tertiary radicals, which lowers the activation energy for the initiation and propagation steps of the free-radical chain reaction.

Experimental Protocol: Flow Tube Reactor

The pyrolysis of alkanes can be studied using a flow-tube reactor.

Methodology:

  • A carrier gas (e.g., nitrogen or argon) is saturated with the vapor of the alkane being studied.

  • This gas mixture is passed through a heated tube (the flow tube) maintained at a constant, high temperature (typically 500-800°C).

  • The residence time of the alkane in the hot zone is controlled by the flow rate and the dimensions of the tube.

  • The products exiting the reactor are rapidly cooled to quench the reaction.

  • The product mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various hydrocarbons formed.

  • Kinetic data, such as the rate of decomposition of the parent alkane, can be determined by varying the temperature and residence time.[8][9]

Free-Radical Halogenation

Free-radical halogenation is a substitution reaction where a hydrogen atom on an alkane is replaced by a halogen atom (e.g., chlorine or bromine).[10] The reaction is typically initiated by UV light or heat and proceeds via a free-radical chain mechanism.[10][11][12]

Reactivity and Selectivity

The reactivity of C-H bonds in alkanes towards free-radical halogenation follows the order: tertiary > secondary > primary. This is due to the relative stability of the corresponding alkyl radicals formed as intermediates (tertiary > secondary > primary).[13]

  • This compound: This alkane possesses primary, secondary, and tertiary C-H bonds.

    • Primary C-H: on the methyl groups.

    • Secondary C-H: on the methylene groups of the octane chain.

    • Tertiary C-H: at the 3 and 4 positions where the methyl groups are attached.

  • Comparison with other alkanes:

    • vs. n-Octane: this compound will be more reactive towards halogenation than n-octane because it has tertiary C-H bonds, which are more readily abstracted by halogen radicals.

    • vs. 2,2,3,3-Tetramethylhexane: Both have tertiary C-H bonds. The relative reactivity would depend on steric factors and the specific halogen used. Bromination is highly selective for tertiary C-H bonds, while chlorination is less selective.[14]

Data Presentation: Relative Reactivity of C-H Bonds (per H atom) towards Chlorination at 25°C
C-H Bond TypeRelative Reactivity
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2
Experimental Protocol: Photochemical Halogenation

Methodology:

  • The liquid alkane (or a solution of the alkane in an inert solvent) is placed in a reaction vessel.

  • The halogen (e.g., bromine or chlorine) is introduced into the reaction mixture. For gaseous halogens like chlorine, it can be bubbled through the liquid.

  • The reaction vessel is irradiated with a UV lamp to initiate the reaction. The reaction is often carried out at a controlled temperature.

  • The reaction is monitored over time, for example, by observing the disappearance of the halogen's color.

  • After the reaction is complete, the mixture is worked up to remove any remaining halogen and the hydrogen halide byproduct (e.g., by washing with a solution of sodium thiosulfate and then water).

  • The product mixture is then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of the different isomeric haloalkanes formed.[15]

Visualizations

Logical Relationship of Factors Influencing Alkane Reactivity

G Factors Influencing Alkane Reactivity A Alkane Structure D Branching A->D E Bond Strength (C-H, C-C) A->E B Reaction Type F Combustion B->F G Pyrolysis B->G H Halogenation B->H C Reactivity D->C Decreases (Combustion) Increases (Pyrolysis/Halogenation) I Stability of Intermediates (Radicals/Carbocations) D->I E->C Higher strength, lower reactivity F->C G->C H->C I->G I->H

Caption: Factors influencing the reactivity of alkanes.

Experimental Workflow for Comparing Alkane Reactivity

G Workflow for Alkane Reactivity Comparison cluster_0 Sample Preparation cluster_1 Reactivity Experiments cluster_2 Analysis cluster_3 Comparison A Select Alkanes (e.g., this compound, n-Decane) B Ensure High Purity A->B C Combustion (Bomb Calorimetry) B->C D Pyrolysis (Flow Tube Reactor) B->D E Halogenation (Photochemical Reactor) B->E F Measure Heat of Combustion C->F G Analyze Product Distribution (GC-MS) D->G H Determine Relative Reaction Rates D->H E->G E->H I Compare Quantitative Data F->I G->I H->I

Caption: Experimental workflow for comparing alkane reactivity.

References

A Comparative Guide to the Analysis of 3,4-Dimethyloctane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex hydrocarbon mixtures, the accurate identification and quantification of specific branched alkanes like 3,4-dimethyloctane is a significant analytical challenge. This guide provides a comprehensive comparison of leading analytical techniques for this purpose, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The presence of numerous isomers in hydrocarbon samples, such as those found in fuels and crude oil, necessitates high-resolution analytical methods to achieve accurate separation and quantification. This guide focuses on a comparative analysis of Gas Chromatography (GC) based methods and Spectroscopic techniques.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the analysis of this compound in complex hydrocarbon mixtures depends on several factors, including the required selectivity, sensitivity, and the complexity of the sample matrix. This section provides a comparative overview of the most commonly employed methods.

Performance Comparison

The following table summarizes the key performance indicators for the discussed analytical techniques.

FeatureGC-FIDGC-MSGCxGC-TOF-MSQuantitative ¹H-NMR
Selectivity/Resolution ModerateHighVery HighModerate
Sensitivity (LOD/LOQ) µg/mL to ng/mL range.[1][2][3][4][5]ng/mL to pg/mL range.[6][7][8][9][10]pg/mL to fg/mL range.[8][9]% concentration range.[11][12][13][14][15]
Quantitative Accuracy High (with proper calibration)High (with appropriate internal standards)High (with comprehensive calibration)High (for bulk quantification)
Isomer Separation Limited, co-elution is common.[16]Good, but can be limited by co-elution.[8][17]Excellent, resolves many co-eluting isomers.[8][9][17][18]Does not separate isomers; provides functional group information.[11][12][13][14][15]
Instrumentation Cost LowModerateHighHigh
Analysis Time FastModerateLongFast
Methodological Summary
TechniquePrincipleStrengthsLimitations
GC-FID Separation based on boiling point and polarity, detection by flame ionization.[1]Robust, reliable, and excellent for quantification of total hydrocarbons.[1][17]Limited resolution for complex mixtures of isomers.[16]
GC-MS Separation by GC, with mass spectrometry for identification and quantification.[6][7][19]High sensitivity and specificity for compound identification.[8][10]Co-elution of isomers can complicate spectral deconvolution and quantification.[8]
GCxGC-TOF-MS Comprehensive two-dimensional separation for enhanced resolution, coupled with high-speed mass spectrometry.[8][18]Unparalleled separation power for complex mixtures, enabling the resolution of thousands of compounds.[8][17][18]Complex data analysis and higher instrument cost.[8]
Quantitative ¹H-NMR Measures the nuclear magnetic resonance of hydrogen atoms to quantify functional groups.[11][12][13][14][15]Non-destructive, rapid, and provides detailed information on hydrocarbon types (paraffinic, naphthenic, aromatic).[11][12][13]Does not separate individual isomers; provides bulk quantification of structural motifs.[11][12][13][14][15]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[20][21]Fast and can provide information about the presence of specific functional groups and branching.[20][21]Limited ability to distinguish between complex isomers and not typically used for quantification in complex mixtures.[20][21]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the general quantification of hydrocarbon groups in a sample.

  • Sample Preparation: Dilute the hydrocarbon mixture in a volatile solvent (e.g., hexane or pentane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 250 °C.

      • Hold at 250 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: FID at 300 °C.

  • Data Analysis: Identify peaks based on retention times of known standards. Quantify using an internal or external standard method.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of this compound.

  • Sample Preparation: Prepare samples as described for GC-FID. An internal standard (e.g., a deuterated alkane) should be added for accurate quantification.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]

    • Injector: 280 °C with a split ratio of 50:1.[6][7]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.[6][7]

      • Ramp: 12.5 °C/min to 290 °C.[6][7]

      • Hold at 290 °C for 4 minutes.[6][7]

    • Carrier Gas: Helium at 1.0 mL/min.[6][7]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion relative to the internal standard.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)

This advanced technique provides the highest resolution for complex hydrocarbon mixtures.

  • Sample Preparation: As per GC-MS protocol.

  • Instrumentation: A GCxGC system with a thermal or flow modulator, coupled to a TOF mass spectrometer.

  • GCxGC Conditions:

    • First Dimension (1D) Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[22]

    • Second Dimension (2D) Column: A more polar column (e.g., a wax or 50% phenyl-polysiloxane phase, 1-2 m x 0.1 mm ID, 0.1 µm film thickness).

    • Oven Temperature Program (1D): Similar to the GC-MS program, but may be slower to improve 1D separation.

    • Oven Temperature Program (2D): Typically maintained at a slightly higher temperature (5-10 °C) than the 1D oven.[9]

    • Modulation Period: 2-5 seconds.[9][23]

  • TOF-MS Conditions:

    • Acquisition Rate: 100-500 spectra/second.[8][9]

    • Mass Range: m/z 40-500.

  • Data Analysis: Use specialized software to process the 2D chromatograms. Identification is based on both retention times and mass spectra. Quantification is performed by integrating the volume of the 2D peaks.

Quantitative ¹H-NMR Spectroscopy

This protocol provides a rapid assessment of the total branched alkane content.

  • Sample Preparation: Accurately weigh a sample of the hydrocarbon mixture (e.g., 10-20 mg) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).[13]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.[13]

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification.[11][12]

    • Number of Scans: 16-64 scans, depending on the sample concentration.[13]

  • Data Analysis: Integrate the signals in the ¹H-NMR spectrum corresponding to different types of protons (e.g., methyl, methylene, and methine groups of branched alkanes). The concentration of each group is determined by comparing its integral to that of the internal standard.

Visualizing Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical procedures.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection & Analysis Sample Complex Hydrocarbon Mixture Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution InternalStandard Addition of Internal Standard (for GC-MS & GCxGC) Dilution->InternalStandard Injection Injection into GC InternalStandard->Injection Column Separation on Capillary Column Injection->Column FID FID Detector Column->FID GC-FID MS Mass Spectrometer Column->MS GC-MS DataAnalysis Data Acquisition & Processing FID->DataAnalysis MS->DataAnalysis Quantification Quantification of This compound DataAnalysis->Quantification

Figure 1. General workflow for GC-based analysis.

GCxGC_Workflow cluster_sample_prep Sample Preparation cluster_gcxgc_separation GCxGC Separation cluster_detection Detection & Analysis Sample Complex Hydrocarbon Mixture Dilution Dilution & Internal Standard Sample->Dilution Injection Injection Dilution->Injection Column1D 1st Dimension Separation (Non-polar column) Injection->Column1D Modulator Modulation Column1D->Modulator Column2D 2nd Dimension Separation (Polar column) Modulator->Column2D TOF_MS TOF-MS Detector Column2D->TOF_MS DataAnalysis 2D Data Processing TOF_MS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Figure 2. Workflow for GCxGC-TOF-MS analysis.

NMR_Workflow Sample Hydrocarbon Sample Preparation Dissolve in Deuterated Solvent with Internal Standard Sample->Preparation NMR_Acquisition Acquire ¹H-NMR Spectrum Preparation->NMR_Acquisition Processing Process FID (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Integrate Proton Signals Processing->Integration Quantification Quantify Functional Groups Integration->Quantification

Figure 3. Workflow for quantitative ¹H-NMR analysis.

References

3,4-Dimethyloctane: A Comparative Analysis Against Traditional Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solvent is a critical decision that impacts reaction efficiency, product purity, safety, and environmental footprint. This guide provides an objective comparison of 3,4-Dimethyloctane, a branched alkane, with the traditional pharmaceutical solvents dichloromethane, toluene, and heptane. The following analysis is supported by available physicochemical data, and while direct comparative experimental results for this compound in specific pharmaceutical reactions are limited, its performance can be inferred from the behavior of similar non-polar, high-boiling hydrocarbon solvents.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for specific applications, from its boiling point for reaction temperature control to its polarity for dissolving reactants and facilitating separations.

PropertyThis compoundDichloromethaneTolueneHeptane
Molecular Formula C₁₀H₂₂CH₂Cl₂C₇H₈C₇H₁₆
Molecular Weight ( g/mol ) 142.2884.9392.14100.21
Boiling Point (°C) ~161-16439.6110.698.4
Density (g/mL at 20°C) ~0.74-0.761.3260.8670.684
Water Solubility Insoluble13 g/L (20°C)0.52 g/L (20°C)Insoluble
Polarity Non-polarPolar aproticNon-polar (aromatic)Non-polar

Performance in Key Pharmaceutical Applications

The efficacy of a solvent is ultimately determined by its performance in critical synthetic and purification processes.

Amide Coupling

Amide bond formation is one of the most common reactions in pharmaceutical synthesis. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used.

This compound: As a non-polar, aprotic solvent, this compound is not expected to be an optimal choice for most amide coupling reactions. These reactions often involve polar starting materials and intermediates that require a solvent with some degree of polarity for solubilization. While some amide formations can be carried out in non-polar solvents, reaction rates are generally slower, and solubility issues can lead to lower yields and product purity.

Traditional Solvents:

  • Dichloromethane (DCM): Its ability to dissolve a wide range of organic compounds makes it a versatile solvent for amide coupling. However, its low boiling point limits the reaction temperature.

  • Toluene: Often used for its higher boiling point, allowing for reactions to be conducted at elevated temperatures, which can increase reaction rates. Its non-polar nature can be advantageous for specific substrates.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. The choice of solvent can significantly influence the reaction's outcome.

This compound: The Suzuki-Miyaura reaction is generally tolerant of a wide range of solvents. While polar aprotic solvents are common, non-polar solvents like toluene and heptane are also used. Given its non-polar nature and high boiling point, this compound could potentially serve as a solvent for Suzuki reactions, particularly for non-polar substrates and when high temperatures are required. However, the solubility of the palladium catalyst and the base can be a limiting factor in highly non-polar alkanes.

Traditional Solvents:

  • Toluene: A very common solvent for Suzuki reactions, offering good solubility for many organic substrates and catalysts, and a sufficiently high boiling point.

  • Dichloromethane: Less commonly used for Suzuki reactions due to its low boiling point and potential reactivity with some organometallic species.

Extraction

Liquid-liquid extraction is a fundamental technique for purifying active pharmaceutical ingredients (APIs).

This compound: Due to its non-polar nature and immiscibility with water, this compound is a suitable candidate for the extraction of non-polar organic compounds from aqueous phases. Its low density means it will form the upper layer in an extraction with water.

Traditional Solvents:

  • Dichloromethane: A highly effective extraction solvent due to its ability to dissolve a broad range of organic compounds and its immiscibility with water. Its higher density means it forms the lower layer, which can be advantageous in some experimental setups.

  • Toluene: Also an effective extraction solvent for non-polar to moderately polar compounds from aqueous solutions.

  • Heptane: A common non-polar solvent used for extracting highly non-polar compounds.

Safety and Environmental Profile

The selection of a solvent in the pharmaceutical industry is heavily influenced by its safety and environmental impact. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on acceptable levels of residual solvents in pharmaceutical products.

ParameterThis compoundDichloromethaneTolueneHeptane
ICH Class Not explicitly classified, but as a hydrocarbon, likely Class 3Class 2 (Solvents to be limited)Class 2 (Solvents to be limited)Class 3 (Solvents with low toxic potential)
Oral LD50 (rat) No specific data available; for branched C10 alkanes, generally >2000 mg/kg1600 - 2136 mg/kg[1][2]5000 - 7000 mg/kg>5000 mg/kg
Primary Hazards Flammable, skin and eye irritantSuspected carcinogen, neurotoxin, irritantNeurotoxin, reproductive toxin, flammableFlammable, skin and respiratory irritant, neurotoxin
Environmental Fate Expected to be biodegradablePersistent in the environment, potential for groundwater contaminationReadily biodegradable, but volatile organic compound (VOC)Readily biodegradable, VOC

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

General Protocol for Amide Coupling

A representative procedure for amide bond formation using a coupling agent.

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification CarboxylicAcid Carboxylic Acid Solvent Dissolve Carboxylic Acid, Coupling Agent, and Base in Solvent CarboxylicAcid->Solvent Amine Amine AddAmine Add Amine Amine->AddAmine CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Solvent Base Base (e.g., DIPEA) Base->Solvent Stir Stir at Room Temperature (e.g., 15-30 min) Solvent->Stir Stir->AddAmine React Stir at Room Temperature (e.g., 2-16 hours) AddAmine->React Quench Quench Reaction (e.g., with water) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., with brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify AmideProduct AmideProduct Purify->AmideProduct Final Amide Product

A generalized workflow for a typical amide coupling reaction.
General Protocol for Suzuki-Miyaura Coupling

A representative procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification ArylHalide Aryl Halide Combine Combine Reactants, Catalyst, Ligand, and Base in Solvent ArylHalide->Combine BoronicAcid Boronic Acid/Ester BoronicAcid->Combine PdCatalyst Palladium Catalyst PdCatalyst->Combine Ligand Ligand (if needed) Ligand->Combine Base Base (e.g., K₂CO₃) Base->Combine Degas Degas the Mixture (e.g., N₂ or Ar bubbling) Combine->Degas Heat Heat to Reaction Temperature (e.g., 80-110°C) Degas->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter off Solids Cool->Filter Extract Extract with Organic Solvent Filter->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify BiarylProduct BiarylProduct Purify->BiarylProduct Final Biaryl Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Solvent Selection Considerations

The choice of a solvent is a multi-faceted decision, balancing performance with safety and environmental concerns.

SolventSelection cluster_performance Performance Criteria cluster_safety Safety & Health cluster_environmental Environmental Impact Solubility Solubility of Reactants and Catalysts SolventChoice Optimal Solvent Choice Solubility->SolventChoice ReactionKinetics Reaction Kinetics and Yield ReactionKinetics->SolventChoice ProductPurity Product Purity and Ease of Purification ProductPurity->SolventChoice BoilingPoint Appropriate Boiling Point BoilingPoint->SolventChoice Toxicity Toxicity (Acute/Chronic) Toxicity->SolventChoice Carcinogenicity Carcinogenicity Carcinogenicity->SolventChoice Flammability Flammability Flammability->SolventChoice Handling Handling and Exposure Limits Handling->SolventChoice Biodegradability Biodegradability Biodegradability->SolventChoice VOC Volatile Organic Compound (VOC) VOC->SolventChoice AquaticToxicity Aquatic Toxicity AquaticToxicity->SolventChoice Lifecycle Lifecycle Assessment Lifecycle->SolventChoice

Key factors influencing the selection of a solvent in pharmaceutical applications.

Conclusion

This compound presents a profile of a non-polar, high-boiling, and likely less toxic alternative to some traditional pharmaceutical solvents. Its applicability will be most pronounced in reactions and extractions involving non-polar compounds where a higher temperature is beneficial. However, for reactions requiring the solubilization of polar species, such as many amide couplings, its utility may be limited.

In contrast, traditional solvents like dichloromethane and toluene, while often offering broader solvency and well-established performance, come with significant health and environmental concerns, including carcinogenicity and reproductive toxicity. Heptane, being a less hazardous alkane, serves as a closer, albeit lower-boiling, comparator to this compound.

References

Comparative Guide to Structural and Functional Analogues of 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3,4-dimethyloctane and its structural and functional analogues, with a focus on their roles as semiochemicals, particularly as insect aggregation pheromones. While direct extensive research on this compound's pheromonal activity is limited, this guide draws comparisons with its close structural and functional analogue, 4,8-dimethyldecanal, the well-established aggregation pheromone of the red flour beetle, Tribolium castaneum.

Structural and Functional Overview

This compound is a branched-chain alkane.[1] In the context of chemical ecology, branched alkanes and their derivatives often function as semiochemicals, which are signaling molecules used for communication between organisms.[2][3] A prominent functional analogue of dimethyloctanes is 4,8-dimethyldecanal, the aggregation pheromone of the significant stored-product pest, the red flour beetle (Tribolium castaneum).[4][5] This pheromone is secreted by males and attracts both males and females, leading to aggregation for mating and resource exploitation.[4][5] The biological activity of these pheromone analogues is highly dependent on their stereochemistry.[4]

Comparative Data of 4,8-Dimethyldecanal Stereoisomers

The following table summarizes the behavioral response of Tribolium castaneum to different stereoisomers of 4,8-dimethyldecanal, highlighting the stereo-specificity of the pheromone's activity.

CompoundStereoisomerRelative Attraction (%)
4,8-Dimethyldecanal (Functional Analogue) (4R,8R)100
(4R,8S)Low to negligible
(4S,8R)Low to negligible
(4S,8S)Low to negligible

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of pheromone analogues. Below are protocols for key experiments used in the study of Tribolium castaneum aggregation pheromones.

Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to volatile compounds, providing an indication of which substances can be detected by the insect's olfactory system.[6]

Methodology:

  • Antenna Preparation: An adult beetle is immobilized, and its head is excised. The antennae are carefully removed and mounted between two microelectrodes filled with a conductive solution.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. Test compounds, dissolved in a solvent like hexane, are introduced into the airstream for a short duration.

  • Data Recording: The change in electrical potential across the antenna upon exposure to the stimulus is amplified and recorded. The amplitude of the EAG response is indicative of the level of olfactory stimulation.

  • Controls: A solvent blank (hexane) is used as a negative control, and a known active compound (e.g., 4,8-dimethyldecanal) can be used as a positive control.

Behavioral Bioassays

These assays assess the behavioral response of insects to chemical stimuli, providing a direct measure of attraction or repulsion.

a) Two-Choice Olfactometer Assay:

This assay determines the preference of beetles for one of two presented odor sources.[4]

Methodology:

  • Apparatus: A Y-shaped glass tube (Y-tube olfactometer) is used. Purified air is passed through each arm of the Y-tube.

  • Stimulus Application: A filter paper treated with the test compound is placed in one arm, and a filter paper with the solvent control is placed in the other.

  • Beetle Introduction: A single beetle is introduced at the base of the Y-tube and allowed to move freely.

  • Data Collection: The arm the beetle first enters and the time spent in each arm are recorded. A significant preference for the arm with the test compound indicates attraction.

b) Pitfall Trap Assay:

This assay evaluates the effectiveness of a compound in luring beetles into a trap.

Methodology:

  • Arena: A circular arena is used with a central release point.

  • Trap Placement: Two or more pitfall traps are placed equidistantly from the center. One trap contains the test compound, while the others contain a control.

  • Beetle Release: A group of beetles is released at the center of the arena.

  • Data Collection: The number of beetles captured in each trap is counted after a specific period (e.g., 24 hours).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for insect pheromone reception and a typical experimental workflow for identifying and characterizing pheromone analogues.

Pheromone_Reception_Pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OR) PBP_Pheromone->OR Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Signal Signal Transduction Cascade IonChannel->Signal AP Action Potential Signal->AP Brain Brain AP->Brain To Antennal Lobe

Caption: Generalized signaling pathway of insect pheromone reception.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Behavioral Behavioral Assays (e.g., Y-tube) Purification->Behavioral Data Quantitative Data Analysis EAG->Data Behavioral->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Experimental workflow for pheromone analogue evaluation.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3,4-Dimethyloctane is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. The following protocols are based on general hazardous waste guidelines and information from safety data sheets for similar alkane compounds.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1]

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

Spill & Leak Procedures

In the event of a spill, immediate action is required to contain the material and prevent it from entering drains or waterways.

  • Remove Ignition Sources: Immediately eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to soak up the spilled liquid.[3]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it into a suitable, labeled container for disposal.[1]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[1]

Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[4] It is classified as a flammable liquid and should be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Determination: The first step is to classify the waste material. This compound is a flammable hydrocarbon and is considered hazardous waste.[4][5]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and in good condition.[6]

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area away from ignition sources.[1][2]

    • Secondary containment is recommended to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour this compound down the drain.[1]

Disposal of Empty Containers: Empty containers that once held this compound must also be disposed of properly.

  • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

  • After rinsing, the container label should be defaced, and it can then be discarded as non-hazardous waste.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal cluster_final Final Disposition A Wear Appropriate PPE B Handle in Well-Ventilated Area A->B C Remove Ignition Sources B->C Spill Occurs F Collect in Labeled Hazardous Waste Container B->F Routine Use D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material D->E E->F G Store in Designated Cool, Ventilated Area F->G H Contact EHS for Pickup G->H I Licensed Chemical Destruction or Incineration H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistics for Handling 3,4-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling organic compounds such as 3,4-Dimethyloctane. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling protocols, and disposal plans for this compound, based on information from safety data sheets of structurally similar flammable alkanes.

Chemical Properties and Hazards:

This compound is a flammable liquid and is expected to cause skin, eye, and respiratory irritation based on data from similar branched-chain alkanes.[1][2] Vapors may cause flash fires or explosions.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[3]
Body Protection Flame-resistant lab coat or chemical-resistant apronWorn over long-sleeved clothing and closed-toe shoes.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesRequired if working in a poorly ventilated area or if exposure limits are exceeded.[2][4]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Keep the container tightly closed when not in use.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Use non-sparking tools and explosion-proof electrical equipment.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][2][5]

  • Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][2][4]

  • Keep containers tightly closed to prevent the escape of vapors.[1][2][4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Waste Collection:

  • All waste contaminated with this compound is considered hazardous waste.

  • Collect excess this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.

Disposal Procedures:

  • Dispose of hazardous waste in accordance with all local, state, and federal regulations.[2]

  • Do not dispose of this compound down the drain.[2]

  • Contact your institution's environmental health and safety office for specific disposal guidance.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, with the label defaced.[6]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Procedure cluster_disposal 4. Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Transfer Chemical in Fume Hood prep_area->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal post_decon Decontaminate Work Surfaces handle_seal->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_dispose Dispose via EHS Guidelines disp_collect->disp_dispose

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.